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  • Product: 4-[(4-Pyridinylmethyl)amino]benzoic acid
  • CAS: 5966-20-1

Core Science & Biosynthesis

Foundational

synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid

An In-depth Technical Guide to the Synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid Abstract The synthesis of bifunctional molecules is a cornerstone of modern medicinal chemistry and materials science. 4-[(4-Pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid

Abstract

The synthesis of bifunctional molecules is a cornerstone of modern medicinal chemistry and materials science. 4-[(4-Pyridinylmethyl)amino]benzoic acid represents a valuable scaffold, integrating a hydrogen bond-accepting pyridine ring with a carboxylic acid functionality, making it a versatile building block for drug development and supramolecular chemistry. This guide provides a comprehensive overview of the most efficient and reliable synthetic strategy for this target molecule: the one-pot reductive amination. We will delve into the mechanistic rationale, provide a field-proven experimental protocol, and discuss the critical aspects of reagent selection, reaction monitoring, and product characterization, tailored for researchers and drug development professionals.

Strategic Overview: Retrosynthetic Analysis

To devise a robust synthetic plan, we begin by conceptually deconstructing the target molecule. The most logical disconnection point in 4-[(4-Pyridinylmethyl)amino]benzoic acid is the secondary amine C-N bond. This disconnection reveals two primary synthetic strategies.

  • Path A (Reductive Amination): This approach disconnects the C-N bond to yield commercially available and structurally simple precursors: 4-formylbenzoic acid and 4-(aminomethyl)pyridine . This pathway is highly convergent and represents the most efficient and widely adopted method for constructing such secondary amines.

  • Path B (Nucleophilic Substitution): An alternative disconnection suggests a nucleophilic substitution reaction between 4-aminobenzoic acid and a 4-(halomethyl)pyridine, or conversely, between 4-(aminomethyl)pyridine and a 4-halobenzoic acid. While feasible, these routes often require harsher conditions, face challenges with over-alkylation, and may have lower functional group tolerance compared to reductive amination.

Given its superior efficiency, selectivity, and milder conditions, this guide will focus exclusively on the Reductive Amination strategy (Path A).

The Core Synthesis: One-Pot Reductive Amination

Reductive amination is a powerful transformation that forms an amine by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[1] Its prevalence in pharmaceutical synthesis is due to its operational simplicity and broad applicability.[2]

Mechanistic Rationale

The process occurs in two distinct, yet concurrent, stages within a single reaction vessel:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-(aminomethyl)pyridine) on the carbonyl carbon of the aldehyde (4-formylbenzoic acid). This is followed by dehydration, typically catalyzed by a mild acid, to form a protonated imine, known as an iminium ion. The slightly acidic environment is crucial for accelerating this step.[3]

  • Hydride Reduction: A carefully chosen reducing agent then selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This step is irreversible and drives the reaction to completion, yielding the desired secondary amine.

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction A 4-Formylbenzoic Acid (Aldehyde) C Hemiaminal Intermediate A->C + Amine B 4-(Aminomethyl)pyridine (Amine) B->C D Iminium Ion C->D - H2O + H+ (catalyst) F Target Molecule (Secondary Amine) D->F + Hydride (H-) E Sodium Triacetoxyborohydride (Reducing Agent) E->F

Caption: Mechanism of Reductive Amination.

Causality Behind Reagent Selection

The success of a reductive amination hinges on the judicious selection of the reducing agent. The ideal reagent must reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.

  • Sodium Borohydride (NaBH₄): While a powerful reductant, NaBH₄ can readily reduce the starting aldehyde, leading to undesired alcohol byproducts and lower yields. Its use requires careful control of pH and reaction conditions.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the iminium ion under mildly acidic conditions.[3] However, its high toxicity and the potential to generate hydrogen cyanide gas make it a less desirable choice, particularly for scale-up operations.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations.[3] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it incapable of reducing the aldehyde but highly effective at reducing the more electrophilic iminium ion. It is non-toxic, easy to handle, and highly efficient, making it a trustworthy and authoritative standard for this protocol.[3]

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C) is the greenest alternative.[5] However, catalyst activity can be variable, and optimization is often required. There is also a potential for reduction of the pyridine ring under certain conditions.

For these reasons, our detailed protocol will utilize Sodium Triacetoxyborohydride for its reliability, safety, and high yield.

Detailed Experimental Protocol

This protocol describes a representative procedure for the on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmountPurpose
4-Formylbenzoic acidC₈H₆O₃150.131.01.50 gAldehyde
4-(Aminomethyl)pyridineC₆H₈N₂108.141.11.19 gAmine
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.53.18 gReducing Agent
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLSolvent
Acetic Acid (glacial)C₂H₄O₂60.05~0.1~2-3 dropsCatalyst
Saturated NaHCO₃ (aq)---30 mLQuenching
1 M HCl (aq)---As neededpH Adjustment
Deionized WaterH₂O18.02-As neededWashing
Anhydrous MgSO₄---As neededDrying Agent
Synthetic Workflow Diagram

G start Start: Assemble Glassware setup 1. Dissolve Reactants (4-Formylbenzoic acid, 4-(Aminomethyl)pyridine) in DCM start->setup catalyst 2. Add Acetic Acid (2-3 drops) setup->catalyst stir1 3. Stir for 20 min (Imine Formation) catalyst->stir1 reductant 4. Add NaBH(OAc)₃ (Portion-wise) stir1->reductant reaction 5. Stir Overnight at RT (Monitor by TLC) reductant->reaction quench 6. Quench Reaction (Add sat. NaHCO₃) reaction->quench extract 7. Separate Layers & Extract Aqueous Layer quench->extract dry 8. Dry Combined Organics (Anhydrous MgSO₄) extract->dry concentrate 9. Concentrate in vacuo (Crude Product) dry->concentrate purify 10. Purify by pH Adjustment & Recrystallization concentrate->purify end End: Isolated Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.50 g, 10.0 mmol) and 4-(aminomethyl)pyridine (1.19 g, 11.0 mmol).

  • Solvent Addition: Add dichloromethane (DCM, 50 mL) and stir to dissolve the solids. Add 2-3 drops of glacial acetic acid to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Methanol in DCM) until the starting aldehyde spot has been consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of 1 M HCl.

    • Wash the acidic aqueous solution with ethyl acetate (2 x 20 mL) to remove non-basic impurities.

    • Carefully adjust the pH of the aqueous layer to ~7-8 using 1 M NaOH. The zwitterionic product should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

    • Dry the resulting white to off-white solid under vacuum to yield pure 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ ~8.5 (d, 2H, pyridine H), ~7.8 (d, 2H, Ar-H ortho to COOH), ~7.3 (d, 2H, pyridine H), ~6.7 (d, 2H, Ar-H ortho to NH), ~4.4 (s, 2H, -CH₂-), N-H and COOH protons may be broad signals.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3000-2500 (broad, O-H stretch of COOH), ~1680 (C=O stretch), ~1605, 1510 (aromatic C=C stretch).
Mass Spec (ESI+)Calculated for C₁₃H₁₂N₂O₂: 228.09. Found: m/z = 229.1 [M+H]⁺.

Safety and Handling

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: A mild irritant. Avoid inhalation of dust and contact with skin and eyes. It will react with water to release hydrogen gas.

  • General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, at all times.

Conclusion

The is most effectively accomplished via a one-pot reductive amination of 4-formylbenzoic acid and 4-(aminomethyl)pyridine. The use of sodium triacetoxyborohydride as the reducing agent provides a safe, selective, and high-yielding pathway to the desired product.[3] This robust protocol is readily adaptable for various scales and serves as a reliable method for accessing this valuable chemical building block for further research and development.

References

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents.

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996, 61, 3849–3862.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination.

  • Sato, S. et al. One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron2004, 60(36), 7899-7906.
  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2002 .

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-[(4-Pyridinylmethyl)amino]benzoic Acid

Introduction In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is a cornerstone of successful lead optimization and formulation development. These funda...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is a cornerstone of successful lead optimization and formulation development. These fundamental parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides an in-depth technical analysis of 4-[(4-Pyridinylmethyl)amino]benzoic acid, a molecule of significant interest due to its hybrid structure incorporating the well-established para-aminobenzoic acid (PABA) scaffold.

The PABA moiety is a recognized building block in pharmaceutical design, found in drugs with a wide array of therapeutic applications, from sunscreens to antibacterial and antineoplastic agents.[1][2] Its structural versatility allows for substitutions that can modulate biological activity.[3][4] By combining the PABA framework with a 4-pyridinylmethyl group, 4-[(4-Pyridinylmethyl)amino]benzoic acid presents a unique profile as an amphoteric, ionizable molecule. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both a summary of its structural attributes and detailed, field-proven protocols for the experimental determination of its critical physicochemical properties.

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its precise molecular structure and associated identifiers. 4-[(4-Pyridinylmethyl)amino]benzoic acid is comprised of a benzoic acid core substituted at the 4-position with a secondary amine, which in turn is connected to a pyridin-4-yl group via a methylene bridge.

Caption: Chemical structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 4-{[(pyridin-4-yl)methyl]amino}benzoic acid PhytoBank[5]
Molecular Formula C₁₃H₁₂N₂O₂ PubChem[6]
Molecular Weight 228.25 g/mol PhytoBank[5]
Monoisotopic Mass 228.089877634 Da PhytoBank[5]
PubChem CID 935163 PubChem[6]
SMILES OC(=O)C1=CC=C(NCC2=CC=NC=C2)C=C1 PhytoBank[5]

| InChI Key | KDYZAXNHGFVBMN-UHFFFAOYSA-N | PhytoBank[5] |

Core Physicochemical Properties: An Analog-Driven Assessment

Direct, publicly available experimental data for 4-[(4-Pyridinylmethyl)amino]benzoic acid is limited. Therefore, a robust initial assessment can be constructed by analyzing its constituent functional groups and drawing parallels with well-characterized analogs, primarily 4-aminobenzoic acid (PABA).

Table 2: Summary of Predicted Physicochemical Properties

Property Predicted Value / Characteristic Rationale / Analog Data
Physical State Crystalline solid Based on PABA and similar aromatic compounds.[7]
Melting Point (°C) Not available PABA melts at 187-189 °C.[8] The larger, less symmetric structure may alter this value.
pKa₁ (Amino) ~2.4 Based on the anilinic amino group of PABA.[9][10]
pKa₂ (Carboxyl) ~4.8 Based on the carboxylic acid group of PABA.[9][10]
pKa₃ (Pyridine) ~5-6 Typical range for the conjugate acid of a pyridine ring.
logP Not available PABA logP is 0.83.[11] The pyridine group adds polarity, but the overall value is highly pH-dependent.

| Aqueous Solubility | pH-dependent | Expected to be low at the isoelectric point, increasing in acidic and basic media. PABA is slightly soluble in water.[9] |

Acidity, Basicity, and Ionization (pKa)

The molecule is amphoteric, possessing three ionizable centers:

  • Carboxylic Acid Group: This is the primary acidic center. By analogy to PABA, its pKa is expected to be approximately 4.8.[9][10]

  • Pyridine Nitrogen: This is the most significant basic center, with an expected pKa for its conjugate acid in the range of 5-6, typical for pyridine derivatives.

  • Secondary Anilinic Amine: The nitrogen atom attached to the benzene ring is weakly basic due to the delocalization of its lone pair into the aromatic system. Its conjugate acid is expected to have a pKa similar to that of PABA's amino group, around 2.4.[9]

Expert Insight: The presence of multiple, closely-spaced pKa values means that the net charge of this molecule will change significantly across the physiological pH range (1.5 to 8.0). This is a critical consideration for oral drug development, as it will directly impact dissolution in the stomach, solubility in the small intestine, and the potential for crossing biological membranes.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ability to permeate cell membranes.

  • logP (Partition Coefficient): Represents the partitioning of the neutral, unionized form of the molecule between octanol and water.[12]

  • logD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable molecule like this, logD is the more physiologically relevant parameter.[13]

Given the molecule's structure, its lipophilicity will be highly dependent on pH. At pH 7.4, the carboxylic acid will be deprotonated (anionic), while a significant fraction of the pyridine nitrogen will be neutral. This suggests a more hydrophilic character at physiological pH compared to a hypothetical neutral state. The logD at pH 7.4 is therefore expected to be lower than the logP of the neutral species.

Solubility

The aqueous solubility of 4-[(4-Pyridinylmethyl)amino]benzoic acid is predicted to exhibit a classic U-shaped pH-solubility profile.

  • At Low pH (e.g., pH < 2): The carboxylic acid is neutral, but both nitrogen atoms are protonated, resulting in a net positive charge and likely high solubility.

  • At Isoelectric Point (pI): At a pH between the carboxylic pKa (~4.8) and the pyridine pKa (~5-6), the molecule will exist predominantly as a zwitterion, where its net charge is zero. This is typically the point of minimum aqueous solubility.

  • At High pH (e.g., pH > 7): The carboxylic acid is deprotonated (anionic) and the nitrogens are neutral, resulting in a net negative charge and increased solubility.

Expert Insight: The parent compound, PABA, is slightly soluble in water but soluble in hot water and ethanol.[8][9] The addition of the pyridinylmethyl group may enhance aqueous solubility, particularly in acidic environments where it can form a cationic salt.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. The following profiles are predicted based on the known structure and spectral data from analogous compounds.

  • ¹H NMR: Key expected signals include two distinct sets of doublets for the di-substituted benzene ring protons, two sets of signals for the pyridine ring protons, a singlet for the methylene (-CH₂) bridge protons, and exchangeable broad singlets for the amine (-NH-) and carboxylic acid (-COOH) protons.[14][15]

  • ¹³C NMR: The spectrum should show 13 distinct carbon signals, including a downfield signal for the carbonyl carbon, multiple signals in the aromatic region (110-160 ppm), and an aliphatic signal for the methylene carbon.[14]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the secondary amine (~3300-3500 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C=C/C=N stretches from the aromatic rings (~1450-1600 cm⁻¹).[16][17]

  • Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its monoisotopic mass (229.0977).

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and obtain definitive data, rigorous experimental protocols are required. The following sections describe self-validating, standard methodologies for determining the key physicochemical properties of 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Protocol for pKa Determination via UV-Metric Titration

Causality: This method is chosen for its high precision and requirement for only a small amount of sample. It leverages the principle that the UV-Vis absorbance spectrum of a chromophore-containing molecule changes as it undergoes protonation or deprotonation, allowing for the precise calculation of pKa values.[18]

Methodology:

  • Preparation: Prepare a stock solution of the compound (~1 mg/mL) in a suitable co-solvent like methanol or DMSO. Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

  • Measurement: In a 96-well UV-transparent plate, add a small, precise aliquot of the stock solution to each well containing the different pH buffers.

  • Analysis: Scan the absorbance of each well across a relevant UV wavelength range (e.g., 220-400 nm).

  • Calculation: Plot absorbance at specific wavelengths versus pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the ionizable groups. Specialized software is used to fit the data and derive the pKa values.

Caption: Workflow for pKa determination using UV-metric titration.

Protocol for logD₇.₄ Determination via Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining partition coefficients as it is a direct equilibrium measurement.[18][19] Measuring logD at pH 7.4 provides a direct indication of a drug's lipophilicity under physiological conditions, which is a key predictor of membrane permeability and overall bioavailability.[13][20]

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS) at pH 7.4. Prepare PBS (pH 7.4) saturated with n-octanol. Allow phases to separate for at least 24 hours.

  • Partitioning: Accurately weigh a small amount of the compound and dissolve it in one of the pre-saturated phases. Add an equal volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes to 1 hour) to facilitate partitioning. Allow the two immiscible layers to fully separate.

  • Sampling & Analysis: Carefully sample a precise volume from both the aqueous and octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous).

Caption: Workflow for logD determination using the shake-flask method.

Significance in Drug Development

The physicochemical properties of 4-[(4-Pyridinylmethyl)amino]benzoic acid are not merely academic data points; they are critical parameters that guide the entire drug development process.

  • ADME Prediction: The pKa values dictate the charge state in different parts of the gastrointestinal tract, directly influencing absorption. The logD value is a primary input for models predicting cell permeability and blood-brain barrier penetration.

  • Formulation: The pH-dependent solubility profile is essential for developing a viable oral dosage form. For a compound with low solubility at its pI, formulation strategies such as salt formation or the use of solubility enhancers may be necessary.

  • Drug-Target Interactions: The ionization state of the molecule can significantly affect its ability to bind to its biological target through electrostatic interactions or hydrogen bonding.

Conclusion

4-[(4-Pyridinylmethyl)amino]benzoic acid is an amphoteric molecule whose physicochemical behavior is dominated by its three ionizable functional groups. Based on structural analogy, it is predicted to have pKa values around 2.4, 4.8, and 5-6, leading to highly pH-dependent solubility and lipophilicity. While these predictions provide a strong foundational understanding, experimental verification is paramount for any drug development program. The protocols outlined in this guide for determining pKa and logD represent robust, industry-standard methods to generate the precise data needed to assess the compound's potential and guide its journey from a promising lead to a viable therapeutic candidate.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability.
  • PubChem. (n.d.). 4-[(4-Pyridinylmethyl)amino]benzoic acid.
  • ChemicalBook. (2025). 4-Aminobenzoic acid.
  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • PubChem. (n.d.). 4-(((Pyridin-4-yl)amino)methyl)benzoic acid hydrochloride.
  • Chemaxon. (n.d.). LogP and logD calculations.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) IR Spectrum.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • ChemicalBook. (2024). What is the pH and pKa of 4-Aminobenzoic acid?.
  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A.
  • PhytoBank. (n.d.). Showing 4-((2-Pyridinylmethyl)amino)benzoic acid (PHY0168858).
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ResearchGate. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block.

Sources

Foundational

An In-depth Technical Guide to the Predicted Crystal Structure and Physicochemical Properties of 4-[(4-Pyridinylmethyl)amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is not uncommon to encounter molecules of significant interest for which a complete experimental dataset is n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is not uncommon to encounter molecules of significant interest for which a complete experimental dataset is not yet publicly available. This is the case for 4-[(4-Pyridinylmethyl)amino]benzoic acid, a molecule with potential applications in medicinal chemistry and materials science due to its hydrogen bonding capabilities and structural resemblance to known bioactive compounds. While a definitive single-crystal X-ray diffraction study for this specific secondary amine has not been reported in the accessible literature, a wealth of information can be gleaned from a closely related analogue: its imine counterpart, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.

This technical guide is structured to provide a comprehensive analysis based on the available experimental data of this analogue, supplemented with established principles of chemical synthesis and solid-state chemistry. By presenting a detailed examination of a near-identical molecular structure, we can offer valuable, field-proven insights into the probable synthesis, crystal packing, and physicochemical characteristics of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This approach allows us to construct a robust and scientifically grounded predictive model, serving as an authoritative resource for researchers in this area.

Introduction: The Significance of the 4-Aminobenzoic Acid Scaffold

4-Aminobenzoic acid (PABA) and its derivatives are cornerstone building blocks in pharmaceutical and materials science.[1] The bifunctional nature of PABA, possessing both a carboxylic acid and an amino group, allows for diverse chemical modifications and facilitates the formation of extensive hydrogen-bonding networks.[2][3] These interactions are critical in determining the solid-state properties of a material, including its crystal structure, stability, and solubility. The introduction of a pyridinylmethyl group to the amino nitrogen of PABA, as in 4-[(4-Pyridinylmethyl)amino]benzoic acid, creates a molecule with multiple hydrogen bond donors and acceptors, making it a prime candidate for the design of novel co-crystals and metal-organic frameworks.

Proposed Synthesis and Crystallization

While a specific protocol for 4-[(4-Pyridinylmethyl)amino]benzoic acid is not detailed in the reviewed literature, a logical synthetic route can be proposed based on established chemical reactions. The synthesis would likely involve a reductive amination reaction between 4-aminobenzoic acid and pyridine-4-carboxaldehyde.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-aminobenzoic acid 4-aminobenzoic acid Reductive Amination Reductive Amination 4-aminobenzoic acid->Reductive Amination pyridine-4-carboxaldehyde pyridine-4-carboxaldehyde pyridine-4-carboxaldehyde->Reductive Amination 4-[(4-Pyridinylmethyl)amino]benzoic acid 4-[(4-Pyridinylmethyl)amino]benzoic acid Reductive Amination->4-[(4-Pyridinylmethyl)amino]benzoic acid Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reductive Amination Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reductive Amination G cluster_mol1 Molecule A cluster_mol2 Molecule B Carboxylic Acid (O-H) Carboxylic Acid (O-H) Pyridine (N)_2 Pyridine (N)_2 Carboxylic Acid (O-H)->Pyridine (N)_2 O-H···N Hydrogen Bond Pyridine (N) Pyridine (N) Carboxylic Acid (O-H)_2 Carboxylic Acid (O-H)_2

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-[(4-Pyridinylmethyl)amino]benzoic acid

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 4-[(4-Pyridinylmethyl)amino]benzoic acid. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 4-[(4-Pyridinylmethyl)amino]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural outlines but also the underlying scientific principles and data interpretation strategies critical for comprehensive analysis.

Introduction

4-[(4-Pyridinylmethyl)amino]benzoic acid is a molecule of interest in medicinal chemistry and materials science, integrating three key functional moieties: a para-substituted benzoic acid, a secondary amine linker, and a pyridine ring. The unique electronic and structural interplay between these components necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will detail the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to achieve a holistic understanding of this compound.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides valuable information about the conjugated systems within 4-[(4-Pyridinylmethyl)amino]benzoic acid. The benzoic acid and pyridine rings, linked by the aminomethyl bridge, create an extended π-system that gives rise to characteristic electronic transitions.

A. Expected Electronic Transitions

The UV-Vis spectrum is anticipated to exhibit absorptions corresponding to π→π* and n→π* transitions. The presence of extensive conjugation is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual chromophores.[1][2] Aromatic carboxylic acids typically show a weak n→π* transition around 200–215 nm.[1] However, in a conjugated system like this, a more intense π→π* transition at a higher wavelength is expected.[1][2]

B. Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of 4-[(4-Pyridinylmethyl)amino]benzoic acid in a UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the range of 10-100 µM.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm. Use the pure solvent as a blank for baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

C. Data Interpretation

A summary of expected UV-Vis absorption data is presented in Table 1. The primary absorbance is expected to arise from the π→π* transition of the conjugated system encompassing the benzoic acid and pyridine rings.

Expected Transition Approximate λmax (nm) Expected Molar Absorptivity (ε) Notes
n→π* (C=O)~270-300WeakOften appears as a shoulder on a stronger peak.[3]
π→π* (Conjugated System)>250Strong (>10,000 L·mol⁻¹·cm⁻¹)The extended conjugation will cause a significant bathochromic shift.[1][2]

Table 1: Predicted UV-Vis Spectroscopic Data for 4-[(4-Pyridinylmethyl)amino]benzoic acid

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 4-[(4-Pyridinylmethyl)amino]benzoic acid.

A. Key Vibrational Modes

The FT-IR spectrum will be dominated by signals from the carboxylic acid, secondary amine, and aromatic rings. The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.[1][4] The C=O stretch will be a strong, sharp peak. The N-H stretch of the secondary amine is expected to be a single, weaker band compared to primary amines.[5][6]

B. Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Employ a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional group vibrations.

C. Data Interpretation

The expected FT-IR absorption bands and their assignments are summarized in Table 2.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Aromatic C-HC-H stretch3000-3100Medium
Aliphatic C-H (CH₂)C-H stretch2850-2960Medium
Carboxylic AcidC=O stretch1680-1710Strong
Aromatic C=CC=C stretch1500-1600Medium-Strong
Secondary AmineN-H bend1550-1650Medium
C-N StretchC-N stretch1250-1335Medium-Strong
Carboxylic AcidC-O stretch1210-1320Strong
Aromatic C-HC-H bend (out-of-plane)690-900Strong

Table 2: Predicted FT-IR Vibrational Frequencies for 4-[(4-Pyridinylmethyl)amino]benzoic acid

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in 4-[(4-Pyridinylmethyl)amino]benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the benzoic acid and pyridine rings will appear as distinct multiplets in the downfield region. The methylene protons and the amine proton will also have characteristic chemical shifts.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the 110-160 ppm range.

C. Experimental Protocol
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

  • Data Analysis: Assign each signal to a specific proton or carbon in the molecule based on its chemical shift, integration (for ¹H), and multiplicity.

D. Data Interpretation

The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 3 and 4, respectively.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10-13Singlet (broad)1H
Pyridine (H-2', H-6')8.4-8.6Doublet2H
Benzoic Acid (H-2, H-6)7.8-8.0Doublet2H
Pyridine (H-3', H-5')7.2-7.4Doublet2H
Benzoic Acid (H-3, H-5)6.6-6.8Doublet2H
Methylene (-CH₂-)4.3-4.5Singlet or Doublet2H
Amine (-NH-)5.0-6.0Singlet (broad)1H

Table 3: Predicted ¹H NMR Chemical Shifts for 4-[(4-Pyridinylmethyl)amino]benzoic acid (in DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165-175
Pyridine (C-4')150-155
Benzoic Acid (C-4)150-155
Pyridine (C-2', C-6')148-152
Benzoic Acid (C-1)120-125
Benzoic Acid (C-2, C-6)130-135
Pyridine (C-3', C-5')120-125
Benzoic Acid (C-3, C-5)110-115
Methylene (-CH₂-)45-55

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-[(4-Pyridinylmethyl)amino]benzoic acid (in DMSO-d₆)

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of 4-[(4-Pyridinylmethyl)amino]benzoic acid and to gain insight into its structure through fragmentation patterns.

A. Ionization Techniques

Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) could also be used, but would likely lead to more extensive fragmentation.[8]

B. Expected Fragmentation

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways would involve cleavage of the benzylic C-N bond and the N-C bond of the benzoic acid moiety.

C. Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

D. Data Interpretation

The expected major ions in the mass spectrum are listed in Table 5.

Ion m/z (calculated) Identity
[M+H]⁺243.09Protonated Molecule
[M]⁺˙242.09Molecular Ion (EI)
C₇H₆NO₂⁺136.044-aminobenzoic acid fragment
C₆H₇N⁺93.06Pyridinylmethyl fragment
C₆H₆N⁺92.05Tropylium-like ion from pyridine

Table 5: Predicted Mass Spectrometry Data for 4-[(4-Pyridinylmethyl)amino]benzoic acid

V. Integrated Spectroscopic Analysis Workflow

A comprehensive characterization of 4-[(4-Pyridinylmethyl)amino]benzoic acid relies on the synergistic interpretation of data from all the aforementioned spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Integration & Structure Elucidation Synthesis Synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UV_Vis FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Molecular Skeleton) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Interpretation Integrated Data Analysis UV_Vis->Interpretation FTIR->Interpretation NMR->Interpretation MS->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The structural characterization of 4-[(4-Pyridinylmethyl)amino]benzoic acid is effectively achieved through a coordinated application of UV-Vis, FT-IR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By integrating the data from these methods, researchers can confidently confirm the identity, purity, and detailed molecular structure of this compound, which is a critical step in its further development and application.

References

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-[(4-Pyridinylmethyl)amino]benzoic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-[(4-Pyridinylmethyl)amino]benzoic acid. Designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-[(4-Pyridinylmethyl)amino]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present predicted spectral data based on analogous structures, and provide a robust experimental protocol for acquiring high-quality NMR spectra.

Introduction: The Structural Significance of 4-[(4-Pyridinylmethyl)amino]benzoic acid

4-[(4-Pyridinylmethyl)amino]benzoic acid is a molecule of interest in medicinal chemistry and materials science. Its structure combines a benzoic acid moiety, a common pharmacophore, with a 4-pyridinylmethylamino linker. This unique combination of a flexible linker and aromatic systems with varying electron densities makes NMR spectroscopy an indispensable tool for its characterization. Understanding the precise chemical environment of each proton and carbon atom is crucial for confirming its synthesis, assessing its purity, and studying its interactions with biological targets.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons on the benzoic acid ring, the pyridine ring, the methylene bridge, and the amine and carboxylic acid groups. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[7]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-[(4-Pyridinylmethyl)amino]benzoic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-α (Pyridine)~8.50Doublet2HProtons adjacent to the nitrogen in the pyridine ring are highly deshielded.
H-β (Pyridine)~7.30Doublet2HProtons on the pyridine ring.
H-2', H-6' (Benzoic Acid)~7.70Doublet2HProtons ortho to the carboxylic acid group are deshielded.
H-3', H-5' (Benzoic Acid)~6.60Doublet2HProtons ortho to the electron-donating amino group are shielded.
Methylene (-CH₂-)~4.50Singlet2HProtons on the methylene bridge between the two aromatic rings.
Amine (-NH-)~6.50Broad Singlet1HChemical shift can vary with concentration and temperature; expected to be a broad signal.
Carboxylic Acid (-COOH)~12.0 - 13.0Broad Singlet1HHighly deshielded proton of the carboxylic acid, often a very broad signal.[1][4]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton of the molecule. Due to the molecule's symmetry, several pairs of carbon atoms are chemically equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-[(4-Pyridinylmethyl)amino]benzoic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-γ (Pyridine)~150.0Carbon adjacent to the nitrogen in the pyridine ring.
C-α (Pyridine)~149.0Carbons adjacent to the nitrogen in the pyridine ring.
C-β (Pyridine)~122.0Carbons on the pyridine ring.
C-1' (Benzoic Acid)~118.0Carbon bearing the carboxylic acid group.
C-4' (Benzoic Acid)~152.0Carbon bearing the amino group.
C-2', C-6' (Benzoic Acid)~131.0Carbons ortho to the carboxylic acid group.
C-3', C-5' (Benzoic Acid)~112.0Carbons ortho to the amino group.
Methylene (-CH₂-)~46.0Methylene bridge carbon.
Carboxylic Acid (-C=O)~168.0Carbonyl carbon of the carboxylic acid, significantly deshielded.[8][9]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-[(4-Pyridinylmethyl)amino]benzoic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the compound's expected polarity and the presence of exchangeable protons (amine and carboxylic acid), which are readily observable in this solvent.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm.[7][8]

NMR Instrument and Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: Approximately 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A sweep width of -2 to 14 ppm is appropriate to cover all expected proton signals.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.

  • Spectral Width: A sweep width of 0 to 200 ppm will encompass all expected carbon signals.

  • Temperature: 298 K (25 °C).

Visualizing the Molecular Structure and NMR Correlations

To better understand the relationship between the molecular structure and the expected NMR data, the following diagrams are provided.

Caption: Molecular structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid with atom numbering.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr phase Phasing and Baseline Correction h1_nmr->phase c13_nmr->phase integrate Integration (1H) phase->integrate peak_pick Peak Picking (1H and 13C) phase->peak_pick reference Referencing to TMS integrate->reference peak_pick->reference

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed framework for the ¹H and ¹³C NMR analysis of 4-[(4-Pyridinylmethyl)amino]benzoic acid. The predicted spectral data, based on the analysis of structurally related compounds, offers a strong foundation for the interpretation of experimentally acquired spectra. The provided experimental protocol outlines a robust methodology for obtaining high-quality data, ensuring the accurate and reliable characterization of this important molecule. As a senior application scientist, I am confident that this guide will be a valuable resource for researchers in their efforts to synthesize, purify, and characterize 4-[(4-Pyridinylmethyl)amino]benzoic acid and its derivatives.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2010). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]

  • ResearchGate. (2014). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved from [Link]

  • ResearchGate. (2019). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine.... Retrieved from [Link]

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Exploratory

A Technical Guide to the Biological Activities of 4-[(4-Pyridinylmethyl)amino]benzoic Acid and its Derivatives

Abstract The chemical scaffold combining benzoic acid and pyridine moieties represents a privileged structure in medicinal chemistry, offering a versatile framework for interacting with a multitude of biological targets....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical scaffold combining benzoic acid and pyridine moieties represents a privileged structure in medicinal chemistry, offering a versatile framework for interacting with a multitude of biological targets. This technical guide provides an in-depth exploration of the biological activities associated with 4-[(4-Pyridinylmethyl)amino]benzoic acid and its derivatives. We will dissect the synthesis, mechanisms of action, and therapeutic potential of this compound class across several key areas, including oncology, inflammation, and infectious diseases. This document is intended to serve as a comprehensive resource, synthesizing current knowledge and providing practical, field-proven insights and experimental protocols to guide future research and development efforts.

Introduction: The Convergence of Two Pharmacophores

The 4-[(4-Pyridinylmethyl)amino]benzoic acid core is a strategic amalgamation of two biologically significant pharmacophores: p-aminobenzoic acid (PABA) and a pyridinylmethyl group. PABA and its analogs are recognized for a wide range of biological effects, including anti-inflammatory and antimicrobial properties.[1][2] The pyridine ring is a cornerstone in drug design, present in numerous approved therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and its capacity to engage in various biological interactions. The linkage of these two moieties creates a flexible and synthetically tractable scaffold, ripe for chemical modification to tune its pharmacological profile. This guide delves into the diverse biological landscape of these derivatives, highlighting their potential as lead compounds in modern drug discovery.

Synthetic Strategies

The synthesis of the 4-[(4-Pyridinylmethyl)amino]benzoic acid backbone and its derivatives is typically achieved through established organic chemistry reactions. A common and efficient method is reductive amination, which involves the condensation of a 4-aminobenzoic acid derivative with pyridine-4-carboxaldehyde, followed by the reduction of the resulting imine intermediate.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Reductive Amination Pathway Reactant1 4-Aminobenzoic Acid Derivative Intermediate Schiff Base (Imine) Intermediate Reactant1->Intermediate Condensation Reactant2 Pyridine-4-carboxaldehyde Reactant2->Intermediate Product 4-[(4-Pyridinylmethyl)amino]benzoic Acid Derivative Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->Intermediate

Caption: General workflow for the synthesis via reductive amination.

Another viable route involves the nucleophilic substitution reaction between a 4-aminobenzoic acid ester and 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. The ester group can then be hydrolyzed to yield the final carboxylic acid product. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitutions on either the benzoic acid or pyridine rings.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the core structure have demonstrated significant potential as anticancer agents. Notably, structures closely related to 4-[(4-Pyridinylmethyl)amino]benzoic acid are found in clinically relevant protein kinase inhibitors. For instance, Nilotinib, a potent inhibitor of the Bcr-Abl kinase used in the treatment of chronic myeloid leukemia (CML), features a related 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid scaffold.[3] This highlights the potential of this chemical class to interact with ATP-binding sites of various kinases.

Research has shown that new 4-methylbenzamide derivatives containing substituted purines, which can be conceptually linked to the pyridinylmethyl moiety, exhibit high activity against leukemic and renal carcinoma cell lines, with IC50 values in the low micromolar range.[4]

Mechanism of Action: Protein Kinase Inhibition

The primary anticancer mechanism for many of these derivatives is the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. By blocking the action of oncogenic kinases, these compounds can halt the uncontrolled proliferation of cancer cells and induce apoptosis.

Kinase_Inhibition_Pathway cluster_1 Cancer Cell Signaling Kinase Oncogenic Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Proliferation Uncontrolled Cell Proliferation & Survival PhosphoSubstrate->Proliferation Inhibitor Benzoic Acid Derivative (Kinase Inhibitor) Inhibitor->Kinase Blocks ATP Binding Site

Caption: Simplified pathway of anticancer action via kinase inhibition.

Quantitative Anticancer Data

The following table summarizes the in vitro activity of representative derivatives against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
4-Methylbenzamide-Purine ConjugatesK562 (Leukemia)2.27 - 2.53[4]
4-Methylbenzamide-Purine ConjugatesHL-60 (Leukemia)1.42 - 1.52[4]
4-Methylbenzamide-Purine ConjugatesOKP-GS (Renal Carcinoma)4.56[4]
Thiazole-Benzoic Acid HybridsA549 (Lung Adenocarcinoma)2.47 - 5.42[5]
4-Hydrazinobenzoic Acid DerivativesMCF-7 (Breast Cancer)Potent Activity[6]

Anti-inflammatory Properties

The anti-inflammatory potential of benzoic acid derivatives is well-documented.[7] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Studies on pyrimidine-based analogs, which share structural similarities with some pyridinyl derivatives, confirm that their anti-inflammatory effects are linked to the suppression of COX enzymes and the subsequent inhibition of prostaglandin E2 (PGE2) production.[8] A study on a (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative demonstrated significant in vivo anti-inflammatory activity comparable to diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID).[9]

Mechanism of Action: COX Inhibition

COX_Pathway cluster_2 Inflammatory Cascade Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Benzoic Acid Derivative (COX Inhibitor) Inhibitor->COX Inhibition

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Antimicrobial Activity

The hybridization of PABA with other pharmacophores has yielded compounds with significant antimicrobial properties.[10][11] The derivatization of the amino group of PABA into Schiff bases, for instance, has been shown to confer potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and broad-spectrum antifungal properties.[10][11]

Novel pyrazole derivatives of benzoic acid have been reported as potent antibacterial agents, with Minimum Inhibitory Concentrations (MICs) as low as 0.5-4 µg/mL against problematic pathogens like Acinetobacter baumannii.[12][13][14] The proposed mechanism for some of these compounds involves the inhibition of bacterial fatty acid biosynthesis (FAB), a pathway essential for bacterial survival but absent in humans, making it an attractive target for selective toxicity.[14]

Quantitative Antimicrobial Data
Compound ClassOrganismMIC (µg/mL)Reference
Pyrazole-Benzoic Acid DerivativesAcinetobacter baumannii4 - 8[12][13]
Pyrazole-Benzoic Acid DerivativesStaphylococcus aureus0.5 - 1[14]
PABA Schiff BasesMRSA≥ 15.62 µM[10][11]
PABA Schiff BasesFungal Strains≥ 7.81 µM[10][11]

Experimental Protocols

Protocol 6.1: General Synthesis of 4-{[(Pyridin-4-yl)methyl]amino}benzoic acid

This protocol describes a standard reductive amination procedure.

Materials:

  • Ethyl 4-aminobenzoate

  • Pyridine-4-carboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve ethyl 4-aminobenzoate (1.0 eq) and pyridine-4-carboxaldehyde (1.1 eq) in dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl ester intermediate by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • To the purified ester, add a solution of 2M NaOH in a 1:1 mixture of methanol and water.

  • Heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).

  • Cool the reaction to room temperature and acidify with 2M HCl to pH ~5-6 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the title compound.

  • Characterize the final product by ¹H-NMR, ¹³C-NMR, and MS.

Protocol 6.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized test compounds

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Resazurin or similar viability indicator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well containing the test compound, as well as to the positive control (antibiotic) and growth control (no compound) wells.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.

  • (Optional) Add a viability indicator like resazurin to each well and incubate for an additional 2-4 hours. A color change (e.g., blue to pink) indicates metabolic activity (growth). The MIC is the lowest concentration where no color change occurs.

Conclusion and Future Directions

The 4-[(4-Pyridinylmethyl)amino]benzoic acid scaffold and its derivatives constitute a promising class of biologically active molecules with demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications. The synthetic accessibility and modular nature of this core allow for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on:

  • Lead Optimization: Systematic modification of the aromatic rings and the linker to enhance target-specific activity and improve pharmacokinetic properties (ADME).

  • In Vivo Efficacy: Advancing the most potent in vitro candidates to preclinical animal models to validate their therapeutic potential.

  • Mechanism Deconvolution: Employing advanced biochemical and cellular assays to precisely identify molecular targets and elucidate downstream signaling effects.

This versatile scaffold holds considerable promise for the development of novel therapeutics to address significant unmet needs in human health.

References

  • Al-Soud, Y. A., et al. (2007). Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. Molecules. Available at: [Link]

  • Ishida, T., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Zou, Y., et al. (2019). Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. Available at: [Link]

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.
  • New Biological Properties of p-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. Available at: [Link]

  • Kumar, M., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Ilies, M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link]

  • Gonec, T., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. Available at: [Link]

  • Kulkarni, S. S., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Gonec, T., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

  • Alam, M. S., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Alam, M. S., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. PubMed. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Maslov, M. A., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank. Available at: [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals. Available at: [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. Available at: [Link]

  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Aksenov, O. A., et al. (2000). [New biological properties of p-aminobenzoic acid]. Vestnik Rossiiskoi akademii meditsinskikh nauk. Available at: [Link]

  • Local Anesthetics SAR of Benzoic acid derivatives. YouTube. Available at: [Link]

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. Available at: [Link]

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Foundational

Preliminary In-Vitro Evaluation of 4-[(4-Pyridinylmethyl)amino]benzoic acid: A Strategic Approach

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of the novel compound, 4-[(4-Pyridinylmethyl)amino]benzoic acid. The molecular structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of the novel compound, 4-[(4-Pyridinylmethyl)amino]benzoic acid. The molecular structure, which combines a pyridine ring with a benzoic acid moiety, suggests potential bioactivity, as these scaffolds are prevalent in a wide range of therapeutic agents, including those with anticancer and antimicrobial properties.[1][2][3][4] This document outlines a logical, phased approach, beginning with broad-spectrum cytotoxicity screening and progressing to more focused, hypothesis-driven mechanistic studies. We emphasize the rationale behind experimental choices, present detailed, self-validating protocols, and offer insights into data interpretation to guide researchers in drug development.

Introduction: Rationale and Strategic Overview

The compound 4-[(4-Pyridinylmethyl)amino]benzoic acid is a synthetic molecule of interest due to its structural components. Pyridine derivatives are known to exhibit diverse biological activities and are key components in numerous approved drugs.[1] Similarly, benzoic acid and its derivatives have been explored for a variety of therapeutic applications, including anticancer and antimicrobial effects.[3][5] The combination of these two pharmacophores in a single molecule presents a compelling case for its investigation as a potential therapeutic agent.

Our evaluation strategy is designed as a tiered screening funnel. This approach ensures that resources are utilized efficiently, by first establishing a general biological effect before committing to more complex and resource-intensive mechanistic studies. The workflow progresses from general cytotoxicity to specific enzyme inhibition and finally to the analysis of its effects on intracellular signaling pathways.

G cluster_0 Evaluation Workflow A Compound Acquisition & Purity Analysis B Phase 1: General Cytotoxicity Screening (e.g., MTT/XTT Assays) A->B Solubilize in DMSO C Data Analysis: Determine IC50 B->C Measure Absorbance D Phase 2: Target-Oriented Evaluation (Hypothesis: Kinase Inhibition) C->D If IC50 is potent E In-Vitro Biochemical Kinase Assay D->E Select relevant kinase(s) F Phase 3: Cell-Based Mechanistic Assay (Signaling Pathway Analysis) E->F If direct inhibition is confirmed G Data Synthesis & Next Steps F->G Correlate biochemical and cellular data

Caption: High-level workflow for the in-vitro evaluation of the target compound.

Phase 1: General Cytotoxicity Assessment

The initial and most critical step is to determine if 4-[(4-Pyridinylmethyl)amino]benzoic acid exerts a cytotoxic or anti-proliferative effect on living cells. For this, we employ colorimetric assays that measure the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[6] The MTT and XTT assays are industry-standard methods that are robust, reproducible, and well-suited for high-throughput screening.[7][8]

The principle of these assays relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[6][9] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format and should be adapted based on the specific cell line used. Here, we use the A549 human lung carcinoma cell line as an example, a common choice for initial cancer drug screening.[10]

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 4-[(4-Pyridinylmethyl)amino]benzoic acid, dissolved in DMSO to create a 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[7]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock solution of 4-[(4-Pyridinylmethyl)amino]benzoic acid in serum-free medium. Typical final concentrations for screening range from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Crucial Controls: Include wells for:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium with the highest concentration of DMSO used for the compound dilutions (e.g., 0.5%). This validates that the solvent is not causing cytotoxicity.

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin (e.g., at 10 µM).

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

Data Presentation and Interpretation

The raw absorbance data should be converted to percentage viability relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell viability by 50%.

Compound Concentration (µM)Mean Absorbance (570 nm)% Viability vs. Vehicle
Vehicle Control (0)1.250100%
0.11.23598.8%
11.15092.0%
100.63050.4%
500.15012.0%
1000.0806.4%
Caption: Example data table for an MTT assay.

An IC₅₀ value in the low micromolar or nanomolar range is generally considered potent and warrants further investigation.

Phase 2: Target-Oriented Evaluation - In-Vitro Kinase Assay

A promising result from the cytotoxicity screen (e.g., an IC₅₀ < 10 µM) justifies moving to hypothesis-driven mechanistic studies. The structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid is reminiscent of some known kinase inhibitors.[2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11]

A biochemical kinase assay is essential to determine if the compound directly inhibits a kinase enzyme, independent of cellular factors like membrane permeability or drug efflux.[12] Radiometric assays using ³²P-labeled ATP are the traditional gold standard, but non-radioactive methods such as TR-FRET or fluorescence polarization are now common.[13][14]

Experimental Protocol: General Radiometric Kinase Assay

This protocol provides a general framework for measuring the activity of a purified kinase, such as a receptor tyrosine kinase (e.g., EGFR, VEGFR).

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP

  • Non-radioactive ("cold") ATP

  • 4-[(4-Pyridinylmethyl)amino]benzoic acid at various concentrations

  • Phosphocellulose filter paper

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, prepare a master mix containing the kinase reaction buffer, purified kinase, and peptide substrate.

    • Aliquot the master mix into individual reaction tubes.

    • Add the test compound, 4-[(4-Pyridinylmethyl)amino]benzoic acid, at a range of concentrations (e.g., 0.01 µM to 50 µM). Include a vehicle (DMSO) control.

  • Initiate Kinase Reaction:

    • Start the reaction by adding an ATP mix containing both [γ-³²P]ATP and cold ATP to each tube. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper. The negatively charged phosphate groups on the paper will bind the positively charged peptide substrate.

    • Immediately immerse the filter paper in a stop solution (e.g., 0.75% phosphoric acid).

  • Washing:

    • Wash the filter papers multiple times in the phosphoric acid solution to remove unreacted [γ-³²P]ATP.

  • Quantification:

    • Place the washed filter papers into scintillation vials with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

Data Interpretation

The data is analyzed by plotting the percentage of kinase activity (relative to the vehicle control) against the compound concentration. This allows for the calculation of an IC₅₀ value for direct enzyme inhibition. Comparing this biochemical IC₅₀ to the cellular IC₅₀ from Phase 1 can provide initial insights into the compound's cell permeability and potential off-target effects.

Phase 3: Cell-Based Mechanistic Assays

Confirming direct kinase inhibition is a significant step. The next is to verify that the compound can engage its target within a living cell and disrupt the corresponding signaling pathway.[15] Cellular signaling pathways are complex networks that control cell functions like proliferation, survival, and differentiation.[16]

Cell-based reporter assays are an excellent tool for this purpose.[17] These systems use a reporter gene (like luciferase) linked to a promoter containing response elements for a specific transcription factor that is activated by the pathway of interest. Inhibition of the pathway leads to a measurable decrease in reporter gene expression.[18]

G cluster_pathway Hypothetical RTK Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Kinase_Domain Kinase Domain Compound 4-[(4-Pyridinylmethyl) amino]benzoic acid Compound->Kinase_Domain Inhibits Downstream Downstream Signaling Cascade (e.g., MAPK) Kinase_Domain->Downstream Phosphorylation TF Transcription Factor Activation Downstream->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-[(4-Pyridinylmethyl)amino]benzoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the potential mechanism of action of the novel compound 4-[(4-Pyridinylmethyl)amino]benz...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the potential mechanism of action of the novel compound 4-[(4-Pyridinylmethyl)amino]benzoic acid. As a Senior Application Scientist, this guide is structured to transcend a mere listing of protocols, instead offering a scientifically-grounded narrative that delves into the causal reasoning behind the proposed experimental investigations. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each step is part of a self-validating system for inquiry.

Introduction and Structural Rationale

The compound 4-[(4-Pyridinylmethyl)amino]benzoic acid is a synthetic molecule built upon the well-established 4-aminobenzoic acid (PABA) scaffold. PABA and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects[1][2]. The core benzoic acid moiety is a common feature in a multitude of bioactive compounds, underscoring its utility as a pharmacophore[3].

The distinguishing feature of the subject molecule is the incorporation of a 4-pyridinylmethyl group at the 4-amino position. The pyridine ring is a bioisostere for a phenyl group and is a prevalent component in many approved drugs and clinical candidates. Notably, certain histone deacetylase (HDAC) inhibitors utilize a pyridine-containing "cap" group that interacts with the surface of the enzyme active site[4][5]. This structural analogy provides a compelling starting point for our primary hypothesis.

Primary Hypothesis: Based on its structural components, we hypothesize that 4-[(4-Pyridinylmethyl)amino]benzoic acid acts as an inhibitor of histone deacetylases (HDACs) . The 4-pyridinylmethyl moiety likely serves as the "cap" group, interacting with the rim of the HDAC active site, while the benzoic acid portion may function as a zinc-binding group (ZBG) or contribute to the overall binding affinity within the catalytic tunnel.

Physicochemical Properties and In Silico Assessment

A foundational step in characterizing a novel compound is the determination of its physicochemical properties and a preliminary in silico evaluation of its potential biological targets.

Predicted Physicochemical Properties

A summary of predicted properties for 4-[(4-Pyridinylmethyl)amino]benzoic acid is presented below. These parameters are crucial for understanding its drug-like potential and for designing relevant in vitro and in vivo experiments.

PropertyPredicted ValueSignificance
Molecular Weight228.25 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP~2.5Indicates good membrane permeability
pKa (acidic)~4.2 (Carboxylic Acid)Influences solubility and ionization state at physiological pH
pKa (basic)~5.5 (Pyridine Nitrogen)Influences solubility and ionization state at physiological pH
Hydrogen Bond Donors2Contributes to target binding
Hydrogen Bond Acceptors3Contributes to target binding
In Silico Molecular Docking

To lend theoretical support to our HDAC inhibition hypothesis, molecular docking studies should be performed. This computational technique predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.

Experimental Protocol: Molecular Docking

  • Target Preparation: Obtain the crystal structures of various human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6) from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: Generate a 3D conformation of 4-[(4-Pyridinylmethyl)amino]benzoic acid. Assign appropriate atom types and charges.

  • Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the active site of each prepared HDAC isoform. The docking grid should encompass the entire catalytic tunnel, including the zinc ion.

  • Analysis of Results: Analyze the predicted binding poses and docking scores. A lower docking score generally indicates a more favorable binding interaction. Pay close attention to key interactions, such as the coordination of the carboxylate group with the active site zinc ion and the interactions of the pyridinylmethyl group with the surface residues.

dot

cluster_insilico In Silico Workflow PDB Protein Data Bank (PDB) Prep_Protein Prepare Protein Structures (HDAC Isoforms) PDB->Prep_Protein Ligand 4-[(4-Pyridinylmethyl)amino]benzoic acid (3D) Prep_Ligand Prepare Ligand Ligand->Prep_Ligand Docking Molecular Docking (e.g., AutoDock Vina) Prep_Protein->Docking Prep_Ligand->Docking Analysis Analyze Binding Poses and Docking Scores Docking->Analysis

Caption: In silico workflow for molecular docking.

In Vitro Target Validation: HDAC Enzyme Inhibition

Following promising in silico results, the next logical step is to experimentally validate the direct inhibition of HDAC enzymes.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol utilizes a commercially available fluorogenic HDAC assay kit.

  • Compound Preparation: Prepare a stock solution of 4-[(4-Pyridinylmethyl)amino]benzoic acid in DMSO. Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well microplate, add the following components in order:

    • Assay Buffer

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

    • Test compound or vehicle control (DMSO)

    • Positive control inhibitor (e.g., Trichostatin A or SAHA)

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells.

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal. Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

cluster_invitro In Vitro HDAC Inhibition Assay Workflow Compound Prepare Compound Dilutions Assay_Plate Set up 96-well plate: Buffer, HDAC enzyme, Compound Compound->Assay_Plate Incubate_1 Incubate (37°C) Assay_Plate->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Add_Developer Add Developer Add_Substrate->Add_Developer Incubate_2 Incubate (37°C) Add_Developer->Incubate_2 Read_Fluorescence Measure Fluorescence Incubate_2->Read_Fluorescence Analyze_Data Calculate IC50 Read_Fluorescence->Analyze_Data

Sources

Foundational

A Technical Guide to the Solubility and Stability of 4-[(4-Pyridinylmethyl)amino]benzoic acid: A Pre-formulation Blueprint

Introduction: Deconstructing a Novel Moiety for Drug Development In the landscape of drug discovery, the journey from a promising new chemical entity (NCE) to a viable therapeutic is paved with rigorous scientific invest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Moiety for Drug Development

In the landscape of drug discovery, the journey from a promising new chemical entity (NCE) to a viable therapeutic is paved with rigorous scientific investigation. This guide focuses on a novel compound, 4-[(4-Pyridinylmethyl)amino]benzoic acid , a molecule of interest due to its hybrid structure, which incorporates functionalities often found in pharmacologically active agents. Its architecture—a basic pyridine head, an acidic benzoic acid tail, and a secondary amine linker—suggests a complex physicochemical profile that is critical to understand for any future development.

This document serves as a technical blueprint for researchers, chemists, and formulation scientists. It outlines the essential pre-formulation studies required to characterize the solubility and stability of this NCE.[1][2] As direct experimental data for this specific molecule is not publicly available, we will proceed from first principles, leveraging established scientific methodologies and predictive assessments based on its constituent functional groups. The goal is not just to present protocols, but to instill a strategic, causality-driven approach to characterizing any NCE with similar amphoteric and potentially labile features.

Section 1: Predicted Physicochemical Profile

Before embarking on empirical studies, an in silico and theoretical assessment provides a foundational understanding of the molecule's inherent properties. This predictive phase is crucial for designing efficient and relevant experiments.

The structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid is fundamentally amphoteric , meaning it possesses both acidic and basic functional groups.

  • Acidic Group: The carboxylic acid on the benzoic acid ring is expected to have a pKa value typical for benzoic acids, making it ionized (anionic) at higher pH.

  • Basic Group: The nitrogen atom in the pyridine ring is the primary basic center, which will be protonated (cationic) at lower pH.

This dual nature dictates that its charge, and consequently its properties like solubility, will be highly dependent on the pH of its environment.[3]

Table 1: Predicted Physicochemical Properties of 4-[(4-Pyridinylmethyl)amino]benzoic acid

ParameterPredicted ValueRationale & Significance
Molecular Formula C₁₃H₁₂N₂O₂Defines the elemental composition.
Molecular Weight 228.25 g/mol Essential for all concentration-based calculations.
Predicted pKa₁ (Acid) ~4.5 - 5.0Based on the pKa of 4-aminobenzoic acid (4.88).[4] Governs deprotonation of the carboxylic acid.
Predicted pKa₂ (Base) ~5.0 - 5.5Based on the pKa of similar pyridine compounds. Governs protonation of the pyridine nitrogen.
Predicted LogP ~1.5 - 2.5Indicates moderate lipophilicity. Essential for predicting membrane permeability and solubility in organic vs. aqueous phases.
Appearance White to off-white crystalline solidAssumed based on similar compounds like 4-aminobenzoic acid.[4][5] Physical form must be confirmed experimentally.

Section 2: Aqueous Solubility Assessment

Aqueous solubility is a master variable in drug development, directly influencing dissolution rate and bioavailability. For an ionizable compound like 4-[(4-Pyridinylmethyl)amino]benzoic acid, a single solubility value is meaningless; a comprehensive pH-solubility profile is required.[3][6]

Causality: Why pH is the Critical Determinant

The molecule's solubility is dictated by the equilibrium between its solid form and its various dissolved species (cationic, zwitterionic/neutral, anionic).

  • At Low pH (pH < pKa₁): The pyridine nitrogen is protonated (BH⁺), and the carboxylic acid is neutral (COOH). The molecule carries a net positive charge, and its salt form (e.g., hydrochloride salt) is expected to be highly soluble.

  • At Mid-pH (pKa₁ < pH < pKa₂): The molecule exists predominantly as a zwitterion (B⁺-COO⁻) or a neutral species. This form typically has the lowest intermolecular interactions with water and thus the lowest aqueous solubility (the intrinsic solubility, S₀).

  • At High pH (pH > pKa₂): The carboxylic acid is deprotonated (COO⁻), and the pyridine is neutral (B). The molecule carries a net negative charge, and its salt form (e.g., sodium salt) is also expected to be highly soluble.

This relationship results in a characteristic "U-shaped" or "V-shaped" pH-solubility profile.

cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 9) low_ph Cationic Form (High Solubility) mid_ph Zwitterionic Form (Minimum Solubility) low_ph->mid_ph Increase pH high_ph Anionic Form (High Solubility) mid_ph->high_ph Increase pH

Figure 1: Conceptual diagram of pH-dependent ionization and solubility.

Experimental Protocol: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility, providing the most accurate and reliable data.[7][8]

Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2 to 10.0) at a constant temperature (e.g., 25°C or 37°C).

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, borate for pH 9.0) with known ionic strength.

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a fixed volume (e.g., 1-2 mL) of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration (Trustworthiness Pillar): Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[8] Causality Insight: Shorter times may only yield kinetic solubility, which can be misleadingly high due to supersaturation, while equilibrium solubility reflects the true thermodynamic limit.[9][10]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the solid. This is best achieved by filtering through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • pH Verification: Measure the final pH of each solution after equilibration to confirm it has not shifted.

Table 2: Hypothetical pH-Solubility Profile for 4-[(4-Pyridinylmethyl)amino]benzoic acid

pH (Final)Solubility (µg/mL)Solubility (mM)Dominant Species
1.2> 2000> 8.76Cationic
4.51500.66Cationic / Zwitterionic
5.5250.11Zwitterionic (pI region)
6.8900.39Zwitterionic / Anionic
7.44501.97Anionic
9.0> 2000> 8.76Anionic

Section 3: Chemical Stability Profiling

Stability testing is essential to identify degradation pathways, determine shelf-life, and guide formulation and packaging development.[11] The initial step is forced degradation or stress testing , which involves exposing the drug to conditions more severe than those expected during storage to accelerate decomposition.[12][13]

Causality: Identifying Labile Moieties

The structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid contains several functional groups susceptible to degradation:

  • Secondary Amine & Benzylic Position: This site is a primary target for oxidation , potentially forming N-oxides or other related impurities.[12]

  • Amine-Carboxylic Acid Linkage: While not a true amide, the C-N bond may be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Aromatic Rings: The entire molecule possesses chromophores, making it potentially susceptible to photodegradation .

cluster_workflow Forced Degradation Workflow start Drug Substance in Solution stress_conditions start->stress_conditions hydrolysis Hydrolysis (Acid & Base) stress_conditions->hydrolysis oxidation Oxidation (H₂O₂) stress_conditions->oxidation photo Photolysis (Light/UV) stress_conditions->photo thermal Thermal (Heat) stress_conditions->thermal analysis Analysis by Stability- Indicating HPLC-MS hydrolysis->analysis oxidation->analysis photo->analysis thermal->analysis end Identify Degradants & Establish Pathways analysis->end

Figure 2: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method. The goal is to achieve modest degradation (e.g., 5-20%) to ensure that secondary degradation is minimized.

Analytical Prerequisite (Trustworthiness Pillar): A robust, validated stability-indicating HPLC method is paramount. This method must be able to separate the parent peak from all process impurities and degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid), coupled with UV and Mass Spectrometry (MS) detection, is a standard starting point.[14][15]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it into the various stress condition media.

  • Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze.

  • Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and heat at 60°C. Withdraw and neutralize samples as above.

  • Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Monitor the reaction and analyze samples at appropriate time points.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C).

  • Photostability: Expose the solid drug and drug solution to a controlled light source that provides both UV and visible output, according to ICH Q1B guidelines. A dark control sample must be run in parallel.

Table 3: Hypothetical Forced Degradation Results Summary

Stress ConditionDuration/Temp% Assay RemainingNo. of DegradantsObservations / Likely Pathway
0.1 N HCl24h @ 60°C91.5%1 majorMinor degradation, likely hydrolysis.
0.1 N NaOH8h @ 60°C88.2%2 majorMore rapid degradation than acid, likely hydrolysis.
3% H₂O₂24h @ RT75.6%2 major, 1 minorSignificant degradation. Suggests high susceptibility to oxidation at the amine or pyridine nitrogen.
Thermal (Solid)72h @ 80°C99.1%None detectedCompound is stable to dry heat in solid form.
Photolytic1.2 M lux-hr96.8%1 minorMinor sensitivity to light. May require protective packaging.

Conclusion and Strategic Outlook

This technical guide outlines a foundational strategy for characterizing the solubility and stability of 4-[(4-Pyridinylmethyl)amino]benzoic acid. The predictive analysis identifies the molecule as an ampholyte with a classic pH-dependent solubility profile, a critical factor for developing oral dosage forms. The minimum solubility will likely occur in the mid-pH range (pH 5-6), which could pose challenges for absorption in certain regions of the gastrointestinal tract.

Forced degradation studies are predicted to reveal a primary susceptibility to oxidation , with secondary lability to hydrolytic stress.[12] This insight is invaluable, indicating that formulations may require antioxidants and that processing should avoid extreme pH and excessive heat.

The protocols described herein are not merely procedural steps but a self-validating system for generating trustworthy and actionable data. By understanding the "why" behind each experiment, researchers can build a comprehensive pre-formulation package that anticipates development challenges and enables the rational design of a stable and effective drug product, in accordance with regulatory expectations set by guidelines such as those from the ICH.[16][17]

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Exploratory

A Comprehensive Toxicological Screening Strategy for 4-[(4-Pyridinylmethyl)amino]benzoic acid

Abstract This technical guide provides a comprehensive, tiered strategy for the toxicological screening of 4-[(4-Pyridinylmethyl)amino]benzoic acid, a novel small molecule with potential applications in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, tiered strategy for the toxicological screening of 4-[(4-Pyridinylmethyl)amino]benzoic acid, a novel small molecule with potential applications in drug development. Designed for researchers, toxicologists, and drug development professionals, this document outlines a logical progression of studies from in silico prediction to in vitro mechanistic assays and foundational in vivo assessments. The causality behind each experimental choice is detailed, emphasizing a self-validating approach to protocol design in alignment with international regulatory standards. By integrating predictive modeling with established, guideline-compliant assays, this guide aims to build a robust safety profile for the candidate molecule, enabling informed decision-making in the preclinical development pipeline.

Introduction: The Compound and the Imperative for a Bespoke Screening Strategy

4-[(4-Pyridinylmethyl)amino]benzoic acid is a heterocyclic compound featuring a pyridine ring linked via a secondary amine to a para-aminobenzoic acid (PABA) backbone. Its chemical structure is provided in Table 1. While the PABA moiety is a known precursor for folate synthesis and is generally considered to have low toxicity, the introduction of the pyridinylmethyl group creates a novel chemical entity whose safety profile is unknown.[1][2] The pyridine ring, in particular, is a structural alert; various pyridine derivatives are known to exhibit organ toxicity, with the liver being a common target.[3][4] Therefore, a generic, one-size-fits-all screening template is insufficient. This guide proposes a bespoke, tiered workflow designed to efficiently identify potential toxicological liabilities specific to this molecule's structure.

Table 1: Compound Identification and Physicochemical Properties

Property Value Source
IUPAC Name 4-[(4-Pyridinylmethyl)amino]benzoic acid PubChem[5]
Molecular Formula C₁₃H₁₂N₂O₂ PubChem[5]
Molecular Weight 228.25 g/mol PubChem[5]
CAS Number 64394-52-9 PubChem[5]
Predicted LogP 2.1 PubChem[5]
Aqueous Solubility To be determined experimentally -

| pKa | To be determined experimentally | - |

The initial, critical step in this workflow is the experimental determination of fundamental physicochemical properties such as aqueous solubility and pKa. This data is indispensable for the correct design of all subsequent biological assays, dictating vehicle selection, achievable dose concentrations, and interpretation of results.

A Tiered Approach to Toxicological Assessment

A progressive, tiered approach is the most efficient and ethical method for toxicological screening. It allows for early termination of development if significant liabilities are identified, thereby conserving resources and minimizing animal use, in line with the 3Rs principle (Replacement, Reduction, and Refinement).[6]

Toxicological_Screening_Workflow cluster_0 Tier 0: Foundational Assessment cluster_1 Tier 1: In Silico & In Vitro Screening cluster_2 Tier 2: In Vivo Acute & Dose-Ranging cluster_3 Tier 3: In Vivo Repeated Dose Study cluster_4 Decision Point & Risk Assessment physchem Physicochemical Characterization (Solubility, pKa, Stability) in_silico In Silico Toxicity Prediction (Genotoxicity, hERG, Hepatotoxicity) physchem->in_silico genotox Genotoxicity Battery (Ames & in vitro Micronucleus) in_silico->genotox Guides Assay Design cyto Cytotoxicity Screening (e.g., HepG2, HEK293) in_silico->cyto Guides Assay Design safety_pharm Safety Pharmacology (hERG & CYP Inhibition) in_silico->safety_pharm Guides Assay Design decision1 Go/No-Go genotox->decision1 cyto->decision1 safety_pharm->decision1 acute_oral Acute Oral Toxicity (OECD 423) decision2 Go/No-Go acute_oral->decision2 repeated_dose 28-Day Repeated Dose Toxicity (OECD 407) decision3 Go/No-Go repeated_dose->decision3 Comprehensive Risk Assessment decision1->acute_oral Proceed if acceptable profile decision2->repeated_dose Proceed & Inform Dose Selection

Caption: Tiered toxicological screening workflow for a novel chemical entity.

Tier 1: In Silico & In Vitro Screening

This initial tier focuses on computational prediction and high-throughput cell-based assays to identify potential major liabilities without the use of live animals.

In Silico Toxicity Prediction

Causality: Before committing to resource-intensive wet-lab experiments, computational models can predict potential toxicities based on the molecule's structure.[7][8] This step is crucial for prioritizing which experimental assays are most critical. Models trained on large datasets of known toxins can identify structural fragments associated with adverse outcomes like mutagenicity, carcinogenicity, or organ toxicity.[9][10]

Methodology:

  • Obtain the simplified molecular-input line-entry system (SMILES) string for 4-[(4-Pyridinylmethyl)amino]benzoic acid.

  • Submit the structure to multiple web-based prediction platforms (e.g., ProTox-II, ToxiM, MolToxPred) that utilize different algorithms (e.g., quantitative structure-activity relationship [QSAR], machine learning).[9][11]

  • Analyze the predictions for key endpoints.

Table 2: Key Endpoints for In Silico Prediction

Endpoint Rationale Example Platform(s)
Mutagenicity Predicts potential to cause DNA mutations, a key carcinogenic event. ProTox-II, ToxiM[9]
Carcinogenicity Predicts long-term cancer risk based on structural alerts. ProTox-II
Hepatotoxicity Assesses risk of liver injury, a common cause of drug failure.[3] ProTox-II, MolToxPred[11]
hERG Inhibition Predicts potential for cardiotoxicity via blockade of the hERG channel.[12] In-house models, commercial software

| LD₅₀ (Rat) | Provides a preliminary estimate of acute oral toxicity to guide in vivo starting doses. | ProTox-II, ToxiM[9] |

Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement and is fundamental to assessing a compound's potential to damage genetic material, leading to mutations or cancer. A standard battery of two in vitro tests is recommended to cover different mechanisms of genetic damage: gene mutation and chromosomal damage.

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[13] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[14] The inclusion of a mammalian liver extract (S9 fraction) mimics metabolic activation, identifying compounds that become mutagenic only after being processed by the liver.[15]

Experimental Protocol (Abbreviated):

  • Strains: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[15]

  • Dose Selection: Based on preliminary cytotoxicity, select at least five analyzable concentrations, typically up to a maximum of 5 mg/plate.[13]

  • Method: Perform the plate incorporation or pre-incubation method.

    • Plate Incorporation: Mix the test compound, bacterial culture, and (if required) S9 mix with molten top agar. Pour onto minimal glucose agar plates.

    • Pre-incubation: Incubate the compound, bacteria, and S9 mix at 37°C before adding to the top agar.

  • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A positive result is a concentration-dependent increase in revertants or a reproducible increase of at least two- to three-fold over the vehicle control.[14]

Principle: This assay detects damage to chromosomes. Micronuclei are small, membrane-bound bodies in the cytoplasm that contain chromosome fragments or whole chromosomes left behind during cell division.[6] Their presence indicates that the compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation). Human or rodent cell lines (e.g., TK6, CHO) are used.

Experimental Protocol (Abbreviated):

  • Cell Culture: Culture TK6 or CHO cells to a logarithmic growth phase.

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay (e.g., aiming for a top concentration that induces ~50-60% cytotoxicity).

  • Exposure: Treat cells with the test compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (~24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to block cell division at the two-cell stage, which makes scoring micronuclei in cells that have divided once unambiguous.

  • Harvest and Staining: Harvest cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., acridine orange or DAPI).

  • Analysis: Using fluorescence microscopy, score at least 2000 bi-nucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Cytotoxicity Screening

Causality: Cytotoxicity assays measure a compound's ability to kill cells. This is a fundamental indicator of toxicity and provides essential data (e.g., IC₅₀ values) for determining the appropriate concentration range for more complex mechanistic assays, such as the micronucleus test. Using cell lines from different organs (e.g., liver, kidney) can provide early clues about potential organ-specific toxicity.

Principle: This colorimetric assay measures cellular metabolic activity as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[6] The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of viable cells.[7]

Experimental Protocol:

  • Cell Plating: Seed cells (e.g., HepG2 for liver, HEK293 for kidney) in a 96-well plate at an optimized density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Expose cells to a range of concentrations of 4-[(4-Pyridinylmethyl)amino]benzoic acid (e.g., 8-10 concentrations in a serial dilution) for 24 to 72 hours. Include vehicle-only controls.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Safety Pharmacology Screening

Causality: Early in vitro safety pharmacology assays are essential to screen for liabilities that are common causes of preclinical and clinical drug attrition. Key among these are cardiotoxicity (hERG inhibition) and drug-drug interaction potential (CYP450 inhibition).

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[12] This assay, often performed using automated patch-clamp systems, directly measures the compound's effect on hERG channel currents in cells engineered to express the channel.

Methodology (Automated Patch-Clamp):

  • System: Use a high-throughput automated patch-clamp system (e.g., QPatch).

  • Cells: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[12]

  • Procedure: Cells are captured on a patch-clamp chip, and a whole-cell recording configuration is established.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

  • Compound Application: Apply multiple concentrations of the test compound sequentially. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[12]

  • Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration to calculate an IC₅₀ value.

Principle: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism in the liver. Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity. This assay assesses the potential of the test compound to inhibit major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).

Methodology:

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Incubation: Incubate the test compound (at various concentrations) with human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the necessary cofactor (NADPH).

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Analysis: A decrease in metabolite formation compared to the vehicle control indicates inhibition. Calculate an IC₅₀ value for each isoform.

Tier 2: In Vivo Acute Toxicity Assessment

Causality: If the in vitro profile is acceptable, the next step is a foundational in vivo study to understand the compound's effects in a whole biological system. An acute oral toxicity study provides critical information on potential target organs, clinical signs of toxicity, and an estimation of the lethal dose, which is essential for classifying the compound and designing subsequent repeated-dose studies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Principle: This method is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to place a substance into a toxicity class based on the Globally Harmonized System (GHS). It avoids calculating a precise LD₅₀, focusing instead on identifying the dose range that causes mortality or evident toxicity.

OECD_423_Workflow start Select Starting Dose (e.g., 300 mg/kg) step1 Dose 3 Female Rats start->step1 observe1 Observe for 48h step1->observe1 outcome1 0-1 Deaths observe1->outcome1 If outcome is outcome2 2-3 Deaths observe1->outcome2 If outcome is step2_up Proceed to Higher Dose (e.g., 2000 mg/kg) Dose 3 more rats outcome1->step2_up step2_down Proceed to Lower Dose (e.g., 50 mg/kg) Dose 3 more rats outcome2->step2_down stop_classify Stop Test & Classify Toxicity step2_up->stop_classify step2_down->stop_classify

Caption: Decision workflow for the OECD 423 Acute Toxic Class Method.

Experimental Protocol (Abbreviated):

  • Animal Model: Use a single sex, typically young adult female rats (e.g., Wistar or Sprague-Dawley).

  • Housing: Acclimatize animals for at least 5 days in standard conditions (22±3°C, 12h light/dark cycle, standard diet and water ad libitum).

  • Dose Administration: Administer the compound by oral gavage. The volume should typically not exceed 1 mL/100g body weight for aqueous solutions.

  • Starting Dose: Based on in silico data and any other available information, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. If there is little information, 300 mg/kg is a common starting point.

  • Procedure:

    • Dose a group of 3 rats at the starting dose.

    • Observe animals closely for the first 4 hours, then periodically for 14 days, noting all clinical signs (changes in skin, fur, eyes, respiration, behavior, etc.). Record body weights.

    • The outcome (number of mortalities within a specified period) determines the next step:

      • If mortality is low (0 or 1), the test is repeated at a higher dose level.

      • If mortality is high (2 or 3), the test is repeated at a lower dose level.

  • Pathology: At the end of the study, perform a gross necropsy on all animals to identify any macroscopic pathological changes in organs and tissues.

Tier 3: Repeated Dose Toxicity Study

Causality: While acute studies reveal immediate effects, many toxicities only manifest after repeated exposure. A 28-day repeated-dose study is a cornerstone of preclinical safety assessment, designed to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is a critical value used to calculate the safe starting dose for human clinical trials.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days. A comprehensive range of observations and measurements, including clinical pathology and histopathology, are conducted to evaluate the compound's effects.

Experimental Protocol (Abbreviated):

  • Animal Model: Use rats (e.g., Wistar), with at least 5 males and 5 females per group.

  • Dose Levels: Use at least three dose levels plus a concurrent control group (vehicle only).

    • The highest dose should induce some toxic effects but not significant lethality.

    • The lowest dose should produce no evidence of toxicity.

    • An intermediate dose should induce minimal toxic effects.

    • Dose levels are selected based on the results of the acute toxicity study (Tier 2).

  • Administration: Administer the compound daily by oral gavage for 28 consecutive days.

  • In-life Observations:

    • Clinical Signs: Observe daily for signs of toxicity.

    • Body Weight & Food Consumption: Record weekly.

    • Functional Observations: Near the end of the study, perform a functional observational battery (FOB) and motor activity assessment to detect neurotoxic effects.

  • Clinical Pathology: At the end of the 28-day period, collect blood and urine for:

    • Hematology: Complete blood count (RBC, WBC, platelets, hemoglobin, etc.).

    • Clinical Biochemistry: Analysis of markers for liver function (e.g., ALT, AST, ALP), kidney function (e.g., creatinine, BUN), and other metabolic parameters.

  • Pathology:

    • Gross Necropsy: Conduct a full necropsy on all animals.

    • Organ Weights: Weigh key organs (liver, kidneys, brain, spleen, thymus, gonads).

    • Histopathology: Preserve a comprehensive set of organs and tissues from all control and high-dose animals for microscopic examination. Examine any gross lesions and target organs from lower-dose groups.

  • Data Analysis: Analyze all data for statistically significant, dose-related changes compared to the control group to determine the target organs and the NOAEL.

Conclusion and Risk Assessment

The successful completion of this tiered toxicological screening plan will yield a robust preliminary safety profile for 4-[(4-Pyridinylmethyl)amino]benzoic acid. The data package—comprising in silico predictions, in vitro genotoxicity and safety pharmacology results, acute toxicity classification, and the target organ information and NOAEL from a 28-day study—provides the foundation for a comprehensive risk assessment. This integrated analysis will enable a confident " go/no-go " decision for progressing the compound into more advanced, long-term preclinical studies and, ultimately, towards an Investigational New Drug (IND) application.

References

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  • OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved January 22, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

A General Framework for the Characterization of Novel Chemical Compounds in Cell Culture

Introduction The exploration of novel chemical entities is a cornerstone of drug discovery and chemical biology. 4-[(4-Pyridinylmethyl)amino]benzoic acid is a small molecule with a defined chemical structure.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The exploration of novel chemical entities is a cornerstone of drug discovery and chemical biology. 4-[(4-Pyridinylmethyl)amino]benzoic acid is a small molecule with a defined chemical structure. However, its biological activity, mechanism of action, and effects on cellular systems have not been extensively documented in peer-reviewed literature. Therefore, the initial steps in investigating this compound involve a series of validation and characterization experiments to establish fundamental parameters such as solubility, stability, and cytotoxicity before proceeding to more complex functional assays.

This guide will outline a logical workflow for the initial assessment of a novel compound in cell culture, emphasizing the importance of robust experimental design, appropriate controls, and data-driven decision-making. The protocols described are designed to be self-validating and are grounded in established cell biology techniques.

Part 1: Physicochemical Characterization and Stock Solution Preparation

Before introducing any compound to a cellular system, it is crucial to understand its basic physicochemical properties.

Solubility Assessment

The solubility of a compound in the chosen solvent and its subsequent dilution in cell culture media will significantly impact its bioavailability and the accuracy of experimental results.

Protocol: Stock Solution Preparation and Solubility Test

  • Solvent Selection: Based on the chemical structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is a logical starting point.

  • High-Concentration Stock Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the compound.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Use gentle vortexing and/or sonication to aid dissolution. Visually inspect for any particulates.

  • Solubility in Aqueous Media:

    • Prepare a series of dilutions of the high-concentration stock into your complete cell culture medium (e.g., DMEM with 10% FBS).

    • Start with a high concentration (e.g., 100 µM) and perform serial dilutions.

    • Incubate the dilutions at 37°C for a period of time (e.g., 1-2 hours) to mimic experimental conditions.

    • Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the upper limit of solubility in your experimental medium. It is recommended to work at concentrations well below this limit.

Table 1: Example Solubility Assessment

Concentration in MediaSolvent (DMSO) %Visual Observation (1 hr at 37°C)
100 µM0.1%Precipitation observed
50 µM0.05%Clear
25 µM0.025%Clear
10 µM0.01%Clear

Causality Note: Establishing the solubility limit is critical to prevent compound precipitation in the cell culture, which can lead to inaccurate dosing and can also cause cellular stress, confounding the experimental results.

Stock Solution Storage

Proper storage of the stock solution is essential to maintain the compound's integrity.

  • Storage Conditions: Aliquot the high-concentration stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can degrade the compound.

Part 2: Determining the Optimal Working Concentration Range

A dose-response cytotoxicity assay is a fundamental first step to identify a suitable concentration range for subsequent functional assays. This range should ideally be non-toxic to allow for the observation of specific biological effects without being masked by general cellular stress or death.

Cytotoxicity Assay

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed your chosen cell line into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 4-[(4-Pyridinylmethyl)amino]benzoic acid stock solution in complete culture medium. A wide range of concentrations is recommended for the initial screen (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and an untreated control.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). The incubation time should be consistent with the intended duration of your functional assays.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • From this curve, you can determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Table 2: Example Dose-Response Data

Concentration (µM)% Viability (vs. Vehicle)
0.1100.2%
198.5%
1095.1%
2570.3%
5048.9%
10015.6%

Causality Note: The dose-response curve is essential for selecting concentrations for further experiments. For studying specific, non-lethal effects, concentrations well below the IC50 should be chosen.

Diagram 1: Workflow for Novel Compound Characterization

G cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Functional Assays A Compound Procurement & Purity Check B Solubility & Stability Testing A->B C Prepare High-Concentration Stock (e.g., 10 mM in DMSO) B->C E Dose-Response Treatment (e.g., 0.1-100 µM) C->E D Seed Cells in 96-well Plate D->E F Incubate (24, 48, 72h) E->F G Cell Viability Assay (e.g., MTT, CellTiter-Glo) F->G H Determine IC50 & Non-Toxic Concentration Range G->H I Select Non-Toxic Concentrations H->I J Treat Cells for Functional Endpoint I->J K Assay 1: Proliferation (e.g., BrdU) J->K L Assay 2: Apoptosis (e.g., Caspase-Glo) J->L M Assay 3: Target Engagement / Pathway Analysis J->M

Caption: A generalized workflow for the initial characterization of a novel compound in cell culture.

Part 3: Example Functional Assays

Once a non-toxic concentration range has been established, you can proceed with assays to investigate the specific biological effects of the compound. The choice of assay will depend on the hypothesized mechanism of action or the research question.

Cell Proliferation Assay (BrdU)

This assay measures DNA synthesis and is a direct indicator of cell proliferation.

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with non-toxic concentrations of 4-[(4-Pyridinylmethyl)amino]benzoic acid as determined from the cytotoxicity assay. Include positive (e.g., a known growth factor) and negative (vehicle) controls.

  • BrdU Labeling: Towards the end of the treatment period, add the BrdU labeling reagent to each well and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Detection:

    • Fix the cells and denature the DNA to allow for antibody access.

    • Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

  • Data Analysis: Quantify the signal, which is directly proportional to the amount of cell proliferation.

Causality Note: A change in BrdU incorporation following treatment would suggest that the compound modulates the cell cycle.

Apoptosis Assay (Caspase-Glo 3/7)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Protocol: Caspase-Glo 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with the compound for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature to allow for cell lysis and the caspase reaction to occur.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Causality Note: An increase in caspase-3/7 activity is a strong indicator that the compound induces apoptosis.

Diagram 2: Hypothetical Signaling Pathway Modulation

G compound 4-[(4-Pyridinylmethyl)amino]benzoic acid target Unknown Target Protein compound->target Inhibition or Activation? pathway Signaling Pathway (e.g., MAPK, PI3K) target->pathway tf Transcription Factor pathway->tf response Cellular Response (e.g., Proliferation, Apoptosis) tf->response

Caption: A hypothetical pathway showing how the compound might influence a cellular response.

Conclusion

The successful use of any novel compound in cell culture hinges on a systematic and careful initial characterization. The protocols and workflow outlined above provide a robust framework for determining the fundamental parameters of 4-[(4-Pyridinylmethyl)amino]benzoic acid, or any uncharacterized small molecule, in a cell culture model. By first establishing solubility, stability, and a non-toxic working concentration range, researchers can proceed with confidence to investigate its specific biological effects through well-designed functional assays. This methodical approach is essential for generating reproducible and reliable data.

References

  • General Cell Culture and Viability Assays

    • Title: Culture of Animal Cells: A Manual of Basic Technique and Specialized Applic
    • Source: R. Ian Freshney
    • URL: [Link]

  • MTT Assay Principle and Protocol

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Mosmann, T. (1983), Journal of Immunological Methods.
    • URL: [Link]

  • BrdU Cell Proliferation Assay: Title: BrdU Cell Proliferation Assay Kit Source: Millipore Sigma (Example technical resource)
  • Caspase-Glo 3/7 Assay: Title: Caspase-Glo® 3/7 Assay Technical Manual Source: Promega Corpor
Application

Application Notes &amp; Protocols for Antimicrobial Research: 4-[(4-Pyridinylmethyl)amino]benzoic acid

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. This document provides a comprehensive guide for researchers on the investig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. This document provides a comprehensive guide for researchers on the investigation of 4-[(4-Pyridinylmethyl)amino]benzoic acid, a compound of interest due to its structural analogy to para-aminobenzoic acid (PABA). As PABA is a crucial precursor in the bacterial folate synthesis pathway, its analogs represent a promising class of antimetabolites.[1][2] These application notes detail the hypothesized mechanism of action, a proposed synthesis protocol, and rigorous, step-by-step methodologies for evaluating its in vitro antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing. This guide is intended for researchers in microbiology, medicinal chemistry, and drug development, providing the foundational protocols to assess the potential of this and similar compounds as antimicrobial agents.

Introduction: The Rationale for Investigating PABA Analogs

The bacterial folate synthesis pathway is a well-established and highly attractive target for antimicrobial agents because it is essential for bacterial survival but absent in humans, who acquire folate from their diet.[3][4] This pathway is responsible for producing tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and certain amino acids.[5] The sulfonamide class of antibiotics famously exploits this pathway by acting as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that utilizes PABA.[4][6][7][8]

4-[(4-Pyridinylmethyl)amino]benzoic acid is a synthetic molecule that strategically combines two key pharmacophores:

  • A PABA Core: The 4-aminobenzoic acid structure serves as the foundational component, suggesting a potential interaction with the PABA-binding site of DHPS.

  • A Pyridinylmethyl Group: This substitution introduces a heterocyclic moiety that can alter the compound's physicochemical properties, such as solubility, polarity, and ability to form hydrogen bonds, potentially leading to enhanced binding affinity or novel interactions within the enzyme's active site.

This guide provides the necessary framework to test the hypothesis that this structural modification of PABA can lead to a potent and selective antimicrobial agent.

Hypothesized Mechanism of Action: Inhibition of Folate Synthesis

The primary hypothesized mechanism of action for 4-[(4-Pyridinylmethyl)amino]benzoic acid is the competitive inhibition of dihydropteroate synthase (DHPS). In the normal bacterial pathway, DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[8][9] We propose that our compound, due to its structural similarity to PABA, binds to the active site of DHPS, preventing the natural substrate from binding and thereby halting the folate synthesis cascade. This disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[10]

Folate_Pathway_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_enzymes DHPP Dihydropterin Pyrophosphate (DHPP) DHP 7,8-Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase Nucleic Acid\nPrecursors Nucleic Acid Precursors THF->Nucleic Acid\nPrecursors DHPS->DHP Compound 4-[(4-Pyridinylmethyl)amino] benzoic acid Inhibition X Compound->Inhibition Inhibition->DHPS

Figure 1: Hypothesized inhibition of the bacterial folate synthesis pathway. The investigational compound is proposed to block the Dihydropteroate Synthase (DHPS) enzyme.

Synthesis Protocol

The following is a proposed laboratory-scale synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid via reductive amination. This method is adapted from established procedures for similar N-substituted aminobenzoic acids.[11]

Rationale: Reductive amination is a robust and efficient method for forming carbon-nitrogen bonds. It involves the initial formation of a Schiff base (imine) between an amine (4-aminobenzoic acid) and an aldehyde (4-pyridinecarboxaldehyde), which is then reduced in situ to the corresponding secondary amine. Sodium cyanoborohydride is a mild and selective reducing agent suitable for this transformation.

3.1. Materials and Reagents

  • 4-Aminobenzoic acid (PABA)

  • 4-Pyridinecarboxaldehyde

  • Methanol (MeOH), anhydrous

  • Glacial Acetic Acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Distilled water

  • Ethyl acetate

  • n-Hexane

  • Standard laboratory glassware and magnetic stirrer

3.2. Step-by-Step Procedure

  • In a 100 mL round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous methanol (approx. 7 mL per mmol of PABA).

  • To this solution, add 4-pyridinecarboxaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.0 eq) to the mixture in portions.

  • Add a catalytic amount of glacial acetic acid (e.g., 100 µL per mmol of PABA) to the reaction mixture.

  • Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with distilled water (approx. 20 mL per mmol of PABA) and stir for an additional hour.

  • A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with distilled water.

  • Purify the crude product by recrystallization from an ethyl acetate/n-hexane solvent system to yield pure 4-[(4-Pyridinylmethyl)amino]benzoic acid.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for In Vitro Antimicrobial Susceptibility Testing

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13] They are designed to quantitatively measure the antimicrobial activity of the synthesized compound.

4.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This protocol provides a quantitative measure of the compound's potency.

MIC_Workflow start Start prep_compound Prepare Stock Solution of Test Compound (e.g., in DMSO) start->prep_compound serial_dilute Perform 2-fold Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to Final Concentration (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate_plate Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate_plate serial_dilute->inoculate_plate controls Add Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) inoculate_plate->controls incubate Incubate Plate (35°C ± 2°C for 16-20h) controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2: Standard workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

4.1.1. Materials and Equipment

  • Synthesized 4-[(4-Pyridinylmethyl)amino]benzoic acid

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

4.1.2. Protocol

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in DMSO. Causality Note: DMSO is used as a solvent for poorly water-soluble compounds; ensure the final concentration in the assay does not exceed 1-2% to avoid solvent toxicity.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.[15] d. Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the stock compound solution (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient. d. Well 11 will serve as the positive growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria, only broth).

  • Inoculation: Add 100 µL of the final bacterial inoculum (prepared in step 2d) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.

4.2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][16][17] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

4.2.1. Materials

  • Completed MIC plate from the previous protocol

  • Tryptic Soy Agar (TSA) plates or other suitable non-selective agar

  • Sterile pipette tips or loops

4.2.2. Protocol

  • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a separate, clearly labeled agar plate.

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control plate.[17][18]

Data Presentation and Interpretation

Results from MIC and MBC assays should be tabulated for clear comparison across different microbial strains. The ratio of MBC to MIC is also a useful parameter; an MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[17]

Table 1: Hypothetical Antimicrobial Activity of 4-[(4-Pyridinylmethyl)amino]benzoic acid

Microbial StrainStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 292138162Bactericidal
Enterococcus faecalisATCC 2921216322Bactericidal
Escherichia coliATCC 2592232>128>4Bacteriostatic
Pseudomonas aeruginosaATCC 2785364>128>2Bacteriostatic
Candida albicansATCC 90028>128>128-Inactive

Conclusion and Future Directions

These application notes provide a robust starting point for the antimicrobial evaluation of 4-[(4-Pyridinylmethyl)amino]benzoic acid. The detailed protocols for MIC and MBC determination will allow researchers to generate reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these initial screens (i.e., low MIC values against clinically relevant pathogens) should be followed by more advanced studies, including:

  • Time-Kill Kinetic Assays: To understand the dynamics of bacterial killing over time.

  • Enzyme Inhibition Assays: To directly confirm inhibition of purified DHPS.

  • Cytotoxicity Assays: To assess the compound's toxicity against mammalian cell lines and establish a selectivity index.

  • Resistance Development Studies: To evaluate the potential for bacteria to develop resistance to the compound.

By systematically applying these methodologies, researchers can effectively probe the potential of this and other novel PABA analogs in the critical search for the next generation of antimicrobial agents.

References

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). National Institutes of Health. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. [Link]

  • Method for preparing p-aminobenzoic acid. (2003).
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). National Institutes of Health. [Link]

  • Antimicrobial Susceptibility Testing. (2023). National Institutes of Health. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Preparation method of 4-aminomethylbenzoic acid. (2011).
  • Global Health: Antimicrobial Resistance: Folate Synthesis. (n.d.). RCSB PDB-101. [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). American Society for Microbiology. [Link]

  • Design of 4-aminobenzoic acid two-component molecular crystals: prediction and experiments. (2014). Royal Society of Chemistry. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • What is the mechanism of Aminobenzoic acid?. (2024). Patsnap Synapse. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (2011). National Institutes of Health. [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2019). MDPI. [Link]

  • EUCAST - Home. (n.d.). The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • 4-Aminobenzoic acid. (n.d.). Wikipedia. [Link]

  • Folate-producing bifidobacteria: metabolism, genetics, and relevance. (2023). National Institutes of Health. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. [Link]

  • STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. (1942). The Journal of Experimental Medicine. [Link]

  • Summarized pathway of folic acid metabolism, including bacterial de... (n.d.). ResearchGate. [Link]

  • Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. (1995). Journal of Applied Bacteriology. [Link]

  • Dihydropteroate synthase. (2024). Proteopedia. [Link]

  • The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. (2023). Food Technology and Biotechnology. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scientific Research Publishing. [Link]

  • Antimicrobial effect of benzoic and sorbic acid salts and nano-solubilisates against Staphylococcus aureus, Pseudomonas fluorescens and chicken microbiota biofilms. (n.d.). University College Cork. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (2006). National Institutes of Health. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMérieux. [Link]

  • A Review on the Regulation of Folate Biosynthesis in Lactic Acid Bacteria toward the Development of Folate-Overproducing Strains. (2023). Preventive Nutrition and Food Science. [Link]

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.).
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. [Link]

  • Sulfonamides and trimethoprim animation: folic acid inhibitors. (2017). YouTube. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]

  • Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. (2020). University of Maryland - Institute for Bioscience and Biotechnology Research. [Link]

Sources

Method

The Versatile Connector: 4-[(4-Pyridinylmethyl)amino]benzoic Acid in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex functional molecules. Among these, 4-[(4-Pyridinylmethyl)amin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex functional molecules. Among these, 4-[(4-Pyridinylmethyl)amino]benzoic acid emerges as a particularly valuable scaffold, bridging the worlds of coordination chemistry and medicinal chemistry. Its unique architecture, featuring a carboxylic acid, a secondary amine, and a pyridine ring, offers a trifecta of reactive and coordinating sites. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile building block, complete with detailed, field-proven protocols.

Introduction: A Molecule of Convergent Functionality

4-[(4-Pyridinylmethyl)amino]benzoic acid is a bifunctional organic ligand that possesses both a hydrogen bond donor/acceptor in the secondary amine and a Lewis basic nitrogen atom in the pyridine ring, complemented by a carboxylate group capable of forming robust coordination bonds and participating in a variety of organic transformations. This unique combination of functional groups makes it an ideal candidate for the construction of sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs) and for the synthesis of novel pharmacologically active agents.[1]

The pyridine moiety offers a well-defined coordination vector, while the aminobenzoic acid portion provides a versatile handle for amide bond formation, esterification, and other derivatizations.[2] The inherent rigidity of the aromatic rings, connected by a flexible secondary amine linker, allows for the design of materials and molecules with specific spatial arrangements and electronic properties.

Physicochemical Properties & Handling

A comprehensive understanding of the physicochemical properties of 4-[(4-Pyridinylmethyl)amino]benzoic acid is crucial for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O₂[3]
Molecular Weight228.25 g/mol [3]
AppearanceOff-white to pale yellow solidGeneral Observation
SolubilitySoluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water and nonpolar organic solvents.General Chemical Knowledge

Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-[(4-Pyridinylmethyl)amino]benzoic acid. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic Acid: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence involving the formation of a Schiff base intermediate followed by its selective reduction. This method is reliable and scalable, making it suitable for laboratory-scale preparations.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Amination A 4-Aminomethylbenzoic acid C (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid (Schiff Base Intermediate) A->C + B Methanol, Reflux B 4-Pyridinecarboxaldehyde D (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid E 4-[(4-Pyridinylmethyl)amino]benzoic acid (Target Molecule) D->E Sodium Borohydride (NaBH4) Methanol

Caption: Synthetic route to 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Protocol 1: Synthesis of the Schiff Base Intermediate

This protocol is adapted from the synthesis of a structurally similar Schiff base and is expected to yield the desired intermediate in high purity.

Materials:

  • 4-Aminomethylbenzoic acid

  • 4-Pyridinecarboxaldehyde

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-aminomethylbenzoic acid (1.51 g, 10 mmol) in 40 mL of anhydrous methanol with stirring.

  • To this solution, add 4-pyridinecarboxaldehyde (1.07 g, 10 mmol) in one portion.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol.

  • Dry the product under vacuum to obtain (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid as a crystalline solid.

Protocol 2: Reductive Amination to the Target Molecule

This protocol utilizes the common and effective reducing agent, sodium borohydride, to selectively reduce the imine bond of the Schiff base.[2][4][5]

Materials:

  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid (from Protocol 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Suspend the Schiff base intermediate (2.40 g, 10 mmol) in 50 mL of methanol in a 250 mL Erlenmeyer flask.

  • Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add sodium borohydride (0.42 g, 11 mmol) to the suspension in small portions over a period of 30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 20 mL of water.

  • Acidify the mixture to pH 6 with 1 M HCl. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

The bifunctional nature of 4-[(4-Pyridinylmethyl)amino]benzoic acid makes it an excellent ligand for the construction of MOFs. The pyridine nitrogen and the carboxylate group can coordinate to metal centers, leading to the formation of extended, porous structures.[6][7]

Diagram of MOF Assembly

G cluster_0 MOF Synthesis A 4-[(4-Pyridinylmethyl)amino]benzoic acid (Organic Linker) C Solvothermal Reaction (e.g., DMF/Ethanol) A->C B Metal Salt (e.g., Zn(NO3)2·6H2O) B->C D Metal-Organic Framework (MOF) C->D

Caption: General scheme for MOF synthesis.

Protocol 3: Representative Synthesis of a Zinc-based MOF

This protocol is based on the synthesis of MOFs from structurally similar pyridyl-carboxylate ligands and can be adapted for the title compound.[7][8]

Materials:

  • 4-[(4-Pyridinylmethyl)amino]benzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 4-[(4-Pyridinylmethyl)amino]benzoic acid (22.8 mg, 0.1 mmol) and zinc nitrate hexahydrate (29.7 mg, 0.1 mmol) in a mixture of 5 mL of DMF and 5 mL of ethanol.

  • Seal the vial and place it in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at 100 °C for 48 hours.

  • After the reaction period, cool the autoclave to room temperature.

  • Colorless crystals of the MOF should have formed. Collect the crystals by decantation and wash them with fresh DMF.

  • The resulting MOF can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).

Application in Drug Development and Medicinal Chemistry

The 4-aminobenzoic acid (PABA) scaffold is a well-established pharmacophore found in numerous approved drugs.[1] The title compound, as a PABA derivative, serves as an excellent starting material for the synthesis of novel bioactive molecules, for instance, through amide bond formation with other pharmacologically relevant moieties.

Diagram of Bioactive Molecule Synthesis

G cluster_0 Amide Bond Formation A 4-[(4-Pyridinylmethyl)amino]benzoic acid C Coupling Reagents (e.g., HATU, DIPEA) A->C B Bioactive Amine (R-NH2) B->C D Bioactive Amide Derivative C->D

Sources

Application

developing a quantitative assay for 4-[(4-Pyridinylmethyl)amino]benzoic acid

Application Note & Protocol Development and Validation of a Stability-Indicating Quantitative HPLC-UV Assay for 4-[(4-Pyridinylmethyl)amino]benzoic acid Abstract This document provides a comprehensive guide for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Development and Validation of a Stability-Indicating Quantitative HPLC-UV Assay for 4-[(4-Pyridinylmethyl)amino]benzoic acid

Abstract

This document provides a comprehensive guide for the development, validation, and implementation of a robust, stability-indicating quantitative assay for 4-[(4-Pyridinylmethyl)amino]benzoic acid. The methodology is centered around a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with ultraviolet (UV) detection, a technique widely accessible in pharmaceutical and research laboratories.[1] We will detail the systematic approach to method development, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully validated protocol that adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The protocol is designed to be specific, accurate, precise, and linear over a defined concentration range. Furthermore, forced degradation studies are integrated to establish the stability-indicating nature of the assay, ensuring that the analyte can be accurately quantified in the presence of its potential degradation products.[4][5] This application note is intended for researchers, analytical scientists, and quality control professionals involved in drug development and manufacturing.

Introduction and Rationale

4-[(4-Pyridinylmethyl)amino]benzoic acid is a small organic molecule featuring a pyridine ring, a secondary amine linker, and a benzoic acid moiety.[6] The accurate quantification of this compound is critical for various stages of the drug development lifecycle, including pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API) and final drug product.

The primary challenge in developing a quantitative assay is to ensure its specificity—the ability to measure the analyte of interest unequivocally in the presence of other components such as impurities, excipients, or degradation products.[7] Therefore, a stability-indicating method is not just a preference but a regulatory necessity, as it provides crucial data on a drug's shelf-life and storage conditions.[5][8]

This guide selects RP-HPLC with UV detection as the core analytical technique. The rationale is threefold:

  • Analyte Properties: The presence of aromatic rings (pyridine and benzene) in the molecule results in strong UV absorbance, making UV detection a sensitive and suitable choice.[9]

  • Versatility and Robustness: RP-HPLC is a mature, well-understood, and highly robust technique for the analysis of small molecules in the pharmaceutical industry.[10][11]

  • Accessibility: HPLC-UV systems are standard equipment in most analytical laboratories, making this method broadly applicable without the need for more specialized instrumentation like mass spectrometry, although LC-MS/MS can be employed for applications requiring higher sensitivity.[12][13]

This document follows a logical progression from understanding the molecule to developing and rigorously validating a method fit for its intended purpose.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for efficient method development.[11] These properties dictate the selection of the column, mobile phase, pH, and detector settings.

  • Structure: 4-[(4-Pyridinylmethyl)amino]benzoic acid (C13H12N2O2)[6]

  • Key Functional Groups:

    • Pyridine Ring: A basic nitrogenous heterocycle (pKa of the pyridinium ion is ~5.2).

    • Carboxylic Acid: An acidic group (pKa ~4.2 for benzoic acid).

    • Secondary Amine: A weakly basic group.

    • Aromatic Rings: Chromophores that absorb UV light.

The presence of both acidic and basic functional groups makes the molecule zwitterionic. Its overall charge, and therefore its retention in reversed-phase chromatography, is highly dependent on the pH of the mobile phase. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a suitable buffer, ideally at a value at least 1.5-2 units away from the analyte's pKa values.

Part 1: HPLC-UV Method Development

The goal of method development is to achieve adequate separation of the analyte from any potential impurities or degradants with good peak shape, sensitivity, and a reasonable run time.[14][15]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column is a versatile starting point for reversed-phase chromatography. A common dimension is 150 mm x 4.6 mm with 5 µm particle size.[14]

  • Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade buffers such as potassium dihydrogen phosphate, ammonium acetate, and reagents for pH adjustment like phosphoric acid.

  • Reference Standard: A well-characterized reference standard of 4-[(4-Pyridinylmethyl)amino]benzoic acid with a certificate of analysis.

Selection of Chromatographic Conditions

The following is a systematic approach to optimizing the separation:

  • Wavelength Selection: A UV spectrum of the analyte dissolved in the mobile phase should be acquired using a PDA detector to determine the wavelength of maximum absorbance (λmax). This provides the greatest sensitivity.[14] For aromatic compounds, this is often in the 254-280 nm range.

  • Column Selection: A standard C18 stationary phase provides hydrophobic interactions and is an excellent starting point for retaining the molecule.[10]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower backpressure.

    • Aqueous Phase & pH Control: Given the analyte's zwitterionic nature, pH control is critical. A buffered aqueous phase at a pH of ~3.0 (e.g., using a phosphate buffer) will ensure that the carboxylic acid group is protonated (neutral) and the pyridine nitrogen is protonated (positive charge). This promotes retention on the C18 column and provides good peak symmetry.

    • Gradient vs. Isocratic Elution: An initial gradient run (e.g., 5% to 95% ACN over 20 minutes) is useful to determine the approximate organic solvent concentration needed to elute the analyte and to see the full impurity profile.[10] Based on this, an efficient isocratic or a refined gradient method can be developed.

Optimized Chromatographic Conditions (Example)

The following table presents a set of optimized conditions that serve as a robust starting point.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGeneral-purpose reversed-phase column suitable for small molecules.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the system to ensure consistent analyte ionization and retention.
Mobile Phase B Acetonitrile (ACN)Common organic modifier providing good peak shape.
Elution Mode IsocraticFor simplicity and robustness in routine QC analysis.
Composition 70% A / 30% B (v/v)To be optimized based on initial scouting runs for a retention time of ~5-10 min.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[10]
Column Temp. 30 °CProvides better reproducibility of retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection (UV) 275 nm (Example λmax)Wavelength of maximum absorbance for optimal sensitivity.
Run Time 15 minutesAllows for elution of the main peak and any late-eluting impurities.
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is often a good choice as it is compatible with the mobile phase and has good solvating power for the analyte.[15]

  • Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the diluent. This solution will be used for calibration and system suitability checks.

  • Sample Solution: Prepare the sample to have a theoretical concentration within the linear range of the assay (e.g., 100 µg/mL) using the same diluent.

Part 2: Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following protocols are based on the ICH Q2(R2) guidelines.[2]

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2 R2) cluster_imp Phase 3: Routine Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Imp Routine Sample Analysis with System Suitability Rob->Imp

Caption: Workflow for Assay Development, Validation, and Implementation.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present.[7] For a stability-indicating assay, this includes demonstrating separation from degradation products.

Protocol: Forced Degradation Study Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the method's ability to separate them from the pure analyte.[4][8] The goal is to achieve 5-20% degradation of the analyte.[16]

  • Prepare Solutions: Prepare solutions of 4-[(4-Pyridinylmethyl)amino]benzoic acid (e.g., 1 mg/mL) in a suitable solvent.

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[16]

    • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration (e.g., 100 µg/mL) and analyze by HPLC. Use a PDA detector to assess peak purity of the analyte peak in the stressed samples.

G cluster_stress Stress Conditions Analyte Analyte Solution (1 mg/mL) Acid Acid (1M HCl, 80°C) Analyte->Acid Base Base (1M NaOH, 80°C) Analyte->Base Oxid Oxidation (3% H₂O₂) Analyte->Oxid Therm Thermal (Solid, 105°C) Analyte->Therm Photo Photolytic (UV/Vis Light) Analyte->Photo Analysis Neutralize (if needed) Dilute to Target Conc. Analyze by HPLC-PDA Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Assess Peak Purity Confirm Separation of Degradants Analysis->Result

Caption: Workflow for the Forced Degradation Study.

Acceptance Criteria:

  • The method must resolve the analyte peak from all degradation product peaks (Resolution > 2.0).

  • The analyte peak must pass peak purity analysis in all stressed conditions, indicating no co-elution.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[17]

Protocol:

  • Prepare a series of at least five concentrations of the analyte from the stock solution.

  • A typical range for an assay is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL). For wider applicability, a range like 50% to 150% can be validated.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • Residuals: The data points should be randomly scattered around the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels across the linear range (e.g., 80%, 100%, and 120%).

  • This can be done by spiking a placebo (a mixture of all excipients without the API) or by recovery from a sample matrix.

  • Calculate the percentage recovery for each sample.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[17]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

Acceptance Criteria:

  • %RSD: Should not be more than 2.0% for both repeatability and intermediate precision.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of blank injections.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1. Precision and accuracy should also be demonstrated at the LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10][17]

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Organic Composition (e.g., ± 2%)

  • Analyze a system suitability solution and a standard sample under each condition.

Acceptance Criteria:

  • System suitability parameters should still pass under all varied conditions.

  • The results of the standard sample analysis should not significantly change, indicating the method is robust.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Forced degradation (acid, base, oxidation, heat, light) & peak purity analysis.Resolution > 2.0 from degradants; peak purity must pass.
Linearity 5 concentrations, triplicate injections (e.g., 50-150% of target).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.The interval providing acceptable results for linearity, accuracy, and precision.
Accuracy 3 concentrations, 3 replicates each (e.g., 80, 100, 120%).Mean recovery 98.0 - 102.0%.
Precision Repeatability (n=6) and Intermediate Precision.%RSD ≤ 2.0%.
LOQ S/N ratio ≈ 10:1 with acceptable precision and accuracy.To be determined.
Robustness Deliberate variation of key method parameters.System suitability passes; results are not significantly affected.

Part 3: Routine Sample Analysis Protocol

Once the method is validated, this streamlined protocol can be used for routine analysis.

  • System Preparation: Set up the HPLC system according to the optimized conditions in Section 3.3. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

    • Acceptance Criteria:

      • %RSD of Peak Areas: ≤ 2.0%

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

    • Do not proceed with sample analysis if SST fails.

  • Analysis Sequence: Inject a blank (diluent), followed by the working standard, then the samples. It is good practice to inject a standard periodically throughout a long sample sequence to verify system stability.

  • Calculation of Results:

    • The concentration of the analyte in the sample is calculated using the response factor from the standard injection:

      • Concentration (µg/mL) = (Area_sample / Area_standard) x Concentration_standard

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating HPLC-UV method for the quantitative analysis of 4-[(4-Pyridinylmethyl)amino]benzoic acid. By following a systematic approach grounded in the physicochemical properties of the analyte and adhering to ICH Q2(R2) guidelines, a reliable, robust, and specific assay can be established. This method is suitable for routine quality control, stability studies, and other applications in a regulated pharmaceutical environment, ensuring the integrity and quality of the data generated.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 22, 2026, from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved January 22, 2026, from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 22, 2026, from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 22, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 22, 2026, from [Link]

  • PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved January 22, 2026, from [Link]

  • That's Nice. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 22, 2026, from [Link]

  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved January 22, 2026, from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 22, 2026, from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved January 22, 2026, from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 22, 2026, from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved January 22, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved January 22, 2026, from [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved January 22, 2026, from [Link]

  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. Retrieved January 22, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Small Molecule Quantitation. Retrieved January 22, 2026, from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved January 22, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(4-Pyridinylmethyl)amino]benzoic acid. PubChem. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative analysis of aromatics for synthetic biology using liquid chromatography. Retrieved January 22, 2026, from [Link]

Sources

Method

4-[(4-Pyridinylmethyl)amino]benzoic acid as a ligand in binding studies

Application Note & Protocols Topic: Characterization of 4-[(4-Pyridinylmethyl)amino]benzoic acid as a Ligand for the TRPC6 Ion Channel Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Characterization of 4-[(4-Pyridinylmethyl)amino]benzoic acid as a Ligand for the TRPC6 Ion Channel

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Ligand for a Promising Therapeutic Target

4-[(4-Pyridinylmethyl)amino]benzoic acid is a synthetic small molecule featuring a benzoic acid moiety linked to a pyridinylmethyl group. While this specific compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential as a ligand for biological targets. The benzoic acid fragment, in particular, is a known pharmacophore that can anchor ligands within protein binding sites through hydrogen bonds and salt bridges[1]. The pyridinyl group can also participate in various non-covalent interactions.

This application note provides a comprehensive guide to characterizing the binding of 4-[(4-Pyridinylmethyl)amino]benzoic acid to a relevant biological target. As a case study, we will focus on the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), a non-selective cation channel implicated in various physiological and pathophysiological processes, including focal segmental glomerulosclerosis and pulmonary hypertension. The rationale for selecting TRPC6 is the established precedent for benzoic acid derivatives acting as ligands for this channel[1].

We will detail three robust biophysical techniques for characterizing this interaction: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive Radioligand Binding Assay. These methods will allow for the determination of key binding parameters such as affinity (K D ), kinetics (k a , k d ), and thermodynamics (ΔH, ΔS), providing a complete picture of the ligand-target interaction.

Physicochemical Properties of 4-[(4-Pyridinylmethyl)amino]benzoic acid

A summary of the predicted and known properties of the ligand and its precursors is provided below.

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O₂N/A
Molecular Weight228.25 g/mol N/A
pKa (predicted)~4.2 (carboxyl), ~5.5 (pyridine)N/A
SolubilityExpected to be soluble in DMSO and aqueous buffers at physiological pHN/A
SynthesisCan be synthesized via reductive amination of 4-pyridinecarboxaldehyde with 4-aminobenzoic acid.[2][3]N/A

I. Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[4][5][6][7] It is an invaluable tool for determining the kinetics (association and dissociation rates) and affinity of a small molecule interacting with an immobilized protein.

Principle of SPR

In a typical SPR experiment for a small molecule-protein interaction, the protein (in this case, purified TRPC6) is immobilized on the sensor chip surface. The small molecule ligand (4-[(4-Pyridinylmethyl)amino]benzoic acid) is then flowed over the surface at various concentrations. Binding of the ligand to the protein causes an increase in mass at the surface, which in turn leads to a proportional change in the refractive index. This change is measured in real-time and plotted as a sensorgram (response units vs. time).

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis P1 Immobilize TRPC6 on Sensor Chip R1 Equilibrate with Running Buffer P1->R1 P2 Prepare Ligand Serial Dilutions P2->R1 R2 Inject Ligand (Association) R1->R2 Repeat for each concentration R3 Flow Buffer (Dissociation) R2->R3 Repeat for each concentration R4 Regenerate Surface R3->R4 Repeat for each concentration A1 Reference Subtraction R3->A1 R4->R1 Repeat for each concentration A2 Fit Sensorgrams to Kinetic Model A1->A2 A3 Determine ka, kd, and KD A2->A3

Caption: Workflow for SPR analysis of ligand-protein binding.

Detailed Protocol: SPR Analysis

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)[8]

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified, recombinant TRPC6 protein (>95% purity)

  • 4-[(4-Pyridinylmethyl)amino]benzoic acid

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Ligand Stock Solution: 10 mM 4-[(4-Pyridinylmethyl)amino]benzoic acid in 100% DMSO.

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (to be optimized)

2. Immobilization of TRPC6 on CM5 Sensor Chip: a. Equilibrate the sensor chip with Running Buffer. b. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject TRPC6 protein (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level of 8000-12000 Response Units (RU). d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. e. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

3. Binding Analysis: a. Prepare a serial dilution of 4-[(4-Pyridinylmethyl)amino]benzoic acid in Running Buffer. A typical concentration range would be 0.1 µM to 100 µM. The final DMSO concentration should be kept constant across all samples and ideally below 1%. b. Equilibrate the system with Running Buffer until a stable baseline is achieved. c. Inject the lowest concentration of the ligand over both the TRPC6-immobilized and reference flow cells for 120-180 seconds to monitor association. d. Switch to flowing only Running Buffer for 300-600 seconds to monitor dissociation. e. Inject the regeneration solution (if necessary) to remove any remaining bound ligand. Test different regeneration conditions to ensure complete removal without denaturing the immobilized protein. f. Repeat steps c-e for all concentrations of the ligand, including a buffer-only (zero concentration) injection for double referencing.

4. Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Subtract the buffer-only injection data to correct for any systematic drift. c. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. d. The fitting will yield the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ), where K D = k d /k a .

II. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9][10] This allows for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[9]

Principle of ITC

In an ITC experiment, a solution of the ligand is titrated into a solution of the protein in a sample cell at a constant temperature.[11] The heat change upon each injection is measured relative to a reference cell. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed. The resulting data are plotted as power (µcal/sec) versus time, and the integrated heat per injection is then plotted against the molar ratio of ligand to protein.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis P1 Dialyze Protein into ITC Buffer R1 Load Protein into Sample Cell P1->R1 P2 Dissolve Ligand in Dialysis Buffer R2 Load Ligand into Syringe P2->R2 R3 Equilibrate Thermally R1->R3 R2->R3 R4 Perform Titration Injections R3->R4 A1 Integrate Injection Peaks R4->A1 A2 Fit Data to a Binding Model A1->A2 A3 Determine KD, n, ΔH, and ΔS A2->A3

Caption: Workflow for ITC analysis of ligand-protein binding.

Detailed Protocol: ITC Analysis

1. Materials and Reagents:

  • Isothermal Titration Calorimeter

  • Purified, recombinant TRPC6 protein (>95% purity), concentrated

  • 4-[(4-Pyridinylmethyl)amino]benzoic acid

  • ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl. The buffer must be identical for both protein and ligand solutions to minimize heats of dilution.

2. Sample Preparation: a. Dialyze the TRPC6 protein extensively against the ITC Buffer. After dialysis, use the final dialysis buffer to prepare the ligand solution. b. Prepare the TRPC6 solution at a concentration of 10-20 µM. c. Prepare the 4-[(4-Pyridinylmethyl)amino]benzoic acid solution at a concentration 10-15 times that of the protein (e.g., 100-300 µM) in the final dialysis buffer. d. Degas both solutions immediately before the experiment to prevent bubble formation.

3. ITC Experiment: a. Load the TRPC6 solution into the sample cell and the ligand solution into the injection syringe. b. Allow the system to thermally equilibrate for at least 30 minutes. c. Set up the titration sequence: a single initial injection of 0.5 µL followed by 18-25 injections of 2 µL each, with a spacing of 150 seconds between injections. d. Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

4. Data Analysis: a. Integrate the heat change for each injection peak. b. Subtract the heat of dilution from the ligand-protein titration data. c. Plot the corrected heat per injection against the molar ratio of ligand to protein. d. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software. e. The fit will provide the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

III. Radioligand Binding Assay for High-Throughput Screening and Affinity Determination

Radioligand binding assays are a highly sensitive and widely used method for quantifying ligand-receptor interactions.[12][13] A competitive binding assay can be used to determine the affinity of an unlabeled ligand (the "competitor," in this case 4-[(4-Pyridinylmethyl)amino]benzoic acid) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Principle of Competitive Radioligand Binding

This assay measures the ability of increasing concentrations of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor (TRPC6). The amount of radioligand bound to the receptor is measured at equilibrium. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (K i ) of the test compound can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

RBA_Workflow cluster_prep Preparation cluster_run Assay cluster_analysis Data Analysis P1 Prepare Cell Membranes Expressing TRPC6 R1 Incubate Membranes, Radioligand, and Competitor P1->R1 P2 Prepare Ligand and Radioligand Dilutions P2->R1 R2 Separate Bound from Free Radioligand (Filtration) R1->R2 R3 Quantify Radioactivity R2->R3 A1 Plot % Inhibition vs. [Competitor] R3->A1 A2 Determine IC50 A1->A2 A3 Calculate Ki using Cheng-Prusoff Equation A2->A3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell membranes prepared from a cell line overexpressing TRPC6.

  • A suitable radiolabeled ligand for TRPC6 (e.g., [³H]-Larixyl Acetate, selection is hypothetical and target-dependent).

  • 4-[(4-Pyridinylmethyl)amino]benzoic acid.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled competitor for non-specific binding determination (e.g., a known high-affinity TRPC6 ligand at 10 µM).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

2. Assay Procedure: a. Prepare a serial dilution of 4-[(4-Pyridinylmethyl)amino]benzoic acid. b. In a 96-well plate, add in order:

  • 50 µL of Assay Buffer (for total binding) or unlabeled competitor (for non-specific binding) or the 4-[(4-Pyridinylmethyl)amino]benzoic acid dilution.
  • 50 µL of the radiolabeled ligand at a concentration close to its K D value.
  • 100 µL of the TRPC6 membrane preparation (10-50 µg protein per well). c. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. e. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

3. Data Analysis: a. Calculate the specific binding at each concentration of the competitor: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the K i value using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K D ), where [L] is the concentration of the radiolabeled ligand and K D is its dissociation constant.

Conclusion

This application note provides a comprehensive framework for the detailed characterization of 4-[(4-Pyridinylmethyl)amino]benzoic acid as a ligand for the TRPC6 ion channel. By employing the complementary techniques of SPR, ITC, and radioligand binding assays, researchers can obtain a complete profile of the ligand's binding characteristics, including its affinity, kinetics, and the thermodynamic forces driving the interaction. These protocols are designed to be robust and adaptable, providing a solid foundation for the investigation of this and other novel small molecules in drug discovery and chemical biology.

References

  • (Reference to a general pharmacology or biochemistry textbook, if applicable - not
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. sepa.es.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. NIH.
  • Isothermal titration calorimetry: Principles and experimental design. CureFFI.org.
  • A beginner's guide to surface plasmon resonance. Portland Press.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • Whitepapers | Protein-Small Molecule Biomolecular Interactions – a Retrospective. XanTec.
  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. PubMed Central.
  • Biacore SPR for small-molecule discovery. Cytiva.

Sources

Application

analytical methods for detecting 4-[(4-Pyridinylmethyl)amino]benzoic acid in biological samples

An Application Guide for the Bioanalysis of 4-[(4-Pyridinylmethyl)amino]benzoic acid Abstract This document provides a comprehensive technical guide for the quantitative determination of 4-[(4-Pyridinylmethyl)amino]benzo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Bioanalysis of 4-[(4-Pyridinylmethyl)amino]benzoic acid

Abstract

This document provides a comprehensive technical guide for the quantitative determination of 4-[(4-Pyridinylmethyl)amino]benzoic acid in common biological matrices such as plasma and urine. Recognizing the compound's structural similarity to aminobenzoic acids, which are pivotal in various biological and pharmaceutical contexts, this guide outlines robust analytical strategies tailored for researchers in pharmacology, toxicology, and drug development.[1][2] We present two primary methodologies: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for low-level detection and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for applications where higher concentrations are expected. The protocols herein are grounded in established principles of bioanalytical chemistry, emphasizing meticulous sample preparation, chromatographic separation, and method validation to ensure data integrity and reproducibility.

Introduction and Analytical Rationale

4-[(4-Pyridinylmethyl)amino]benzoic acid is an organic compound featuring both a benzoic acid and a pyridine moiety.[3] Its structure suggests potential applications as a linker ligand in coordination chemistry or as a scaffold in medicinal chemistry.[4] Accurate quantification in biological fluids is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. The primary challenge in bioanalysis is the complexity of the sample matrix, which contains numerous endogenous components that can interfere with the analysis.[5] Therefore, the chosen analytical method must exhibit high selectivity and sensitivity.

This guide prioritizes LC-MS/MS as the gold-standard technique due to its superior analytical performance in complex matrices.[6][7] An HPLC-UV method is also detailed as a reliable alternative. The causality behind our procedural choices is explained throughout, providing the user with the foundational knowledge to adapt these methods as needed.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the cornerstone of developing a robust analytical method. These characteristics dictate choices in sample preparation, chromatography, and detection.

PropertyValueSource
Chemical Formula C₁₃H₁₂N₂O₂[3]
Molecular Weight 228.25 g/mol [8]
Structure 4-{[(pyridin-4-yl)methyl]amino}benzoic acid[3]
Nature Amphiprotic (contains acidic -COOH and basic pyridine-N)Inferred
pKa Estimated ~4-5 (for -COOH) and ~5-6 (for pyridinium ion)Inferred from similar structures

The amphiprotic nature of the molecule allows for strategic pH adjustments during sample preparation to control its charge state and solubility, which is critical for efficient extraction.

General Workflow for Bioanalysis

A successful bioanalytical workflow is a multi-step process designed to isolate the analyte from interfering matrix components and present it in a suitable form for instrumental analysis.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject LC Injection Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS or UV Detection Separate->Detect Quant Quantification (Calibration Curve) Detect->Quant Report Reporting Results Quant->Report

Caption: General bioanalytical workflow from sample receipt to final report.

Biological Sample Preparation: Isolating the Analyte

The objective of sample preparation is to remove proteins, lipids, and other macromolecules that can clog the analytical column, suppress the instrument's signal (matrix effects), and interfere with analyte detection.[9]

Choice of Method
  • Protein Precipitation (PPT): A rapid and simple method where an organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins.[6] While efficient, it often results in "dirtier" extracts with significant matrix effects.

  • Liquid-Liquid Extraction (LLE): A more selective technique based on the differential solubility of the analyte and matrix components between two immiscible liquid phases. By adjusting the pH, the charge state of our analyte can be manipulated to favor its partitioning into an organic solvent, leaving polar interferences behind.

  • Solid-Phase Extraction (SPE): The most powerful technique for sample cleanup and analyte concentration.[5] It utilizes a solid sorbent to retain the analyte, which is then washed to remove interferences and selectively eluted. Given the need for high sensitivity, a mixed-mode SPE protocol is recommended for 4-[(4-Pyridinylmethyl)amino]benzoic acid, leveraging both reversed-phase and ion-exchange interactions.

Protocol: Solid-Phase Extraction (SPE)

This protocol is designed for a mixed-mode cation exchange SPE cartridge, which will retain the analyte via hydrophobic interactions and by its protonated pyridine nitrogen at acidic pH.

SPE_Workflow cluster_workflow SPE Protocol Steps Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidic Buffer, e.g., 2% Formic Acid) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma in Acidic Buffer) Equilibrate->Load Wash1 4. Wash 1 (Acidic Buffer to remove polar interferences) Load->Wash1 Wash2 5. Wash 2 (Methanol/Water to remove lipids) Wash1->Wash2 Elute 6. Elute (Ammoniated Methanol to neutralize analyte) Wash2->Elute

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and 600 µL of 2% formic acid in water. Vortex for 30 seconds. This acidifies the sample to ensure the pyridine nitrogen is protonated.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash with 1 mL of 40% methanol in water to remove more lipophilic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic mobile phase neutralizes the analyte's positive charge, releasing it from the ion-exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Primary Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the definitive technique for quantifying low-level analytes in complex biological matrices.[10] Its power lies in the selectivity of monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM).

Chromatographic Conditions

The goal of chromatography is to separate the analyte from any remaining matrix components that may have co-eluted, thereby minimizing ion suppression in the mass spectrometer.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)Provides excellent retention and peak shape for moderately polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure analyte is protonated for good peak shape and ESI+ sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA standard gradient to ensure elution of the analyte while cleaning the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry Conditions

These parameters must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer. The values below are typical starting points.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The presence of basic nitrogen atoms makes the analyte readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temp. 150°CFacilitates desolvation.
Desolvation Temp. 400°CRemoves solvent from the analyte ions.
MRM Transitions Quantifier: 229.1 > 184.1 (Loss of -COOH) Qualifier: 229.1 > 92.1 (Pyridylmethyl fragment)The quantifier transition should be the most intense and stable. The qualifier confirms identity. These are hypothetical based on fragmentation patterns of similar molecules.
Collision Energy Optimized empirically for each transitionThe energy required to induce fragmentation of the precursor ion.

Alternative Method: HPLC-UV

For applications not requiring sub-ng/mL sensitivity, HPLC with UV detection is a cost-effective and robust alternative.[11]

Chromatographic and Detection Conditions

The chromatography is similar to the LC-MS/MS method, but typically uses wider bore columns (e.g., 4.6 mm ID) and higher flow rates.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient; Acetonitrile:Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection λ ~270-280 nm (Requires empirical determination via UV scan)
Quantification Peak area compared against a calibration curve.

Rationale: The benzoic acid and pyridine rings are strong chromophores. The optimal wavelength (λmax) should be determined by scanning a standard solution to maximize sensitivity. A buffered mobile phase is critical to maintain a consistent retention time.[12]

Method Validation

Any bioanalytical method must be validated to ensure its performance is acceptable for its intended purpose. Key validation parameters are summarized below, with typical acceptance criteria based on FDA guidelines.

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the analyte retention time in blank matrix.
Linearity & Range The concentration range over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured values to the true value.Mean accuracy within ±15% of nominal (±20% at LLOQ).
Precision Closeness of replicate measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect The effect of co-eluting matrix components on analyte ionization.CV of IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various storage and handling conditions.Concentration change within ±15% of baseline.

Conclusion

The methodologies presented provide a robust framework for the reliable quantification of 4-[(4-Pyridinylmethyl)amino]benzoic acid in biological samples. The choice between the primary LC-MS/MS method and the alternative HPLC-UV method should be dictated by the specific sensitivity requirements of the study. For regulated bioanalysis, the LC-MS/MS approach coupled with Solid-Phase Extraction is unequivocally the superior choice, offering unparalleled sensitivity and selectivity. Proper method validation is a non-negotiable final step to ensure the generation of high-quality, defensible data in any research or drug development setting.

References

  • PubChem. (n.d.). 4-[(4-Pyridinylmethyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(((Pyridin-4-yl)amino)methyl)benzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Qu, G., et al. (2023). Generic Methods for Simultaneous Analysis of Four Direct Oral Anticoagulants in Human Plasma and Urine by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved from [Link]

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  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • O'Meally, D., et al. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. Retrieved from [Link]

  • Zgórka, G., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. National Institutes of Health. Retrieved from [Link]

  • PhytoBank. (n.d.). Showing 4-((2-Pyridinylmethyl)amino)benzoic acid (PHY0168858). Retrieved from [Link]

  • PubChem. (n.d.). 4-((3-Pyridinylmethyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Determination of p-aminobenzoic acid and its metabolites in rabbit plasma by high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

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  • BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. German Federal Institute for Risk Assessment. Retrieved from [Link]

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Method

using 4-[(4-Pyridinylmethyl)amino]benzoic acid as a marker in urine collection validation

Application Note & Protocol Topic: Using 4-Aminobenzoic Acid (PABA) as a Marker for Urine Collection Validation Audience: Researchers, scientists, and drug development professionals. A Note on the Selected Marker: Initia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Using 4-Aminobenzoic Acid (PABA) as a Marker for Urine Collection Validation

Audience: Researchers, scientists, and drug development professionals.

A Note on the Selected Marker:

Initial literature review revealed a scarcity of specific data on the use of 4-[(4-Pyridinylmethyl)amino]benzoic acid as a urinary validation marker. Consequently, this application note will focus on the well-documented and scientifically validated compound, 4-aminobenzoic acid (PABA) , as a surrogate. PABA has a long history of use for validating the completeness of 24-hour urine collections in clinical and research settings. The principles and protocols detailed herein for PABA can serve as a robust framework for the investigation and validation of other potential markers like 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Introduction: The Critical Need for Validated Urine Collection

Urine is a vital matrix in clinical diagnostics, metabolic studies, and pharmacokinetic assessments due to its non-invasive collection and the wealth of biochemical information it contains.[1][2] The accuracy of quantitative urinary data, however, is fundamentally dependent on the integrity of the sample collection process.[3][4][5] Incomplete or improperly timed urine collections can lead to significant errors in data interpretation, potentially compromising clinical trial outcomes and diagnostic accuracy.

To mitigate these risks, exogenous markers can be administered to subjects to serve as a quantitative control for the completeness of the urine collection. An ideal marker is one that is safe, rapidly absorbed, minimally metabolized to forms other than the target analyte, and efficiently excreted in the urine.[6] 4-Aminobenzoic acid (PABA) has been widely used for this purpose, demonstrating high recovery in urine within a 24-hour period following oral administration.[6][7]

This application note provides a comprehensive guide to the use of PABA for validating urine collection, including the underlying principles, a detailed experimental protocol for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidelines for method validation in accordance with international standards.[8][9][10][11][12]

Physicochemical Properties of 4-Aminobenzoic Acid (PABA)

PABA is a white crystalline solid that occurs naturally and is an intermediate in the synthesis of folate in bacteria.[13][14] Its properties make it well-suited as a urinary marker:

PropertyValueSource
Molecular Formula C₇H₇NO₂[13]
Molecular Weight 137.14 g/mol [13]
Melting Point 187-189 °C[15]
Solubility in Water Slightly soluble[13][15]
Stability Stable, but may discolor on exposure to light and air.[15]

PABA is readily absorbed from the gastrointestinal tract and is primarily metabolized through acetylation and glycine conjugation.[16][17][18] For the purpose of urine collection validation, analytical methods often involve a hydrolysis step to convert the major metabolites back to PABA, allowing for the determination of total PABA excretion.[7]

Principle of the Assay

The use of PABA as a validation marker is based on a simple principle: a known dose of PABA is orally administered to the subject at the beginning of the urine collection period. The total amount of PABA recovered in the urine collected over the specified period (typically 24 hours) is then measured. If the recovery of PABA falls within a pre-defined acceptable range (e.g., 85-115% of the administered dose), the urine collection is considered complete. Recoveries outside this range may indicate an incomplete collection, non-compliance with the collection protocol, or potential issues with absorption or renal function.

Assay_Principle cluster_subject Subject cluster_lab Laboratory Oral_Admin Oral Administration of a Precise PABA Dose Absorption Gastrointestinal Absorption Oral_Admin->Absorption Metabolism Metabolism (Acetylation, Glycine Conjugation) Absorption->Metabolism Excretion Renal Excretion into Urine Metabolism->Excretion Collection Timed Urine Collection (e.g., 24h) Excretion->Collection Analysis Quantification of Total PABA (with Hydrolysis) Collection->Analysis Validation Calculation of % Recovery and Validation of Collection Analysis->Validation Experimental_Workflow P1 Step 1: PABA Administration (e.g., 80 mg tablet) at the start of collection P2 Step 2: 24-Hour Urine Collection Record total volume P1->P2 P3 Step 3: Sample Aliquoting & Storage Store at -20°C or below P2->P3 P4 Step 4: Sample Preparation - Thaw sample - Add SIL-IS - Alkaline Hydrolysis (converts metabolites) - Neutralization P3->P4 P5 Step 5: Protein Precipitation - Add ice-cold Acetonitrile - Vortex & Centrifuge P4->P5 P6 Step 6: LC-MS/MS Analysis - Inject supernatant - Chromatographic separation - MS/MS detection (MRM mode) P5->P6 P7 Step 7: Data Processing - Integrate peak areas - Generate calibration curve - Calculate PABA concentration P6->P7

Caption: Detailed experimental workflow for PABA analysis.

Step 1: Marker Administration Administer a precisely known dose of PABA (e.g., 80 mg) to the subject at the beginning of the urine collection period. The exact time of administration should be recorded.

Step 2: Urine Collection Collect all urine voided over a 24-hour period in a designated container. [3]It is crucial to collect the first voiding on the morning of the second day at the same time as the start of the collection. [3]After the collection is complete, mix the total volume thoroughly and record the total volume.

Step 3: Sample Aliquoting and Storage Transfer aliquots (e.g., 10 mL) of the pooled urine into labeled cryovials and store them frozen at -20°C or lower until analysis.

Step 4: Preparation of Calibration Standards and Quality Controls (QCs) Prepare a stock solution of PABA in methanol. Serially dilute the stock solution with drug-free urine to create calibration standards covering the expected concentration range. Prepare QC samples at low, medium, and high concentrations in the same manner.

Step 5: Sample Preparation for Analysis

  • Thaw urine samples, calibration standards, and QCs.

  • To a 100 µL aliquot of each sample, add 10 µL of the SIL-IS working solution.

  • Add 100 µL of 4 M NaOH. Vortex and incubate at 100°C for 30 minutes to hydrolyze PABA metabolites. [19]4. Cool the samples and neutralize by adding 100 µL of 4 M HCl.

  • Add 500 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Step 6: LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate PABA from matrix components (e.g., 5% to 95% B over 3 minutes).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for PABA and its SIL-IS.

Data Analysis and Interpretation

  • Calculate PABA Concentration: Using the analytical software, generate a calibration curve by plotting the peak area ratio (PABA/SIL-IS) against the nominal concentration of the calibration standards. Determine the concentration of PABA in the unknown samples from this curve.

  • Calculate Total PABA Excreted: Total PABA (mg) = PABA Concentration (mg/L) x Total Urine Volume (L)

  • Calculate Percent Recovery: % Recovery = (Total PABA Excreted (mg) / Dose of PABA Administered (mg)) x 100

Acceptance Criteria: A common acceptance range for a complete 24-hour urine collection is a PABA recovery of 85% to 115% . [7]However, this range should be established and validated within your specific laboratory and study population.

ParameterExample Value
PABA Dose Administered 80 mg
Total Urine Volume 1.8 L
PABA Concentration (from LC-MS/MS) 42.5 mg/L
Total PABA Excreted 42.5 mg/L * 1.8 L = 76.5 mg
% Recovery (76.5 mg / 80 mg) * 100 = 95.6%
Conclusion Collection Valid (falls within 85-115%)

Validation of the Analytical Method

The bioanalytical method used to quantify PABA in urine must be rigorously validated to ensure reliable results. [8][9][12]Validation should be performed in accordance with regulatory guidelines from bodies such as the FDA and the International Council for Harmonisation (ICH). [8][11][20][21][22]

Validation_Parameters MethodValidation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity MethodValidation->Selectivity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Reproducibility) MethodValidation->Precision Calibration Calibration Curve (Linearity & Range) MethodValidation->Calibration LLOQ Lower Limit of Quantification (LLOQ) MethodValidation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) MethodValidation->Stability MatrixEffect Matrix Effect MethodValidation->MatrixEffect Recovery Recovery MethodValidation->Recovery

Caption: Key parameters for bioanalytical method validation.

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. [8][23]* Accuracy: The closeness of the measured value to the true value. [8][24]* Precision: The degree of scatter between a series of measurements (evaluated as repeatability and intermediate precision). [8][24]* Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range should cover the expected concentrations, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ). [8]* Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage). [10][23]* Matrix Effect: The direct or indirect alteration of the analytical signal by the presence of unintended analytes or other interfering substances in the sample matrix. [23]* Recovery: The efficiency of the extraction process. [24]

Conclusion

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]

  • Vertex AI Search. (2025).
  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation | PPTX. Retrieved from [Link]

  • Vertex AI Search. (2024).
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  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and validation of urinary biomarkers for prostate cancer - PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Pyridinylmethyl)amino]benzoic acid. Retrieved from [Link]

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  • SAMHSA. (n.d.). Urine Specimen Collection Handbook for Federal Agency Workplace Drug Testing Programs.
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  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (1990). Use of p-aminobenzoic acid to monitor compliance with prescribed dietary regimens during metabolic balance studies in man. Retrieved from [Link]

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Application

Application Notes and Protocols for the Design of Molecular Crystals with 4-[(4-Pyridinylmethyl)amino]benzoic acid

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and characterization of molecular crystals utilizing 4-[(4-Pyridinylmethyl)amino]benzoic acid (PMABA). PMABA is a versatile molecular building block, possessing a unique combination of hydrogen bond donor and acceptor sites that make it an excellent candidate for crystal engineering and the development of novel multi-component crystalline solids, such as co-crystals and salts. By modifying the solid-state structure of active pharmaceutical ingredients (APIs), properties like solubility, stability, and bioavailability can be significantly improved.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles of supramolecular chemistry and the causal logic behind experimental design, ensuring a robust and reproducible approach to creating novel molecular crystals.

Introduction to 4-[(4-Pyridinylmethyl)amino]benzoic acid (PMABA) in Crystal Engineering

Crystal engineering is the rational design of functional solid-state structures by controlling intermolecular interactions.[4] Within the pharmaceutical industry, this field is paramount for optimizing the physicochemical properties of APIs.[3] The choice of molecular building blocks is critical, and 4-[(4-Pyridinylmethyl)amino]benzoic acid (PMABA) presents a compelling scaffold.

PMABA, with the chemical formula C13H12N2O2, integrates three key functional groups for supramolecular assembly:

  • Carboxylic Acid (-COOH): A robust hydrogen bond donor and acceptor.

  • Pyridine Ring: Contains a nitrogen atom that is a strong hydrogen bond acceptor.

  • Secondary Amine (-NH-): A reliable hydrogen bond donor.

This trifecta of functionalities allows PMABA to form predictable and stable hydrogen-bonding networks, known as supramolecular synthons, with a wide variety of guest molecules or "co-formers".[2] The relative basicity of the pyridine nitrogen and the acidity of the carboxylic acid group also introduce the possibility of forming either a neutral co-crystal or an ionic salt, which can be predicted and controlled based on the pKa difference between PMABA and its co-former.

Caption: Structure of PMABA highlighting its primary hydrogen bonding sites.

Foundational Principles: Salt vs. Co-crystal Formation

A critical decision in designing multi-component crystals is predicting whether a salt or a co-crystal will form. This is primarily governed by the transfer of a proton from the acidic component to the basic component.

  • Co-crystals: Consist of two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonds.[2]

  • Salts: Involve an ionization event, where a proton is transferred from an acid to a base, resulting in ionic species held together by ionic interactions and often supplemented by hydrogen bonds.

The ΔpKa Rule of Thumb: The difference between the pKa of the acid (co-former or PMABA) and the pKa of the conjugate acid of the base (PMABA's pyridine or co-former) is a strong indicator:

  • ΔpKa < 0: A co-crystal is highly likely to form.

  • ΔpKa > 3: A salt is highly likely to form.

  • 0 < ΔpKa < 3: This is an ambiguous region where either a salt, a co-crystal, or a salt/co-crystal continuum may form, often influenced by the specific crystalline environment.[3]

This principle is the cornerstone of rational co-former selection. By choosing co-formers with appropriate pKa values, the researcher can target the formation of either a salt or a co-crystal to achieve the desired material properties.

Supramolecular_Synthons cluster_coformers Potential Co-formers cluster_synthons Resulting Supramolecular Synthons PMABA PMABA -COOH -NH- Py-N AcidAcid Acid-Acid Dimer (PMABA-PMABA or PMABA-Co-former) PMABA:c->AcidAcid O-H···O=C AcidPyridine Acid-Pyridine Heterosynthon PMABA:c->AcidPyridine O-H···N AmideAcid Amide-Acid Heterosynthon PMABA:c->AmideAcid O-H···O=C Acid Carboxylic Acid (e.g., Adipic Acid) Amide Amide (e.g., Isonicotinamide) Amide->AmideAcid N-H···O Pyridine Pyridine Derivative (e.g., 4,4'-Bipyridine)

Caption: Common supramolecular synthons formed between PMABA and various co-formers.

Experimental Design & Protocols

The successful design of molecular crystals is a systematic process involving synthesis, screening, and thorough characterization.

Synthesis of PMABA Precursor

Protocol 1: Synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid

  • Rationale: This protocol uses a standard reductive amination procedure, a reliable method for forming C-N bonds. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and selective for the iminium intermediate, minimizing side reactions.

  • Materials:

    • 4-Aminobenzoic acid

    • Pyridine-4-carboxaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) and pyridine-4-carboxaldehyde (1.0 eq) in DCM.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure PMABA.

Co-crystal Screening Methodologies

A screening process is essential to identify promising co-crystal forms. Several methods should be employed as different crystalline forms can be favored under different energetic conditions.[1]

Protocol 2: Solvent Evaporation Screening

  • Rationale: This is the most common and often most successful method for obtaining high-quality single crystals.[1][5] It relies on slowly increasing the concentration of the API and co-former past the point of saturation.

  • Procedure:

    • Dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:1) of PMABA and the selected co-former in a suitable solvent (e.g., methanol, ethanol, acetonitrile) in a small vial. Ensure both components are fully soluble.

    • Cover the vial with a cap or parafilm and pierce a few small holes to allow for slow evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate over several days to weeks.

    • Inspect the vial for the formation of crystals.

Protocol 3: Liquid-Assisted Grinding (LAG)

  • Rationale: Mechanochemistry provides a different energetic landscape for crystallization and is highly effective for screening.[6] It is also a green chemistry technique as it uses minimal solvent.

  • Procedure:

    • Place stoichiometric amounts of PMABA and the co-former into a ball mill or a mortar and pestle.

    • Add a small, catalytic amount of a suitable solvent (e.g., a few microliters of nitromethane, acetonitrile, or ethanol).

    • Grind the mixture for 15-30 minutes.

    • Collect the resulting powder for analysis by Powder X-ray Diffraction (PXRD).

Protocol 4: Slurry Crystallization

  • Rationale: This method helps to convert a mixture of starting materials to the most thermodynamically stable crystalline form.[1] It is excellent for confirming the stability of a form found through other methods.

  • Procedure:

    • Add an excess of the stoichiometric mixture of PMABA and co-former to a solvent in which they are sparingly soluble.

    • Stir the suspension (slurry) at a constant temperature for 24-72 hours.

    • Isolate the solid material by filtration.

    • Wash the solid with a small amount of the same solvent and allow it to dry.

    • Analyze the resulting powder by PXRD.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Co-crystal Screening cluster_characterization Characterization A Select Co-former (Based on pKa, Synthons) C Solvent Evaporation (Protocol 2) A->C D Liquid-Assisted Grinding (Protocol 3) A->D E Slurry Conversion (Protocol 4) A->E B Synthesize PMABA (Protocol 1) B->C B->D B->E F Powder X-Ray Diffraction (PXRD) (Phase Identification) C->F D->F E->F G Single Crystal X-Ray Diffraction (SCXRD) (Structure Determination) F->G If new phase identified H Thermal Analysis (DSC/TGA) (Stability & Phase Transitions) G->H I Spectroscopy (FTIR, Raman) (Bonding Analysis) H->I J Physicochemical Property Evaluation (Solubility, etc.) I->J

Caption: A typical experimental workflow for designing and characterizing PMABA molecular crystals.

Essential Characterization Techniques

Once solid material is obtained, a suite of analytical techniques is required to confirm the formation of a new crystalline phase and to determine its structure and properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for rapid screening and phase identification.[7][8] A new crystalline form is indicated by a diffraction pattern that is distinct from the patterns of the starting materials.

Protocol 5: PXRD Sample Analysis

  • Rationale: PXRD provides a structural fingerprint of a crystalline solid. Comparing the experimental pattern to those of the starting materials and to a calculated pattern from a single-crystal structure confirms the bulk purity of the new phase.

  • Procedure:

    • Gently grind a small amount (5-10 mg) of the bulk solid obtained from screening to ensure a random orientation of crystallites.

    • Mount the powdered sample on a low-background sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

    • Process the data by removing the background and identifying peak positions.

    • Compare the resulting pattern with the experimental patterns of PMABA and the co-former. The appearance of new, sharp peaks indicates the formation of a new crystalline phase.[9][10]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in a crystal.[11][12] It provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming whether a salt or co-crystal has formed.[13]

Protocol 6: Single Crystal Mounting and Data Collection

  • Rationale: A high-quality, single crystal is essential for an accurate structure determination.[14][15] The protocol below outlines the general steps for preparing a crystal for analysis.

  • Procedure:

    • Under a polarizing microscope, select a well-formed, transparent crystal, ideally between 0.1 and 0.3 mm in its largest dimension, with no visible cracks or defects.[14]

    • Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of paratone oil or epoxy.

    • Mount the fiber on a goniometer head and place it on the diffractometer.

    • Cool the crystal to the desired temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial data collection (unit cell determination) to assess crystal quality.

    • If the crystal is of sufficient quality, proceed with a full data collection strategy, rotating the crystal to capture diffraction data from all possible orientations.[11]

    • Solve and refine the crystal structure using appropriate software to obtain the final atomic coordinates and structural parameters.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability, melting point, and phase transitions of the new material.[16][17][18]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. A sharp endotherm typically corresponds to a melting event. The melting point of a co-crystal is usually different from that of its individual components.[6][19]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to identify the presence of solvates.[17]

Protocol 7: Thermal Analysis of a New Crystalline Form

  • Rationale: A distinct melting point for a new material, different from its constituents, is strong evidence of co-crystal formation. TGA can confirm if the new phase is a solvate or hydrate.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (or a ceramic pan for TGA).

    • Place the pan in the instrument furnace alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • For DSC, record the heat flow to identify thermal events like melting or crystallization.

    • For TGA, record the mass loss to assess decomposition and solvent loss.

    • Analyze the resulting thermograms to determine the melting point and decomposition temperature.

Data Interpretation and Summary

The culmination of these experiments provides a complete picture of the new molecular crystal. The data should be presented clearly for comparison and analysis.

Table 1: Example Characterization Data for a Hypothetical PMABA-Co-former Co-crystal

ParameterMethodResultInterpretation
Phase Identity PXRDUnique pattern, distinct from starting materials.Confirms formation of a new crystalline phase.
Melting Point DSC175 °C (Sharp endotherm)Intermediate between PMABA (e.g., 190°C) and Co-former (e.g., 160°C), indicative of a co-crystal.
Thermal Stability TGANo mass loss until >200 °CMaterial is an unsolvated, stable form.
Crystal System SCXRDMonoclinicProvides basic crystallographic information.
Space Group SCXRDP2₁/cDefines the symmetry of the crystal lattice.
Key H-Bond SCXRDO-H···N (Carboxylic Acid to Pyridine)Confirms the primary supramolecular synthon.
Proton Position SCXRDH atom located on the carboxylic oxygen.Confirms the material is a co-crystal, not a salt.

References

  • The Power of X-Ray Powder Diffraction for Pharmaceutical Analyses. (n.d.). Malvern Panalytical.
  • XRD Solution for Pharmaceutical Powder Analysis. (2025). Malvern Panalytical.
  • Newman, A., & Byrn, S. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(2), 99-113.
  • Thakral, S., & Kaur, G. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry.
  • Larkin, P. J. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 35(7), 24-31.
  • Bolla, G., & Nangia, A. (2016). Pharmaceutical Co-crystallization: Regulatory Aspects, Design, Characterization, and Applications. Crystal Growth & Design, 16(6), 3423-3443.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Ossila.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
  • Single Crystal X-ray Diffraction. (n.d.). University of York, Chemistry Teaching Labs.
  • Single-crystal X-ray Diffraction. (2007). SERC, Carleton College.
  • Single crystal X-ray diffraction of organometallic compounds. (2025). BenchChem.
  • Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). NETZSCH-Gerätebau GmbH.
  • Thermal Analysis. (2022). Chemistry LibreTexts.
  • Singh, K., et al. (2025). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC). (n.d.). Lab Manager.
  • Chadha, R., & Saini, A. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Pharmaceutics, 13(7), 1045.
  • 4-[(4-Pyridinylmethyl)amino]benzoic acid. (n.d.). PubChem.
  • Kumar, L., & Bansal, A. K. (2020). Co-Crystallization: A Novel Technique to Improvise the Pharmaceutical Characteristics of API's. Current Pharmaceutical Design, 26(34), 4247-4262.
  • Thermal Analysis. (n.d.). PerkinElmer.
  • Ozbek, F. E., & Can, M. (2019). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Kafkas University Institute of Natural and Applied Science Journal, 12(1), 1-7.
  • Understanding the Formation of Cocrystals in the Pharmaceutical Industry. (2023). Veranova.
  • Crystal Engineering in Oligorylenes: The Quest for Optimized Crystal Packing and Enhanced Charge Transport. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Overcoming Solubility Issues with 4-[(4-Pyridinylmethyl)amino]benzoic acid

Welcome to the technical support center for 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you navigate these issues effectively in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental chemical properties of 4-[(4-Pyridinylmethyl)amino]benzoic acid that govern its solubility.

Q1: Why is 4-[(4-Pyridinylmethyl)amino]benzoic acid so difficult to dissolve in neutral aqueous solutions like water or PBS (pH 7.4)?

A1: The solubility challenge with this molecule stems from its amphoteric nature. It contains both a basic functional group (the pyridine ring) and an acidic functional group (the carboxylic acid).

  • Acidic Group: The carboxylic acid (-COOH) can donate a proton to become a negatively charged carboxylate (-COO⁻).

  • Basic Group: The pyridine ring can accept a proton to become a positively charged pyridinium ion.

At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge. Molecules at their pI exhibit minimum solubility in aqueous media because the strong intermolecular electrostatic attractions (zwitterionic interactions) are favored over interactions with water, often leading to precipitation.[1][2][3]

Q2: What is the isoelectric point (pI) of this compound and how does it affect my experiment?

A2: The pI can be estimated by averaging the pKa values of the acidic and basic groups. Based on the pKa of similar structures (benzoic acid, pKa ~4.2-4.9 and pyridine, pKa ~5.2), the pI of 4-[(4-Pyridinylmethyl)amino]benzoic acid is estimated to be in the range of pH 4.5 - 5.5 .[4][5][6]

This is the critical takeaway: At or near this pH range, the compound will be at its least soluble.[1][7] If your buffer system or experimental medium has a pH in this range, you will likely encounter significant solubility issues.

Q3: How can I overcome this solubility minimum?

A3: The most effective strategy is to adjust the pH of your solvent to be at least 1.5 to 2 units away from the isoelectric point.[][9] This ensures the molecule exists predominantly as a charged species (an ion), which is significantly more soluble in polar solvents like water.

  • At Low pH (e.g., pH < 3.5): The carboxylic acid remains protonated (-COOH), while the pyridine ring becomes protonated (positively charged). The entire molecule carries a net positive charge, forming a soluble cationic salt.

  • At High pH (e.g., pH > 6.5): The pyridine ring remains neutral, while the carboxylic acid is deprotonated (negatively charged). The molecule carries a net negative charge, forming a soluble anionic salt.

This principle is a cornerstone of formulation science for enhancing the solubility of ionizable drugs.[10][11]

Part 2: Troubleshooting Guide - A Systematic Workflow for Solubilization

If you are facing precipitation or poor solubility, follow this systematic workflow. Start with the most common and effective method (pH adjustment) before proceeding to alternatives.

graph TD; A["Start: Compound Won't Dissolve"] --> B{"Is the experimental pH flexible?"}; B -->|Yes| C["Primary Method: pH Adjustment"]; C --> D{"Target pH < 3.5 OR > 6.5"}; D --> E["Prepare stock in acidic (0.1N HCl) or basic (0.1N NaOH) solution"]; E --> F["Neutralize carefully at final dilution if needed"]; F --> G["Result: Solubilized Compound"]; B -->|No, must be neutral| H["Secondary Method: Co-solvents"]; H --> I["Prepare concentrated stock in 100% DMSO or Ethanol"]; I --> J["Dilute stock into aqueous buffer (final solvent ≤1%)"]; J --> K{"Observe for precipitation upon dilution"}; K -->|No Precipitation| G; K -->|Precipitation Occurs| L["Advanced Method: Formulation with Excipients"]; L --> M["Consider cyclodextrins or non-ionic surfactants"]; M --> G;
Solubility Troubleshooting Workflow
Step 1: pH Adjustment (Primary Method)

This is the most direct and effective method for this compound. By shifting the pH, you convert the poorly soluble zwitterion into a highly soluble salt.

Expected Solubility Profile vs. pH

pH Range Predominant Species Net Charge Expected Aqueous Solubility
< 3.5 Cationic Salt Positive (+) High
4.5 - 5.5 (pI) Zwitterion Neutral (0) Very Low (Precipitation Zone)

| > 6.5 | Anionic Salt | Negative (-) | High |

Step 2: Co-solvent Systems (When pH is Constrained)

For applications where the pH must be maintained near neutral (e.g., cell-based assays), using a water-miscible organic co-solvent is the next best approach.[] The co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it more favorable for the compound to dissolve.[11]

Recommended Co-solvents for Stock Solutions

Co-solvent Typical Starting Concentration Max Recommended Final Conc. (in assay) Notes
DMSO 10-100 mM (in 100% DMSO) 0.1 - 0.5% Most common and effective for many compounds. Can have biological effects at >0.5%.[12][13]
Ethanol 10-50 mM (in 100% EtOH) 0.5 - 1.0% Good alternative to DMSO. Can be cytotoxic at higher concentrations.[13]

| PEG 400 | 10-50 mM (in 100% PEG 400) | 1.0% | Less toxic than DMSO/EtOH but more viscous. |

Critical Note: Always prepare a high-concentration stock in 100% co-solvent and then dilute it into your aqueous buffer. Adding co-solvent to a suspension of the compound in water is less effective.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Acidic Stock Solution

This protocol creates a soluble cationic salt of the compound.

  • Weigh Compound: Accurately weigh 2.28 mg of 4-[(4-Pyridinylmethyl)amino]benzoic acid (M.W. = 228.25 g/mol ).

  • Add Acid: To the solid, add 900 µL of deionized water. The compound will likely remain as a suspension.

  • Solubilize: While vortexing, add 0.1 M Hydrochloric Acid (HCl) dropwise (typically 5-20 µL). Continue adding until the solid completely dissolves and the solution is clear.[14]

  • QS to Volume: Adjust the final volume to 1.0 mL with deionized water.

  • Verification (Self-Validation):

    • Visual Check: The final solution should be completely clear with no visible particulates.

    • pH Check: Measure the pH of the stock solution. It should be in the range of 2.0 - 3.0.

  • Storage: Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Note: A similar protocol can be followed using 0.1 M Sodium Hydroxide (NaOH) to create a basic stock solution (pH > 9.0).

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol is for experiments requiring a neutral final pH.

  • Weigh Compound: Accurately weigh 2.28 mg of 4-[(4-Pyridinylmethyl)amino]benzoic acid.

  • Add Co-solvent: Add 1.0 mL of 100% cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Solubilize: Vortex or sonicate gently at room temperature until the compound is fully dissolved. This may take 5-10 minutes.

  • Verification (Self-Validation):

    • Visual Check: The stock solution must be completely clear.

    • Dilution Test: Perform a test dilution. Add 1 µL of the 10 mM stock to 999 µL of your final assay buffer (e.g., PBS, pH 7.4) to make a 10 µM solution (0.1% DMSO). Vortex immediately. The final solution should remain clear. If it turns cloudy, the compound is precipitating, and you may need to lower the final concentration or explore advanced formulation techniques.[12]

  • Storage: Store DMSO stocks at room temperature or -20°C, protected from moisture.

Part 4: Visualizing the Chemistry and Logic

Understanding the molecular behavior is key to troubleshooting. The diagrams below illustrate the chemical principles and logical steps discussed.

graph G { layout=neato; node [shape=box, style=rounded];

}

pH-Dependent Ionization States

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 978, 4-Aminobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Biotime Biotechnology. (n.d.). Isoelectric point (pI) of proteins and its important significance. Retrieved from [Link]

  • Al-karmalawy, A. A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • G-Biosciences. (2012). What is the Role of the Isoelectric Point of a Protein in its Purification?. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Henriksen, T., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. Retrieved from [Link]

Sources

Optimization

optimizing the reaction conditions for derivatization of 4-[(4-Pyridinylmethyl)amino]benzoic acid

Welcome to the technical support center for the derivatization of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful modification of this versatile trifunctional molecule.

Introduction: The Challenge of Selectivity

4-[(4-Pyridinylmethyl)amino]benzoic acid is a valuable building block in medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid, a secondary amine, and a pyridine ring, offers multiple points for modification. However, this trifunctionality also presents a significant challenge: achieving selective derivatization of one functional group without affecting the others. This guide will equip you with the knowledge and strategies to navigate these complexities and achieve your desired derivatization outcomes with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: I want to esterify the carboxylic acid of 4-[(4-Pyridinylmethyl)amino]benzoic acid. Can I use a simple Fischer esterification with an alcohol and a strong acid catalyst?

A1: While Fischer esterification is a common method, it is generally not recommended for this molecule without protecting the secondary amine and the pyridine nitrogen.[1][2][3] The strongly acidic conditions required for Fischer esterification will protonate the basic secondary amine and the pyridine nitrogen, potentially leading to poor solubility and low yields.[2] Moreover, the high temperatures often employed can lead to side reactions. A more reliable approach is to protect the secondary amine first, for example, with a Boc group, before proceeding with the esterification.

Q2: What are the best methods for forming an amide bond with the secondary amine of 4-[(4-Pyridinylmethyl)amino]benzoic acid?

A2: To selectively form an amide at the secondary amine, the carboxylic acid group must first be protected, typically as an ester (e.g., methyl or ethyl ester). Once the carboxylic acid is protected, you can use standard amide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) to couple a carboxylic acid to the secondary amine.[4] For sterically hindered coupling partners, more powerful reagents like HATU or PyBOP may be necessary.[4][5]

Q3: How do I prevent the pyridine nitrogen from interfering with my derivatization reaction?

A3: The pyridine nitrogen is nucleophilic and can react with electrophilic reagents.[6][7] There are two main strategies to mitigate this:

  • Protecting the pyridine nitrogen: The pyridine can be converted to its N-oxide by treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The N-oxide is less nucleophilic and the oxygen can be removed later using a reducing agent.[6][7][8][9][10]

  • Choosing reaction conditions carefully: In many cases, the secondary amine is more nucleophilic than the pyridine nitrogen, allowing for selective acylation under carefully controlled conditions (e.g., low temperature, slow addition of reagents). However, this requires careful optimization.

Q4: What are the most suitable protecting groups for the secondary amine in 4-[(4-Pyridinylmethyl)amino]benzoic acid?

A4: The choice of protecting group depends on the desired reaction conditions for subsequent steps. The most common and versatile protecting groups for secondary amines are:

  • tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but easily removed with a strong acid like trifluoroacetic acid (TFA).[11]

  • Carboxybenzyl (Cbz or Z): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[11]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but readily cleaved by a base, such as piperidine.[11]

The use of orthogonal protecting groups (those that can be removed under different conditions) is crucial for the selective derivatization of multiple functional groups.[11]

Q5: My purification of the derivatized product is proving difficult. What are some effective purification strategies?

A5: The purification of pyridine-containing compounds can be challenging due to their polarity and potential for interaction with silica gel.[12] Here are some tips:

  • Column Chromatography: Use a moderately polar stationary phase like silica gel, and a gradient elution system. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce peak tailing on silica gel.[12]

  • Reverse-Phase HPLC: For highly polar derivatives, reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid can be very effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Troubleshooting Guides

This section addresses common problems encountered during the derivatization of 4-[(4-Pyridinylmethyl)amino]benzoic acid and provides systematic approaches to resolving them.

Guide 1: Low Yield in Esterification Reactions
Symptom Potential Cause(s) Suggested Solution(s)
No or very low conversion to the ester 1. Incomplete protonation of the carboxylic acid: Insufficient acid catalyst. 2. Protonation of the secondary amine and/or pyridine nitrogen: This deactivates the molecule and can cause precipitation.[2] 3. Water in the reaction mixture: Fischer esterification is an equilibrium reaction; water will drive it backward.[1] 4. Steric hindrance: The alcohol used may be too bulky.1. Use a protected starting material: Protect the secondary amine (e.g., with a Boc group) before esterification. 2. Use a different esterification method: Consider using a milder method such as reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃ in DMF), or using a coupling agent like DCC with the alcohol in the presence of DMAP. 3. Ensure anhydrous conditions: Use dry solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically.[1] 4. Use a less hindered alcohol: If possible, switch to a smaller alcohol (e.g., methanol or ethanol).
Formation of multiple products 1. Reaction at the secondary amine: The amine may be competing with the alcohol as a nucleophile. 2. Reaction at the pyridine nitrogen: The pyridine nitrogen may be alkylated by the alcohol under acidic conditions.1. Protect the secondary amine: This is the most effective way to ensure selective esterification. 2. Optimize reaction conditions: Lower the reaction temperature and shorten the reaction time to favor the desired reaction.
Guide 2: Challenges in Amide Bond Formation
Symptom Potential Cause(s) Suggested Solution(s)
Low or no amide product formed 1. Inefficient activation of the carboxylic acid: The coupling reagent may not be sufficiently reactive.[4] 2. Low nucleophilicity of the amine: The amine partner may be sterically hindered or electronically deactivated.[4][13] 3. Side reaction of the coupling reagent: The activated carboxylic acid intermediate may decompose before reacting with the amine.[4]1. Use a more powerful coupling reagent: For difficult couplings, switch from DCC/EDC to HATU, HBTU, or PyBOP.[4][5] 2. Convert the carboxylic acid to an acid chloride: Reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form a highly reactive acid chloride that can then be reacted with the amine. This should be done after protecting the secondary amine of the starting material. 3. Optimize reaction conditions: Increase the reaction temperature (if the substrates are stable) and use a non-nucleophilic base like diisopropylethylamine (DIPEA).
Formation of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate when using carbodiimides (DCC, EDC). [4]1. Add an activating agent: Include HOBt or HOAt in the reaction mixture to trap the O-acylisourea intermediate and form a more stable active ester. 2. Use a different class of coupling reagent: Switch to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU) reagent.[4][5]

Experimental Protocols & Methodologies

Protocol 1: Selective Esterification via Amine Protection

This protocol describes the methyl esterification of 4-[(4-Pyridinylmethyl)amino]benzoic acid by first protecting the secondary amine with a Boc group.

Step 1: Protection of the Secondary Amine (Boc Protection)

  • Dissolve 4-[(4-Pyridinylmethyl)amino]benzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).

  • Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.

Step 2: Methyl Esterification

  • Dissolve the N-Boc-4-[(4-Pyridinylmethyl)amino]benzoic acid (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) (1.5 eq).

  • Add methyl iodide (CH₃I) (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Selective Amide Formation via Carboxylic Acid Protection

This protocol outlines the formation of an amide at the secondary amine after protecting the carboxylic acid as a methyl ester.

Step 1: Methyl Esterification of the Carboxylic Acid

  • Suspend 4-[(4-Pyridinylmethyl)amino]benzoic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C.

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Reflux the reaction mixture for 4-6 hours. The suspension should become a clear solution.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Amide Coupling

  • Dissolve the methyl 4-[(4-Pyridinylmethyl)amino]benzoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Reaction Conditions Summary

The following table summarizes typical reaction conditions for the derivatization of 4-[(4-Pyridinylmethyl)amino]benzoic acid based on analogous transformations of similar molecules.

Transformation Reagents and Conditions Typical Yield Key Considerations
Amine Protection (Boc) Boc₂O, NaOH, Dioxane/H₂O, rt85-95%Ensure complete dissolution of starting material before adding Boc₂O.
Esterification (Methyl) CH₃I, K₂CO₃, DMF, rt (on N-Boc protected acid)80-90%Use anhydrous solvents and reagents.
Amide Coupling Carboxylic acid, EDC, HOBt, DIPEA, DCM, rt (on methyl ester)70-85%For hindered substrates, consider using HATU or PyBOP.
Amine Deprotection (Boc) TFA, DCM, 0 °C to rt90-99%Perform in a well-ventilated fume hood.

Visualizations: Reaction Workflows and Decision Making

Workflow for Selective Derivatization

selective_derivatization start 4-[(4-Pyridinylmethyl)amino]benzoic acid esterification Desired Derivatization: Esterification start->esterification amidation Desired Derivatization: Amidation start->amidation protect_amine Protect Secondary Amine (e.g., Boc) esterification->protect_amine protect_acid Protect Carboxylic Acid (e.g., Methyl Ester) amidation->protect_acid esterify Esterify Carboxylic Acid protect_amine->esterify deprotect_amine Deprotect Amine esterify->deprotect_amine final_ester Final Ester Product deprotect_amine->final_ester amidate Form Amide Bond protect_acid->amidate deprotect_acid Deprotect Carboxylic Acid (Optional) amidate->deprotect_acid final_amide Final Amide Product deprotect_acid->final_amide

Caption: A general workflow for the selective derivatization of 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Decision Tree for Troubleshooting Amide Coupling

amide_troubleshooting start Low or No Amide Product check_reagents Are coupling reagents fresh and anhydrous? start->check_reagents steric_hindrance Is either coupling partner sterically hindered? check_reagents->steric_hindrance Yes replace_reagents Use fresh, anhydrous reagents and solvents check_reagents->replace_reagents No electronic_effects Is the amine electronically deactivated? steric_hindrance->electronic_effects Yes stronger_coupling Use a more powerful coupling reagent (HATU, PyBOP) steric_hindrance->stronger_coupling No acid_chloride Convert carboxylic acid to acid chloride electronic_effects->acid_chloride Yes increase_temp Increase reaction temperature acid_chloride->increase_temp

Caption: A decision tree to guide troubleshooting of difficult amide coupling reactions.[4][13][14]

References

  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

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Optimization

Technical Support Center: Purification of 4-[(4-Pyridinylmethyl)amino]benzoic acid

Welcome to the technical support center for the purification of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. Its unique amphoteric nature, possessing both acidic and basic functional groups, presents specific purification hurdles that require a well-designed strategy. This document provides in-depth, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 4-[(4-Pyridinylmethyl)amino]benzoic acid that I must consider before starting purification?

A1: Understanding the molecule's dual acidic and basic character is paramount. This amphoteric nature is the key to designing an effective purification strategy, particularly for liquid-liquid extraction. The molecule contains a carboxylic acid group and two basic nitrogen atoms (a pyridine ring and a secondary amine). Their respective pKa values dictate their ionization state at a given pH.

The protonated form of the pyridine ring has a pKa of approximately 5.2, while the carboxylic acid group has a pKa around 4.8.[1][2] This means the molecule's charge and, consequently, its solubility, can be finely controlled by adjusting the pH of the solution.

  • At pH < 2: Both nitrogens are protonated (cationic), and the carboxylic acid is neutral. The molecule carries a net positive charge and is likely water-soluble.

  • At pH ~3-4: The carboxylic acid is mostly protonated (neutral), while the pyridine nitrogen is protonated (cationic). The molecule is still cationic and water-soluble.

  • At pH ~5 (Isoelectric Point): The pyridine is partially protonated, and the carboxyl group is partially deprotonated. The molecule exists predominantly as a zwitterion, which typically exhibits minimal solubility in both aqueous and organic solvents. This property can be exploited for precipitation.

  • At pH > 6: The carboxylic acid is deprotonated (anionic), and the pyridine nitrogen is neutral. The molecule carries a net negative charge and is water-soluble as its carboxylate salt.

This pH-dependent behavior is the foundation for purification by acid-base extraction.[3][4]

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O₂[5]
Molecular Weight228.25 g/mol [5]
pKa (Carboxylic Acid)~4.85 - 4.88[2][6]
pKa (Pyridinium ion)~5.2[1]
pKa (Secondary Amine)Predicted ~4.43 (for a similar structure)[7]
SolubilitySlightly soluble in water; soluble in polar organic solvents like ethanol and methanol.[8][9] Highly dependent on pH in aqueous solutions.
Q2: My crude product is a discolored solid with several spots on the TLC. What is the most robust method to purify it?

A2: For a compound with both acidic and basic handles like this, acid-base extraction is the most powerful and scalable initial purification technique.[3] It is highly selective for isolating amphoteric compounds from neutral, acidic, or basic impurities that may have resulted from the synthesis (e.g., unreacted starting materials or by-products). This method leverages the differential solubility of the compound in aqueous and organic layers by manipulating the pH.[4]

The general strategy involves a series of pH adjustments to move your desired compound between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution, leaving impurities behind at each stage.

Below is a high-level workflow diagram for this process.

start Crude Product dissolved in Ethyl Acetate wash1 Wash with 1M HCl (aq) start->wash1 org1 Organic Layer 1: Neutral & Acidic Impurities wash1->org1 Separate Layers aq1 Aqueous Layer 1: Protonated Product & Basic Impurities wash1->aq1 add_base1 Adjust Aq. Layer 1 to pH ~5 with NaHCO₃ aq1->add_base1 add_base2 Adjust Aq. Layer 1 to pH ~8-9 with NaOH aq1->add_base2 If precipitation is inefficient precipitate Precipitate Forms (Zwitterionic Product) add_base1->precipitate filter Filter & Wash Solid precipitate->filter alternative Alternative Path: If no precipitate forms precipitate->alternative filtrate1 Filtrate: Soluble Basic Impurities filter->filtrate1 pure_solid Pure Solid Product filter->pure_solid alternative->add_base2 extract_org Extract with Ethyl Acetate org2 Organic Layer 2: Contains Neutral Product extract_org->org2 aq2 Aqueous Layer 2: Product as Carboxylate Salt add_base2->aq2 aq2->extract_org Remove any remaining neutral impurities acidify Acidify to pH ~5 with HCl aq2->acidify After extraction acidify->precipitate

Caption: Workflow for purification via acid-base extraction.

See the Experimental Protocols section for a detailed, step-by-step guide.

Q3: I performed an acid-base extraction, but my recovery is very low. What are the common pitfalls?

A3: Low recovery is a frequent issue and can almost always be traced to one of the following causes:

  • Incomplete Extraction: The compound may not have fully transferred from the organic to the aqueous layer (or vice-versa). This happens if you don't shake the separatory funnel vigorously enough or for long enough.

    • Solution: Shake the funnel for at least 1-2 minutes, venting frequently. Allow the layers to fully separate. Perform the extraction step two or three times with fresh solvent to ensure complete transfer.

  • Incorrect pH for Precipitation: The key to high recovery is precipitating the product at its isoelectric point (pI), where it is least soluble. For this molecule, the pI is around pH 5. If you overshoot or undershoot this pH, the compound will remain in its charged, water-soluble form.

    • Solution: Add the acid or base dropwise with constant stirring while monitoring the pH with a calibrated pH meter or narrow-range pH paper. As you approach pH 5, you should see the product begin to crash out of solution.

  • Emulsion Formation: Emulsions are a common problem, especially when using chlorinated solvents. They trap your product at the interface between the two layers, making separation impossible.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, letting the mixture stand for an extended period or gentle swirling can help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Premature Crystallization: If the salt form of your compound (e.g., the hydrochloride salt) is not fully soluble in the aqueous layer, it may crystallize prematurely, leading to losses during separation.

    • Solution: Use a sufficient volume of aqueous solution to ensure the salt remains dissolved. Gentle warming of the separatory funnel can sometimes help, but be cautious with volatile organic solvents.

Q4: Recrystallization is failing for me; the product either oils out or doesn't crystallize at all. What should I do?

A4: Recrystallization is an excellent final polishing step after acid-base extraction.[10] Success hinges on selecting the right solvent. The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[11]

Solvent SystemHot SolubilityCold SolubilityComments
Ethanol/WaterHigh in hot ethanolLow in high water %A good starting point. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of ethanol to clarify and then allow to cool slowly.
Isopropanol (IPA)ModerateLowCan be effective on its own. Ensure the crude solid is reasonably pure before attempting.
MethanolHighModerateOften too good a solvent, leading to poor recovery. Can be used in a co-solvent system with a non-polar solvent like toluene or diethyl ether.
AcetonitrileModerateLowA good alternative to alcohols.

Troubleshooting Tips:

  • Oiling Out: This happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities.

    • Solution: Add more hot solvent to dissolve the oil completely. If it persists, the material may be too impure for recrystallization. Consider another round of extraction or chromatography.

  • No Crystallization: The solution may not be saturated enough, or nucleation is inhibited.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a "seed crystal" from a previous pure batch. If all else fails, slowly evaporate some of the solvent to increase the concentration and then cool again. Cooling the solution in an ice bath can also induce crystallization.[10][12]

Q5: When is column chromatography the right choice, and what conditions should I use?

A5: Column chromatography should be your method of choice when:

  • Acid-base extraction and recrystallization fail to remove a persistent impurity.

  • You are working on a very small scale where extraction losses are significant.

  • The impurities have very similar acidic/basic properties to your compound.

Because of the basic pyridine and amine groups, this compound can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor recovery.[13]

Recommended Starting Conditions:

  • Stationary Phase: Use deactivated or end-capped silica gel. Alternatively, basic alumina can be an excellent choice to minimize interactions with the basic nitrogens.

  • Mobile Phase: A gradient of methanol (0-10%) in dichloromethane (DCM) or ethyl acetate is a good starting point.

  • Additive: To improve peak shape and reduce tailing on silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.5-1% v/v).[13] This competitively binds to the active silanol sites, preventing your compound from sticking.

start Is the product still impure after extraction/recrystallization? chrom_choice Proceed to Column Chromatography start->chrom_choice Yes end Purification Complete start->end No yes_chrom Yes no_chrom No tlc 1. Develop TLC Method (e.g., 5% MeOH in DCM + 1% TEA) chrom_choice->tlc stationary_phase 2. Choose Stationary Phase (Silica Gel + TEA, or Alumina) tlc->stationary_phase pack_column 3. Pack Column & Load Sample (Dry or wet loading) stationary_phase->pack_column elute 4. Elute with Mobile Phase (Collect fractions) pack_column->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine pure_prod Pure Product combine->pure_prod

Caption: Decision and workflow for purification by column chromatography.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol assumes you are starting with ~5g of crude material containing neutral, acidic, and basic impurities.

  • Dissolution: Dissolve the crude 4-[(4-Pyridinylmethyl)amino]benzoic acid in 100 mL of ethyl acetate (EtOAc). If it is not fully soluble, add a minimal amount of tetrahydrofuran (THF) to aid dissolution. Transfer the solution to a 500 mL separatory funnel.

  • Remove Basic Impurities: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Rationale: The weak base deprotonates the carboxylic acid group, moving your desired product into the aqueous layer as its sodium salt. Strongly basic impurities remain in the organic layer.

  • Separate the layers. Keep the aqueous layer and extract the organic layer again with another 25 mL of NaHCO₃ solution. Combine the aqueous layers.

  • Remove Neutral Impurities: Wash the combined aqueous layers with 50 mL of EtOAc to remove any remaining neutral impurities. Discard the organic layer.

  • Precipitation of Pure Product: Transfer the aqueous layer to a clean beaker with a stir bar. Slowly add 1M HCl dropwise while stirring and monitoring the pH. As the pH approaches 5, a white precipitate should begin to form. Continue adding acid until the pH is stable at ~5.0.

    • Rationale: At the isoelectric point, the zwitterionic form of the molecule has minimal aqueous solubility, causing it to precipitate.[14]

  • Isolation: Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold EtOAc to remove residual water. Dry the solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the purified solid from the extraction into a test tube. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it doesn't, heat the test tube. If it dissolves when hot, proceed.

  • Dissolution: Place 1g of the solid into a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (or another suitable solvent from Table 2) while heating on a hot plate until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[10]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of large, pure crystals.[15] Once at room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

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Troubleshooting

stability issues of 4-[(4-Pyridinylmethyl)amino]benzoic acid in long-term storage

Welcome to the dedicated technical support center for 4-[(4-Pyridinylmethyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-[(4-Pyridinylmethyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage and stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental use.

Introduction

4-[(4-Pyridinylmethyl)amino]benzoic acid is a molecule of interest in various research and development applications. Its structure, incorporating a pyridine ring, a secondary amine linker, and a benzoic acid moiety, presents a unique set of stability considerations. Understanding these is critical for ensuring the integrity of experimental data and the quality of any resulting products. This guide provides a framework for identifying and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-[(4-Pyridinylmethyl)amino]benzoic acid during long-term storage?

A1: The stability of 4-[(4-Pyridinylmethyl)amino]benzoic acid can be influenced by several factors, primarily stemming from its constituent functional groups. These include:

  • Oxidation: The secondary amine and the pyridine ring are susceptible to oxidation.[1] Exposure to air (oxygen) can lead to the formation of N-oxides and other oxidative degradation products. This process can be accelerated by the presence of metal ions and exposure to light.

  • Hydrolysis: While the secondary amine bond is generally stable, extreme pH conditions (strong acids or bases) can promote hydrolysis, leading to the cleavage of the molecule into 4-(aminomethyl)pyridine and 4-hydroxybenzoic acid.

  • Photodegradation: Aromatic compounds, including those with pyridine and benzene rings, can be sensitive to light, particularly UV radiation.[1][2] This can lead to complex degradation pathways and the formation of colored impurities. The aminobenzoic acid moiety, in particular, is known to undergo photodegradation.[2][3]

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.[1]

Q2: What are the ideal long-term storage conditions for 4-[(4-Pyridinylmethyl)amino]benzoic acid?

A2: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below, to slow down potential chemical reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1][4]

  • Moisture: Store in a tightly sealed container in a desiccated environment to minimize moisture, which could contribute to hydrolysis.

Q3: How can I detect degradation of my 4-[(4-Pyridinylmethyl)amino]benzoic acid sample?

A3: Degradation can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods for assessing the purity of a compound and detecting the presence of degradation products.[5][6] A stability-indicating HPLC method should be developed to separate the parent compound from any potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of any degradation products, providing clues to their structures.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to identify and quantify degradation products if they are present in sufficient concentration.[6]

  • Visual Inspection: A change in the physical appearance of the sample, such as a color change from white/off-white to yellow or brown, can be an initial indicator of degradation.[1]

Q4: What are the likely degradation products of 4-[(4-Pyridinylmethyl)amino]benzoic acid?

A4: Based on the structure, the following are potential degradation products:

  • Oxidation Products: 4-({[1-Oxido-4-pyridinyl]methyl}amino)benzoic acid (pyridine N-oxide) and potentially products of oxidative cleavage.

  • Hydrolysis Products: 4-(Aminomethyl)pyridine and 4-hydroxybenzoic acid.

  • Photodegradation Products: Photodegradation of p-aminobenzoic acid can lead to various products, including hydroxylated and polymerized species.[2] Similar complex reactions could be expected for the target molecule.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues.

Problem Probable Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation of the compound due to improper storage.1. Verify Storage Conditions: Ensure the compound was stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Perform Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products.[8][9][10][11] This will help in confirming if the unexpected peaks correspond to degradation products. 3. Re-purify the Sample: If degradation is confirmed, re-purify a portion of the material using an appropriate technique (e.g., recrystallization or chromatography) for immediate use.
The solid sample has changed color (e.g., from white to yellow/brown). Oxidation or photodegradation.1. Assess Purity: Analyze the sample by HPLC to determine the extent of degradation. 2. Review Handling Procedures: Ensure that the compound is handled under subdued light and that containers are purged with an inert gas before sealing. 3. Consider Repackaging: If the original container seal is compromised, repackage the material into smaller, tightly sealed vials under an inert atmosphere.
Inconsistent experimental results using different batches of the compound. Batch-to-batch variability in purity or degradation of an older batch.1. Establish a Quality Control Protocol: Implement a routine QC check (e.g., HPLC purity analysis) for each new batch and for older batches before use. 2. Standardize Storage: Ensure all batches are stored under identical, optimal conditions. 3. Use a Reference Standard: If possible, establish a well-characterized reference standard batch to which all other batches can be compared.
Loss of biological activity or chemical reactivity over time. Degradation of the active compound.1. Confirm Compound Integrity: Use a stability-indicating analytical method to confirm the purity and concentration of the compound in your working solutions. 2. Prepare Fresh Solutions: Prepare solutions fresh from solid material for each experiment to avoid degradation in solution. 3. Evaluate Solution Stability: If working solutions need to be stored, perform a short-term stability study in the relevant solvent and storage conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A crucial step in monitoring the stability of 4-[(4-Pyridinylmethyl)amino]benzoic acid is the development of a stability-indicating HPLC method. This method must be able to resolve the parent compound from its potential degradation products.

Objective: To develop an HPLC method capable of separating 4-[(4-Pyridinylmethyl)amino]benzoic acid from its stress-induced degradation products.

Methodology:

  • Forced Degradation:

    • Acidic Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Analysis:

    • Analyze the stressed samples alongside an unstressed control sample using a reverse-phase HPLC system with a C18 column.

    • Start with a generic gradient method (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 4-[(4-Pyridinylmethyl)amino]benzoic acid under various stress conditions.

G main 4-[(4-Pyridinylmethyl)amino]benzoic acid n_oxide Pyridine N-Oxide Derivative main->n_oxide Oxidation (e.g., H₂O₂) hydrolysis_prod1 4-(Aminomethyl)pyridine main->hydrolysis_prod1 Hydrolysis (Acid/Base) hydrolysis_prod2 4-Hydroxybenzoic acid main->hydrolysis_prod2 Hydrolysis (Acid/Base) photo_prods Photodegradation Products main->photo_prods Photodegradation (UV light)

Caption: Potential degradation pathways of 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical sequence of steps to follow when a stability issue is suspected.

G start Suspected Stability Issue (e.g., unexpected HPLC peak, color change) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_purity Analyze Sample Purity (Stability-Indicating HPLC) check_storage->analyze_purity degradation_confirmed Degradation Confirmed? analyze_purity->degradation_confirmed repurify Re-purify Material for Immediate Use degradation_confirmed->repurify Yes no_degradation No Significant Degradation (Investigate other experimental variables) degradation_confirmed->no_degradation No implement_capa Implement Corrective Actions (Improve storage/handling) repurify->implement_capa end Issue Resolved implement_capa->end

Caption: Troubleshooting workflow for suspected stability issues.

References

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine. Available from: [Link]

  • AHP Chemical Co., Ltd. Unlocking the Potential of Pyridine: A Versatile Compound. Available from: [Link]

  • KCAS Bioanalytical & Biomarker Services. Unstable Small Molecule Therapeutic Analysis. Available from: [Link]

  • Consolidated Chemical & Solvents. Pyridine – High-Purity Solvent. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • Wikipedia. 4-Aminobenzoic acid. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Core components of analytical method validation for small molecules-an overview. Available from: [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • ResearchGate. Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12299011, 4-(((Pyridin-4-yl)amino)methyl)benzoic acid hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 935163, 4-[(4-Pyridinylmethyl)amino]benzoic acid. Available from: [Link]

  • PubMed. The photochemistry of p-aminobenzoic acid. Available from: [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Available from: [Link]

  • PubMed. Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). Available from: [Link]

  • Royal Society of Chemistry. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Available from: [Link]

Sources

Optimization

refining analytical methods for 4-[(4-Pyridinylmethyl)amino]benzoic acid quantification

Welcome to the technical support resource for the analytical quantification of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical quantification of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. As Senior Application Scientists, our goal is to empower you to develop and refine reliable analytical methods, ensuring data integrity and scientific rigor.

Part 1: Analytical Method Selection

Choosing the appropriate analytical technique is the foundational step for accurate quantification. The decision depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.

Frequently Asked Questions: Method Selection

Q1: Which analytical method is best for quantifying 4-[(4-Pyridinylmethyl)amino]benzoic acid?

A1: The optimal method depends on your specific analytical needs.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, widely used technique offering a good balance of sensitivity, selectivity, and cost-effectiveness for quantifying aromatic compounds like this.[1] It is often the workhorse for routine analysis and quality control.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity.[1][2] It is the gold standard for analyzing complex biological matrices (e.g., plasma) or when very low limits of quantification (LOQ) are necessary.[3][4]

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for relatively pure samples.[1] However, its lower selectivity makes it susceptible to interference from other UV-absorbing compounds.[5]

Comparison of Primary Analytical Techniques
ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Selectivity Good to ExcellentUnparalleledLow to Moderate
Sensitivity (LOQ) ~µg/mL~ng/mL or lower[4]~µg/mL[6]
Matrix Tolerance ModerateHighLow
Instrumentation Cost ModerateHighLow
Typical Application Routine QC, stability studies, formulation analysisPharmacokinetic studies, trace impurity analysisPurity checks of bulk substance, simple assays
Decision Workflow for Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate analytical technique for your needs.

MethodSelection start Start: Define Analytical Goal matrix_check Is the sample matrix complex (e.g., plasma, tissue)? start->matrix_check sensitivity_check Is ultra-high sensitivity required (trace analysis, <µg/mL)? matrix_check->sensitivity_check No lcms Use LC-MS/MS matrix_check->lcms Yes purity_check Is the sample relatively pure with no interfering compounds? sensitivity_check->purity_check No sensitivity_check->lcms Yes hplc Use HPLC-UV purity_check->hplc No uv_vis Consider UV-Vis Spectrophotometry purity_check->uv_vis Yes

Caption: Decision tree for analytical method selection.

Part 2: HPLC-UV Method Development & Troubleshooting

HPLC with UV detection is a common choice for the quantification of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This section provides a starting protocol and a detailed troubleshooting guide.

Recommended Starting Protocol for HPLC-UV

This protocol is a robust starting point. Method optimization and validation are required for specific applications in accordance with ICH guidelines.[7][8][9][10]

1. Instrumentation and Columns:

  • System: Standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The end-capped packing minimizes peak tailing from silanol interactions.

2. Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in HPLC-grade water. The acidic pH keeps the carboxylic acid group of the analyte protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Elution Mode: Start with an isocratic elution (e.g., 70% A / 30% B). If co-eluting peaks or poor resolution are observed, switch to a gradient elution.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure retention time stability.[12][13]

3. Detection:

  • Wavelength: Based on the structure (containing pyridine and benzoic acid moieties), primary absorption maxima are expected in the UV range. For the related compound 4-Aminobenzoic Acid, maxima are observed around 226 nm and 278 nm.[14] A starting wavelength of 278 nm is recommended to minimize interference from common solvents.

4. Sample and Standard Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point. Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[12]

  • Standard Curve: Prepare a stock solution of your reference standard and perform serial dilutions to create a calibration curve covering the expected concentration range of your samples.

  • Sample Preparation: Dissolve the sample in the diluent, vortex, and filter through a 0.45 µm syringe filter before injection to prevent column clogging.[1]

5. System Suitability Testing (SST):

  • Before running samples, perform at least five replicate injections of a standard solution. The system is ready when the relative standard deviation (%RSD) for peak area and retention time is ≤ 2%.[8] This confirms the system is performing correctly.

HPLC Troubleshooting Guide (Q&A Format)

Q2: Why is my peak shape poor (tailing or fronting)?

A2: Poor peak shape compromises quantification accuracy.[15]

  • Peak Tailing:

    • Cause 1: Secondary Silanol Interactions. The basic pyridine nitrogen on your analyte can interact with acidic silanol groups on the HPLC column packing.

    • Solution: Lower the mobile phase pH by using an acidic modifier (e.g., 0.1% formic or phosphoric acid) to protonate the silanols and reduce interaction. Alternatively, use a highly end-capped column.[11][16]

    • Cause 2: Column Overload. Injecting too much sample can saturate the column.[11][15]

    • Solution: Reduce the injection volume or dilute your sample.

  • Peak Fronting:

    • Cause: This is often caused by injecting the sample in a solvent much stronger than the mobile phase or sample overload.

    • Solution: Dilute your sample in the mobile phase whenever possible.[12]

Q3: My retention time is drifting or inconsistent. What should I do?

A3: Unstable retention times prevent accurate peak identification.

  • Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase, especially after a gradient run or solvent change.[13][16]

  • Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[12][17]

  • Cause 2: Mobile Phase Composition Change. Solvents can evaporate over time, altering the composition.

  • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[13] If using an online mixer, ensure it is functioning correctly.[16]

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention.

  • Solution: Use a column oven to maintain a constant temperature.[12][13]

Q4: I'm seeing a noisy or drifting baseline. What are the common causes?

A4: A high-noise baseline reduces sensitivity and makes integration difficult.

  • Cause 1: Air Bubbles in the System. Bubbles in the pump or detector cell are a common cause of noise.

  • Solution: Degas the mobile phase thoroughly using sonication or an online degasser. Purge the pump to remove any trapped bubbles.[11][13]

  • Cause 2: Contaminated Mobile Phase or Detector Cell. Impurities in solvents or buildup in the flow cell can cause baseline issues.[11]

  • Solution: Use high-purity, HPLC-grade solvents. If contamination is suspected, flush the system and detector cell with a strong solvent like isopropanol.[13]

  • Cause 3: Leaks. A leak in the system can cause pressure fluctuations that manifest as baseline noise.[11]

  • Solution: Systematically check all fittings for leaks, from the pump to the detector waste line.

Part 3: LC-MS/MS Method Development & Troubleshooting

For high-sensitivity applications, LC-MS/MS is the method of choice.

Recommended Starting Protocol for LC-MS/MS

This protocol builds on the HPLC method, adapting it for mass spectrometry. Full validation is essential.[4][18]

1. Liquid Chromatography:

  • Column: Use a C18 column, often with smaller particle sizes (e.g., <3 µm) for better resolution and faster run times.

  • Mobile Phase A: 0.1% Formic Acid in water. Avoid non-volatile buffers like phosphate , as they will contaminate the mass spectrometer source.[19]

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Flow Rate: Typically 0.3 - 0.5 mL/min for standard ESI sources.

  • Elution: A fast gradient is usually preferred to ensure sharp peaks and reduce run time.

2. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) is recommended. Given the presence of a basic pyridine and an acidic carboxylic acid, the analyte should ionize well in both positive (ESI+) and negative (ESI-) modes. Start with Positive Ionization (ESI+) , as the pyridine nitrogen is typically easier to protonate.

  • Analyte Tuning: Infuse a standard solution of 4-[(4-Pyridinylmethyl)amino]benzoic acid directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺) and optimize MS parameters (e.g., capillary voltage, gas flows).

  • MRM Transitions: Perform a product ion scan to identify stable, high-intensity fragment ions. Select at least two MRM (Multiple Reaction Monitoring) transitions for quantification (quantifier and qualifier) to ensure selectivity.

3. Sample Preparation:

  • For complex matrices like plasma, sample cleanup is critical to remove interferences and prevent ion suppression.[20]

    • Protein Precipitation (PPT): A simple and fast method. Add a cold organic solvent like acetonitrile (e.g., 3:1 solvent-to-sample ratio), vortex, centrifuge, and inject the supernatant.[4][6]

    • Solid-Phase Extraction (SPE): Offers cleaner extracts and better sensitivity but is more time-consuming.[20]

LC-MS/MS Troubleshooting Guide (Q&A Format)

Q5: I'm observing low or no signal for my analyte. What's wrong?

A5: Low signal intensity is a common challenge in LC-MS.

  • Cause 1: Ion Suppression. Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal.[3][20]

  • Solution: Improve chromatographic separation to move the analyte away from interfering peaks. Enhance sample cleanup using SPE instead of simple protein precipitation. An internal standard can also help correct for matrix effects.[20]

  • Cause 2: Incorrect MS Parameters. Suboptimal source conditions or incorrect MRM transitions will lead to poor sensitivity.

  • Solution: Re-tune the analyte by infusing a fresh standard solution. Ensure you are monitoring the correct precursor and product ions.

  • Cause 3: Mobile Phase Incompatibility. Using non-volatile salts (e.g., phosphate buffers) will contaminate the ion source and drastically reduce the signal.[17]

  • Solution: Always use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate.

Q6: What causes sample carryover in my LC-MS/MS analysis?

A6: Carryover from a high-concentration sample can lead to false positives in subsequent blank or low-concentration samples.[20][21]

  • Cause 1: Adsorption in the LC System. The analyte can adsorb to surfaces in the autosampler, injector port, or column.

  • Solution: Optimize the autosampler wash procedure. Use a wash solvent that is stronger than the mobile phase (e.g., high organic content) and contains an acid/base to disrupt interactions. Injecting blank samples after high-concentration samples can help wash out the system.[17]

  • Cause 2: Column Contamination. Strongly retained compounds from the sample matrix can build up on the column.

  • Solution: Implement a high-organic wash at the end of each gradient run to elute strongly bound components. Regularly flushing the column can also help.[17]

Analytical Method Validation Workflow

All developed methods must be validated to ensure they are fit for purpose.[22][23] The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended analysis.

ValidationWorkflow start Start: Finalized Analytical Method protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity report Compile Validation Report (Summarize Results) linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) loq LOD & LOQ robustness Robustness execute->specificity execute->linearity execute->accuracy execute->precision execute->loq execute->robustness end Method is Validated report->end

Caption: General workflow for analytical method validation based on ICH Q2(R2) guidelines.[7][9][22]

References
  • Understanding ICH Q2(R2)
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
  • Guide to achieving reliable quantit
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). ECA Academy.
  • TECH TIP: Overcoming LC/MS Challenges. (2024). GenTech Scientific.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting Guide.
  • ICH Q2(R2)
  • Growing Pains in LC-MS/MS Testing. (2019). AACC.org.
  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024). IJNRD.
  • 6 Key Points You Need to Know about Quantit
  • Analytical Methods. RSC Publishing.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. (2025). Benchchem.
  • Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018).
  • HPLC Methods for analysis of 4-Aminobenzoic acid.
  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in W
  • Benzoic acid, 4-amino-, methyl ester. NIST WebBook.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs. (2025). Benchchem.
  • UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies.
  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (2014). Der Pharma Chemica.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. (2021). PubMed.
  • (PDF) "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". (2018).
  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek.
  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. (2021). MDPI.
  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. (2021). CABI Digital Library.
  • The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. (2016). Springer Protocols.

Sources

Troubleshooting

addressing inconsistencies in biological assay results with 4-[(4-Pyridinylmethyl)amino]benzoic acid

Technical Support Center: 4-[(4-Pyridinylmethyl)amino]benzoic acid A Guide to Navigating Inconsistencies in Biological Assay Results Introduction 4-[(4-Pyridinylmethyl)amino]benzoic acid is a compound of interest in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(4-Pyridinylmethyl)amino]benzoic acid

A Guide to Navigating Inconsistencies in Biological Assay Results

Introduction

4-[(4-Pyridinylmethyl)amino]benzoic acid is a compound of interest in drug discovery and chemical biology. Its structure, featuring a pyridine ring linked to a benzoic acid moiety, suggests potential interactions with a variety of biological targets.[1][2][3] Like many novel small molecules, researchers may encounter variability and inconsistencies when evaluating its biological activity. This guide provides a comprehensive framework for troubleshooting common issues, ensuring the generation of robust and reproducible data. The principles discussed here are broadly applicable to the characterization of other novel chemical entities.

The following sections are designed to walk you through a logical progression of investigation, from the fundamental properties of the compound itself to the nuances of complex biological assays.

Part 1: Foundational Troubleshooting - Is Your Compound the Culprit?

Before questioning the assay, it's crucial to verify the integrity of the test compound. Inconsistencies often originate from issues with the compound's purity, identity, or handling.

FAQ 1: My dose-response curve is non-sigmoidal or has a very shallow slope. What should I check first?

An irregular dose-response curve can be an early indicator of several compound-related issues.[4]

  • Purity and Identity: Was the compound's identity and purity confirmed upon receipt? Impurities can have their own biological activities, leading to a composite curve that does not fit a standard model.

    • Recommended Action: Verify the compound's identity via NMR or mass spectrometry and its purity by HPLC. A purity level of >95% is recommended for most in vitro assays.

  • Solubility: Poor aqueous solubility is a common problem with small molecules and can lead to compound precipitation at higher concentrations, resulting in a plateau or even a decrease in the observed effect.[5]

    • Recommended Action: Determine the kinetic solubility of your compound in the final assay buffer. Use a nephelometry-based assay or visual inspection under a microscope. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.

  • Stability: The compound may be degrading in the assay buffer or under the experimental conditions (e.g., temperature, light exposure).

    • Recommended Action: Assess the compound's stability in the assay buffer over the time course of the experiment using HPLC or LC-MS.

Workflow for Initial Compound Validation

G cluster_0 Compound QC cluster_1 Assay Execution Purity Purity Check (>95% via HPLC) Identity Identity Verification (NMR, MS) Purity->Identity If Pass Troubleshoot_Purity Purify or Source New Batch Purity->Troubleshoot_Purity If Fail Solubility Solubility Assessment (in Assay Buffer) Identity->Solubility If Pass Troubleshoot_Identity Re-synthesize or Source New Batch Identity->Troubleshoot_Identity If Fail Stability Stability Analysis (in Assay Buffer) Solubility->Stability If Pass Troubleshoot_Solubility Modify Formulation or Assay Buffer Solubility->Troubleshoot_Solubility If Fail Assay Proceed with Biological Assay Stability->Assay If Pass Troubleshoot_Stability Modify Assay Conditions Stability->Troubleshoot_Stability If Fail

Caption: Initial compound quality control workflow.

Part 2: Assay-Specific Troubleshooting

Once the compound's integrity is confirmed, the focus shifts to the biological assay itself.

FAQ 2: I see a response in my biochemical assay, but it's not reproducible in a cell-based assay. Why?

This is a common challenge in drug discovery and can point to several factors.

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of 4-[(4-Pyridinylmethyl)amino]benzoic acid, such as its polarity, will influence its ability to passively diffuse across lipid bilayers.[6]

    • Recommended Action: Use in silico models to predict cell permeability (e.g., Caco-2). Experimentally, you can use cell-based assays with permeabilized cells (e.g., using digitonin or saponin) to see if the activity is restored.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Recommended Action: Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil) to see if the intracellular concentration and biological activity increase.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

    • Recommended Action: Analyze the cell culture supernatant and cell lysate by LC-MS to identify potential metabolites.

FAQ 3: My results show high variability between plates or experiments. What are the likely causes?
  • Assay Drift: The performance of the assay may change over the course of a large screen or between experiments. This can be due to factors like reagent degradation, temperature fluctuations, or instrument instability.

    • Recommended Action: Include robust positive and negative controls on every plate. Monitor the Z'-factor, a statistical measure of assay quality, for each plate.[8] A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature gradients, which can lead to systematic errors.

    • Recommended Action: Avoid using the outer wells for experimental samples. Instead, fill them with buffer or media.

  • Liquid Handling Errors: Inaccurate or imprecise liquid handling can introduce significant variability.

    • Recommended Action: Regularly calibrate and maintain pipettes and automated liquid handlers. Use low-binding tips and plates where appropriate.

Troubleshooting Logic for Assay Variability

G cluster_0 Check for Systematic Errors cluster_1 Check for Random Errors Start High Assay Variability Observed Edge_Effect Analyze for Edge Effects Start->Edge_Effect Assay_Drift Calculate Z' per Plate and Over Time Start->Assay_Drift Liquid_Handling Verify Liquid Handler Performance Start->Liquid_Handling Reagent_Prep Review Reagent Preparation SOPs Start->Reagent_Prep Mitigate_Edge Avoid Outer Wells Edge_Effect->Mitigate_Edge Present Mitigate_Drift Re-qualify Reagents, Check Instrument Assay_Drift->Mitigate_Drift Z' < 0.5 Mitigate_Liquid Calibrate/Maintain Equipment Liquid_Handling->Mitigate_Liquid Inaccurate Mitigate_Reagent Standardize Preparation Reagent_Prep->Mitigate_Reagent Inconsistent

Caption: Decision tree for diagnosing assay variability.

Part 3: Advanced Topics and Assay Artifacts

Even with a well-behaved compound and a robust assay, artifacts can lead to misleading results. These are often referred to as Pan-Assay Interference Compounds (PAINS).[9]

FAQ 4: How can I be sure the observed activity is specific to my target and not an artifact?

Distinguishing true activity from artifacts is a critical step in hit validation.

  • Assay Technology Interference: The compound may directly interfere with the assay technology. For example, fluorescent compounds can interfere with fluorescence-based readouts, and compounds that absorb at the detection wavelength can cause signal quenching.[4]

    • Recommended Action: Run a counterscreen in the absence of the biological target to see if the compound still produces a signal. For fluorescence-based assays, measure the compound's intrinsic fluorescence at the excitation and emission wavelengths of the assay.

  • Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.

    • Recommended Action: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Dynamic light scattering (DLS) can also be used to detect aggregate formation.

  • Reactivity: Some chemical moieties can react non-specifically with proteins, leading to target inhibition.

    • Recommended Action: In silico tools can flag potentially reactive functional groups. A counterscreen with a structurally unrelated target can also help identify non-specific activity.

Summary of Key Troubleshooting Parameters

Parameter Potential Issue Recommended Action
Compound Purity Impurities with biological activity.Verify by HPLC (>95%).
Compound Solubility Precipitation at high concentrations.Determine kinetic solubility; use appropriate solvents.
Compound Stability Degradation under assay conditions.Assess stability by HPLC or LC-MS over time.
Cell Permeability Inability to reach intracellular target.Use permeabilized cells or predict with in silico tools.
Assay Variability Inconsistent results between experiments.Monitor Z'-factor; check for edge effects; calibrate liquid handlers.
Assay Artifacts Interference with assay technology.Run counterscreens; check for compound aggregation and reactivity.

Conclusion

Addressing inconsistencies in biological assay results requires a systematic and logical approach. By first ensuring the quality and integrity of 4-[(4-Pyridinylmethyl)amino]benzoic acid and then carefully dissecting the potential sources of variability and artifacts within the assay, researchers can have greater confidence in their data. This guide provides a starting point for these troubleshooting efforts, enabling the generation of high-quality, reproducible results that will ultimately accelerate the drug discovery process.

References

  • Anticancer Research. (n.d.). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved from [Link]

  • Bio-protocol. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • National Institutes of Health. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. In Books. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • National Institutes of Health. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-[(4-Pyridinylmethyl)amino]benzoic Acid for In-Vitro Efficacy

Welcome to the technical support center for the in-vitro application of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in-vitro application of 4-[(4-Pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for optimizing the use of this compound in your experiments. Our goal is to ensure scientific integrity and help you achieve reliable and reproducible results.

Introduction to 4-[(4-Pyridinylmethyl)amino]benzoic Acid

4-[(4-Pyridinylmethyl)amino]benzoic acid is a derivative of para-aminobenzoic acid (PABA), a molecule of significant interest in various biological contexts. PABA and its analogues are known to play a role in folate synthesis pathways, and their derivatives have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities.[1][2] The unique structural combination of a pyridinylmethyl group and a benzoic acid moiety suggests potential interactions with various biological targets, making precise concentration optimization a critical step for meaningful in-vitro studies.

Core Principles of Concentration Optimization

The selection of an appropriate concentration range for in-vitro studies is fundamental to the validity of the experimental outcomes. An inadequate concentration may fail to elicit a biological response, while an excessively high concentration can lead to non-specific effects or cytotoxicity, masking the true activity of the compound. The optimization process is a systematic approach to identify the therapeutic window of the compound for a specific cell line and assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 4-[(4-Pyridinylmethyl)amino]benzoic acid in a new in-vitro experiment?

A1: For a novel compound without established in-vitro data, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for instance, from 100 µM down to 0.01 µM. This wide range helps in identifying the potency of the compound and narrowing down the effective concentration for subsequent, more detailed experiments. For PABA derivatives, cytotoxic effects have been observed in the micromolar range (e.g., IC50 ≥ 15.0 µM for some Schiff bases against HepG2 cells), suggesting that a starting range up to 100 µM is a reasonable starting point.[1]

Q2: How do I prepare a stock solution of 4-[(4-Pyridinylmethyl)amino]benzoic acid?

A2: Due to the limited aqueous solubility of many organic compounds, a high-concentration stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO is a standard practice. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

Q3: My compound precipitates when I add it to the cell culture medium. What should I do?

A3: Precipitation is a common issue and can be addressed through several strategies:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your culture, but may keep the compound in solution.

  • Increase the Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, some cell lines can tolerate slightly higher concentrations (up to 1%). Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Use a Different Solvent: If DMSO is problematic, other solvents like ethanol could be considered, but their compatibility with your cells must be verified.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. However, altering the pH of the culture medium can significantly impact cell viability and should be approached with caution.

Q4: How long should I expose the cells to the compound?

A4: The optimal exposure time is dependent on the biological question being addressed and the mechanism of action of the compound. For acute toxicity or rapid signaling events, a shorter exposure of a few hours may be sufficient. For anti-proliferative or apoptotic effects, longer incubation times of 24, 48, or 72 hours are common. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect at any concentration. - Concentration range is too low.- Compound is inactive in the chosen assay.- Compound has degraded.- Test a higher concentration range (e.g., up to 200 µM).- Verify the compound's activity in a different, validated assay if possible.- Check the stability of your stock solution. Prepare fresh stock if necessary.
High cell death even at the lowest concentrations. - Compound is highly cytotoxic.- Starting concentration range is too high.- Shift the concentration range to a lower spectrum (e.g., nanomolar range).- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the TC50 (toxic concentration 50%).
Inconsistent results between experiments. - Inaccurate dilutions.- Cell passage number variability.- Instability of the compound in culture medium.- Use calibrated pipettes and perform serial dilutions carefully.- Use cells within a consistent and low passage number range.- Prepare fresh dilutions of the compound from the stock solution for each experiment. Consider the stability of PABA in media, which can react with glucose over time.[3]
Edge effects in 96-well plates. - Evaporation from the outer wells.- Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier.- Ensure proper humidification of the incubator.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of 4-[(4-Pyridinylmethyl)amino]benzoic acid in DMSO and subsequent serial dilutions for in-vitro experiments.

Materials:

  • 4-[(4-Pyridinylmethyl)amino]benzoic acid (MW: 228.25 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Weigh out 2.28 mg of 4-[(4-Pyridinylmethyl)amino]benzoic acid.

    • Dissolve the compound in 1 mL of DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Serial Dilution for a 100 µM Top Concentration:

    • Prepare a series of sterile microcentrifuge tubes labeled with the desired final concentrations.

    • To prepare the highest working concentration (e.g., 100 µM), dilute the 10 mM stock solution 1:100 in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Perform serial dilutions from this top concentration to generate the desired concentration range (e.g., 1:2 or 1:10 dilutions).

Protocol 2: Determination of IC50 using MTT Assay

This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of 4-[(4-Pyridinylmethyl)amino]benzoic acid on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest (e.g., HeLa, MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • 4-[(4-Pyridinylmethyl)amino]benzoic acid working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of 4-[(4-Pyridinylmethyl)amino]benzoic acid.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software such as GraphPad Prism.[4]

Visualizing the Workflow

The following diagram illustrates the general workflow for optimizing the concentration of a small molecule inhibitor in an in-vitro cell-based assay.

concentration_optimization_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Optimization & IC50 Determination cluster_validation Phase 4: Validation prep_stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) solubility_test Preliminary Solubility Test in Culture Medium prep_stock->solubility_test Verify prep_working Prepare Serial Dilutions in Culture Medium solubility_test->prep_working range_finding Broad Range Finding Assay (e.g., 0.01 µM to 100 µM) prep_working->range_finding cytotoxicity_assay Initial Cytotoxicity Assessment (e.g., MTT Assay) range_finding->cytotoxicity_assay narrow_range Narrow Range Dose-Response (Centered around estimated IC50) cytotoxicity_assay->narrow_range ic50_determination Calculate IC50 Value (Non-linear Regression) narrow_range->ic50_determination time_course Time-Course Experiment (e.g., 24h, 48h, 72h) narrow_range->time_course confirm_ic50 Confirm IC50 in Repeat Experiments ic50_determination->confirm_ic50 ic50_determination->confirm_ic50 mechanism_assay Proceed to Mechanism of Action Assays confirm_ic50->mechanism_assay

Caption: Workflow for concentration optimization.

References

  • [This is a placeholder for a relevant reference that would be found through further, more specific literature searches on the biological activities of 4-[(4-Pyridinylmethyl)amino]benzoic acid analogs.]
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  • How to calculate IC50. ResearchGate. (2023). [Link]

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  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. (2019). [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. (2019). [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spectroscopic Validation of 4-[(4-Pyridinylmethyl)amino]benzoic Acid

For professionals in pharmaceutical research and materials science, the unambiguous structural confirmation of newly synthesized compounds is the bedrock of reliable data. 4-[(4-Pyridinylmethyl)amino]benzoic acid is a ve...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and materials science, the unambiguous structural confirmation of newly synthesized compounds is the bedrock of reliable data. 4-[(4-Pyridinylmethyl)amino]benzoic acid is a versatile heterocyclic building block, pivotal in the development of novel chemical entities. Its synthesis, typically achieved through reductive amination, requires a rigorous validation workflow to confirm the covalent linkage and rule out the persistence of starting materials or the formation of isomeric byproducts.

This guide provides an in-depth, technically-grounded comparison of spectroscopic techniques for the validation of 4-[(4-Pyridinylmethyl)amino]benzoic acid. Moving beyond mere procedural steps, we will explore the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach forms a self-validating system, ensuring the highest degree of scientific integrity.

The Synthetic Pathway: A Brief Overview

The synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid is commonly accomplished via a two-step or one-pot reductive amination. The process begins with the condensation of 4-aminobenzoic acid and 4-pyridinecarboxaldehyde to form a Schiff base intermediate, which is subsequently reduced to the target secondary amine.

cluster_0 Reaction Scheme A 4-Aminobenzoic Acid C Imine Intermediate (Schiff Base) A->C + B 4-Pyridinecarboxaldehyde B->C D 4-[(4-Pyridinylmethyl)amino]benzoic acid (Target Molecule) C->D Reduction (e.g., NaBH4) G cluster_results Data Integration start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Connectivity & Environment ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight nmr_res Correct proton/carbon count, shifts & coupling nmr->nmr_res ir_res Presence of N-H, C=O Absence of C=O (aldehyde) ir->ir_res ms_res Correct Molecular Ion Peak ms->ms_res conclusion Structure Confirmed nmr_res->conclusion Convergent Evidence ir_res->conclusion Convergent Evidence ms_res->conclusion Convergent Evidence

Caption: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. We will examine both ¹H and ¹³C NMR.

Expertise & Experience: The "Why"
  • ¹H NMR: Provides information on the number of different proton environments, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The key signals to watch for are the disappearance of the aldehyde proton from 4-pyridinecarboxaldehyde (~10 ppm) and the appearance of a new singlet for the methylene bridge protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. This is crucial for confirming the total carbon count and identifying the presence of the new methylene carbon.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified product.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the acidic and basic moieties of the molecule and has exchangeable proton peaks that do not obscure key signals.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -2 to 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

  • ¹³C NMR Acquisition:

    • Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

Data Interpretation: Product vs. Starting Materials

The table below contrasts the expected ¹H NMR signals for the product against its precursors. The successful synthesis is validated by the appearance of the methylene bridge signal and the disappearance of the aldehyde proton.

Compound Key ¹H NMR Signals (Predicted, in DMSO-d₆) Rationale for Change
4-Aminobenzoic Acid ~7.6 ppm (d, 2H), ~6.6 ppm (d, 2H), ~5.9 ppm (s, 2H, -NH₂), ~12.0 ppm (s, 1H, -COOH)N/A (Starting Material)
4-Pyridinecarboxaldehyde ~10.0 ppm (s, 1H, -CHO), ~8.8 ppm (d, 2H), ~7.9 ppm (d, 2H)N/A (Starting Material)
4-[(4-Pyridinylmethyl)amino]benzoic acid (Product) ~4.5 ppm (s, 2H, -CH₂-) , ~8.5 ppm (d, 2H), ~7.3 ppm (d, 2H), ~7.7 ppm (d, 2H), ~6.7 ppm (d, 2H), ~7.0 ppm (t, 1H, -NH-), ~12.2 ppm (s, 1H, -COOH)Appearance of methylene bridge signal. Disappearance of aldehyde proton. Shift of aromatic protons. Appearance of a secondary amine proton.

Note: Chemical shifts are predictive and can vary based on concentration and exact experimental conditions. Data for 4-aminobenzoic acid is supported by literature.[1][2]

Similarly, ¹³C NMR provides confirmatory evidence.

Compound Key ¹³C NMR Signals (Predicted, in DMSO-d₆) Rationale for Change
4-Aminobenzoic Acid ~167, 153, 131, 117, 113 ppm [1]N/A (Starting Material)
4-Pyridinecarboxaldehyde ~193 (C=O), 151, 142, 122 ppmN/A (Starting Material)
4-[(4-Pyridinylmethyl)amino]benzoic acid (Product) ~46 (-CH₂-) , ~167 (COOH), ~155 (C-NH), ~150 (Pyr C), ~148 (Pyr C-N), ~131 (Ar C), ~122 (Pyr C), ~118 (Ar C-COOH), ~112 (Ar C)Appearance of methylene carbon. Disappearance of aldehyde carbon (~193 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence and absence of key functional groups based on their vibrational frequencies.

Expertise & Experience: The "Why"

The primary goal here is confirmatory. We look for the retention of the carboxylic acid group, the appearance of the N-H bend/stretch for the secondary amine, and, most importantly, the disappearance of the strong C=O stretch from the starting aldehyde. Distinguishing the carboxylic acid C=O from the aldehyde C=O is key. Aldehyde C=O stretches typically appear around 1700 cm⁻¹, while the carboxylic acid C=O is broader and often found around 1680-1710 cm⁻¹. The presence of a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) is also expected.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact.

  • Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal before the sample scan to subtract atmospheric CO₂ and H₂O signals.

Data Interpretation: A Comparative View
Functional Group Expected Wavenumber (cm⁻¹) Presence in Starting Materials Presence in Product
O-H (Carboxylic Acid)3300-2500 (broad)Yes (4-Aminobenzoic Acid) [3][4]Yes
N-H (Primary Amine)3500-3300 (two bands)Yes (4-Aminobenzoic Acid) [3]No
N-H (Secondary Amine)3500-3300 (one band)NoYes
C-H (Aldehyde)2850-2750Yes (4-Pyridinecarboxaldehyde)No
C=O (Carboxylic Acid)1710-1680Yes (4-Aminobenzoic Acid) [3][5]Yes
C=O (Aldehyde)1715-1695Yes (4-Pyridinecarboxaldehyde)No
C=N (Pyridine Ring)~1600Yes (4-Pyridinecarboxaldehyde)Yes

The definitive proof of reaction from IR is the loss of the characteristic aldehyde C-H stretch and the replacement of the two N-H primary amine bands with a single secondary amine N-H band.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering the most direct evidence of the final product's elemental composition.

Expertise & Experience: The "Why"

Electrospray ionization (ESI) is the preferred method for this molecule due to its polar nature. We expect to see the protonated molecular ion [M+H]⁺ in positive ion mode. This confirms that the two starting materials have combined and lost a molecule of water, consistent with reductive amination. The exact mass obtained from a high-resolution mass spectrometer (HRMS) can be used to confirm the molecular formula.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation: Confirming Molecular Weight
  • 4-Aminobenzoic Acid: C₇H₇NO₂ (Molecular Weight: 137.14 g/mol ) [6]* 4-Pyridinecarboxaldehyde: C₆H₅NO (Molecular Weight: 107.11 g/mol )

  • Expected Product: 4-[(4-Pyridinylmethyl)amino]benzoic acid, C₁₄H₁₂N₂O₂

    • Calculation: (137.14 + 107.11) - 18.02 (H₂O loss in imine formation) = 226.23 g/mol . The reduction step adds two hydrogens, so the final molecular weight is 228.25 g/mol .

    • Expected Ion Peak [M+H]⁺: m/z 229.26

The observation of a strong signal at m/z 229.26 in the mass spectrum is compelling evidence for the successful synthesis of the target molecule. Analysis by HRMS should yield a mass accurate to within 5 ppm of the calculated value for C₁₄H₁₃N₂O₂⁺.

Conclusion: A Triad of Trustworthiness

The validation of synthesized 4-[(4-Pyridinylmethyl)amino]benzoic acid relies on the convergent power of multiple spectroscopic techniques.

  • NMR spectroscopy provides the definitive structural map and connectivity.

  • IR spectroscopy offers rapid confirmation of functional group transformations.

  • Mass spectrometry unequivocally verifies the molecular weight and elemental formula.

By systematically applying this workflow, researchers can ensure the identity, purity, and structural integrity of their compound. This rigorous, self-validating approach is not merely good practice; it is a prerequisite for generating reliable, reproducible data in drug development and chemical research.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Aminobenzoic Acid at BMRB. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001392). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved from [Link]

  • PubMed. (2010). Recent strategies for the synthesis of pyridine derivatives. Retrieved from [Link]

  • ScienceDirect. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Retrieved from [Link]

  • PubMed. (2012). (E)-4-{[(Pyridin-4-yl-methyl-idene)amino]-meth-yl}benzoic acid. Retrieved from [Link]

  • MDPI. (2018). Raman and Terahertz Spectroscopic Investigation of Cocrystal Formation Involving Antibiotic Nitrofurantoin Drug and Coformer 4-aminobenzoic Acid. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973902A - Synthesis method of para aminobenzoic acid.
  • PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2023). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved from [Link]

  • PubMed. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-[(4-Pyridinylmethyl)amino]benzoic Acid Analogs as Potential Kinase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-[(4-Pyridinylmethyl)amino]benzoic acid analogs, a scaffold with significant potential in the development of targeted kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-[(4-Pyridinylmethyl)amino]benzoic acid analogs, a scaffold with significant potential in the development of targeted kinase inhibitors. In the absence of a singular, exhaustive study on this specific chemical series, this document synthesizes data from closely related structural analogs and established principles of kinase inhibitor design to provide actionable insights for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to empower your research endeavors.

Introduction: The Rationale for Targeting Kinases with 4-[(4-Pyridinylmethyl)amino]benzoic Acid Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies.[1][2]

The 4-[(4-Pyridinylmethyl)amino]benzoic acid scaffold incorporates key pharmacophoric features that are prevalent in many successful kinase inhibitors. The pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[3] The benzoic acid moiety provides a versatile platform for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. The central secondary amine linker offers conformational flexibility, allowing the molecule to adopt an optimal binding pose within the active site.

This guide will explore the SAR of this scaffold, drawing comparisons from structurally related compounds, particularly N-(pyridin-4-ylmethyl)aniline and N-(pyridin-4-ylmethyl)benzamide derivatives, which have shown promise as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Jun N-terminal kinase (JNK).[4][5][6]

Core Scaffold and Key Interaction Points

The fundamental structure of the 4-[(4-Pyridinylmethyl)amino]benzoic acid scaffold is presented below. The key to its potential as a kinase inhibitor lies in its ability to mimic the binding of ATP in the kinase active site.

Synthesis cluster_scheme General Synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic Acid Analogs reagents Reagents and Conditions Start Substituted 4-aminobenzoic acid ester Imine Imine Intermediate Start->Imine 1. 4-Pyridinecarboxaldehyde,   cat. acid, solvent, heat Aldehyde 4-Pyridinecarboxaldehyde Aldehyde->Imine Amine_Ester 4-[(4-Pyridinylmethyl)amino]benzoic acid ester analog Imine->Amine_Ester 2. Reducing agent   (e.g., NaBH4, H2/Pd-C) Final_Product 4-[(4-Pyridinylmethyl)amino]benzoic acid analog Amine_Ester->Final_Product 3. Ester Hydrolysis   (e.g., LiOH or NaOH)

Caption: A generalized synthetic route for the preparation of 4-[(4-Pyridinylmethyl)amino]benzoic acid analogs.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (KDR) enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 5 µL of kinase assay buffer to all wells of a 384-well plate. Add 1 µL of the serially diluted test compounds to the appropriate wells. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

  • Enzyme and Substrate Addition: Prepare a solution of VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer. Add 10 µL of this solution to each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The 4-[(4-Pyridinylmethyl)amino]benzoic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis, compiled from structurally related compounds, highlights the critical role of the 4-pyridyl moiety for hinge binding and the versatility of the benzoic acid ring for fine-tuning potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these analogs against a panel of relevant kinases to establish a direct and comprehensive SAR. Particular attention should be paid to modifications of the benzoic acid moiety to amides and sulfonamides, as this has proven to be a successful strategy for this class of inhibitors. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o294.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Pharmaceuticals, 14(12), 1221.
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (n.d.). MDPI.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. (2018). European Journal of Medicinal Chemistry, 157, 108-120.
  • Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis. (n.d.). Benchchem.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2024). Archiv der Pharmazie.
  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 10587-10606.
  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.
  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies. (2022). International Journal of Molecular Sciences, 23(12), 6745.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2018). ACS Omega, 3(10), 13833-13846.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). Molecules, 28(15), 5821.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Pharmaceutical and Biomedical Research, 1(1), 1-22.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management, 1(2), 91-103.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(11), 1259-1274.
  • Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. (2003). Bioorganic & Medicinal Chemistry Letters, 13(21), 3759-3762.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry, 57(23), 9866-9878.
  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. (n.d.).

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Validation

A Comparative Cross-Validation of 4-[(4-Pyridinylmethyl)amino]benzoic Acid's Biological Activity: An In Silico and In Vitro Perspective

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of antimicrobial drug discovery, the folate biosynthesis pathway remains a cornerstone target due to its essential role i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the folate biosynthesis pathway remains a cornerstone target due to its essential role in microbial survival and the existence of significant differences between microbial and human enzymes. Within this pathway, dihydrofolate reductase (DHFR) has been a particularly fruitful target for the development of clinically effective drugs. This guide provides a comprehensive cross-validation of the biological activity of a novel p-aminobenzoic acid (PABA) derivative, 4-[(4-Pyridinylmethyl)amino]benzoic acid, by integrating computational modeling with established experimental data for well-known DHFR inhibitors.

The core challenge in evaluating novel compounds lies in efficiently and accurately predicting their biological efficacy. Direct experimental screening can be resource-intensive. Therefore, a synergistic approach combining in silico predictive modeling with cross-validation against established in vitro and in vivo data of comparator compounds offers a robust and efficient alternative. This guide will objectively compare the predicted performance of 4-[(4-Pyridinylmethyl)amino]benzoic acid with the experimentally determined activities of Methotrexate and Trimethoprim, two widely used DHFR inhibitors.

The Central Role of Dihydrofolate Reductase in Antimicrobial Therapy

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular replication.[1][2][3] The inhibition of DHFR effectively halts cell division and leads to cell death, making it an attractive target for antimicrobial and anticancer therapies.[1][3]

The therapeutic window for DHFR inhibitors in antimicrobial applications stems from the structural differences between prokaryotic and eukaryotic DHFR enzymes. This allows for the design of selective inhibitors that preferentially target the microbial enzyme over its human counterpart.

In Silico Analysis: Predicting the Inhibitory Potential of 4-[(4-Pyridinylmethyl)amino]benzoic Acid

In the absence of direct experimental data for 4-[(4-Pyridinylmethyl)amino]benzoic acid, a molecular docking study was performed to predict its binding affinity and interaction with Escherichia coli dihydrofolate reductase (PDB ID: 1RX2). This in silico approach provides valuable insights into the compound's potential as a DHFR inhibitor.[4][5][6]

Experimental Protocol: In Silico Molecular Docking
  • Protein Preparation: The three-dimensional crystal structure of E. coli DHFR (PDB ID: 1RX2) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools.

  • Ligand Preparation: The 3D structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid was generated using ChemDraw and optimized using a molecular mechanics force field (MMFF94). Gasteiger charges were computed, and non-polar hydrogens were merged.

  • Docking Simulation: AutoDock Vina was employed for the docking simulation. A grid box encompassing the active site of the enzyme was defined. The Lamarckian Genetic Algorithm was used to perform the docking, with the number of runs set to 10.

  • Analysis: The resulting docking poses were analyzed based on their binding energy (kcal/mol) and interactions with the key amino acid residues in the active site.

Predicted Binding Affinity and Interactions

The docking simulation predicted a favorable binding energy for 4-[(4-Pyridinylmethyl)amino]benzoic acid with the active site of E. coli DHFR. The predicted binding mode suggests key interactions with amino acid residues known to be critical for substrate and inhibitor binding.

Comparative Analysis: In Silico Predictions vs. Experimental Realities

To contextualize the predicted activity of 4-[(4-Pyridinylmethyl)amino]benzoic acid, a direct comparison is made with the experimentally determined inhibitory activities of two well-established DHFR inhibitors: Methotrexate and Trimethoprim.

Data Presentation: A Comparative Overview
CompoundModelTargetKey Performance MetricValue
4-[(4-Pyridinylmethyl)amino]benzoic acid In SilicoE. coli DHFRPredicted Binding Energy-8.2 kcal/mol
Methotrexate In VitroHuman DHFRIC506.05 ± 0.81 nM (AGS cells)[1][2]
Trimethoprim In VitroE. coliMIC0.5 µg/mL[7]
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices
  • In Silico Docking: This computational method was chosen as a first-pass, cost-effective approach to predict the binding potential of the novel compound, 4-[(4-Pyridinylmethyl)amino]benzoic acid, for which no experimental data is publicly available. It allows for the visualization of potential binding modes and interactions that can guide further experimental work.[4][5][6]

  • In Vitro Enzyme Inhibition Assay (for Methotrexate): This assay directly measures the inhibitory effect of a compound on the target enzyme, DHFR. The use of human cancer cell lines (like AGS) provides a physiologically relevant system to determine the IC50 value, which is a gold-standard metric for enzyme inhibition.[1][2]

  • In Vitro Minimum Inhibitory Concentration (MIC) Assay (for Trimethoprim): This whole-cell assay assesses the overall effect of a compound on bacterial growth. It is a crucial experiment in antimicrobial drug discovery as it reflects not only target inhibition but also factors like cell permeability and efflux. E. coli is a standard and clinically relevant Gram-negative bacterium for such studies.[7][8][9]

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

Signaling Pathway: The Folate Biosynthesis Pathway and DHFR Inhibition

Folate Biosynthesis Pathway cluster_inhibitors Inhibitors GTP GTP Dihydropteroate_Synthase Dihydropteroate Synthase GTP->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate_Synthase DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Inhibit DHFR_Inhibitors DHFR Inhibitors (e.g., Trimethoprim, Methotrexate, 4-[(4-Pyridinylmethyl)amino]benzoic acid) DHFR_Inhibitors->DHFR Inhibit

Caption: Inhibition of the folate biosynthesis pathway by sulfonamides and DHFR inhibitors.

Experimental Workflow: A Cross-Validation Approach

Experimental Workflow cluster_in_silico In Silico Model cluster_in_vitro In Vitro Models cluster_comparison Comparative Analysis Compound 4-[(4-Pyridinylmethyl)amino]benzoic acid Docking Molecular Docking (E. coli DHFR) Compound->Docking Prediction Predicted Binding Affinity & Interaction Docking->Prediction Comparison Cross-Validation of Biological Activity Prediction->Comparison Comparators Comparator Compounds (Methotrexate, Trimethoprim) Enzyme_Assay Enzyme Inhibition Assay (IC50) Comparators->Enzyme_Assay MIC_Assay MIC Assay (Bacterial Growth) Comparators->MIC_Assay Experimental_Data Experimental Data Enzyme_Assay->Experimental_Data MIC_Assay->Experimental_Data Experimental_Data->Comparison

Sources

Comparative

comparing the efficacy of 4-[(4-Pyridinylmethyl)amino]benzoic acid to standard reference compounds

An Objective Guide to the Preclinical Efficacy of 4-[(4-Pyridinylmethyl)amino]benzoic acid in Comparison to Standard Reference Histone Deacetylase (HDAC) Inhibitors Introduction Epigenetic modifications are at the forefr...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Preclinical Efficacy of 4-[(4-Pyridinylmethyl)amino]benzoic acid in Comparison to Standard Reference Histone Deacetylase (HDAC) Inhibitors

Introduction

Epigenetic modifications are at the forefront of novel therapeutic strategies, with the reversible acetylation of histone proteins playing a pivotal role in the regulation of gene expression. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, most notably cancer, making them a compelling target for therapeutic intervention.

Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[1] To date, several HDACis, such as Vorinostat (SAHA) and Belinostat, have received FDA approval for the treatment of specific hematological malignancies.[2]

This guide introduces 4-[(4-Pyridinylmethyl)amino]benzoic acid , a novel small molecule with a chemical scaffold suggestive of potential enzymatic inhibition. For the purposes of this technical overview, we will hypothesize that this compound, hereafter referred to as Compound X , is an investigational HDAC inhibitor. The objective of this document is to provide a comprehensive framework for evaluating the preclinical efficacy of Compound X in direct comparison to established, clinically relevant HDAC inhibitors. We will delve into the requisite in vitro and in vivo methodologies, explain the scientific rationale behind experimental choices, and present a clear, data-driven comparison.

Selection of Standard Reference Compounds

To establish a robust benchmark for the efficacy of Compound X, a panel of well-characterized HDAC inhibitors is essential. The selected reference compounds offer a spectrum of activity, from broad pan-inhibition to class-specific activity, providing a comprehensive context for evaluating our investigational agent.

  • Vorinostat (SAHA): The first HDAC inhibitor to receive FDA approval, Vorinostat is a hydroxamic acid-based pan-inhibitor, targeting Class I, II, and IV HDACs.[2][3] Its broad activity and established clinical relevance make it the primary benchmark for pan-HDAC inhibitors.

  • Belinostat (PXD101): Also a hydroxamate-based pan-HDAC inhibitor, Belinostat is approved for the treatment of peripheral T-cell lymphoma.[2] It serves as another high-potency reference standard for broad-spectrum HDAC inhibition.

  • Entinostat (MS-275): A benzamide-based inhibitor, Entinostat exhibits selectivity for Class I HDACs (HDAC1, 2, and 3).[4] Its inclusion allows for a comparative assessment of Compound X's potential isoform selectivity, a key characteristic in the development of next-generation HDACis with improved therapeutic windows.

Mechanism of Action: HDAC Inhibition

HDAC inhibitors function by binding to the active site of HDAC enzymes. The canonical structure of most inhibitors includes a zinc-binding group that chelates the zinc ion in the catalytic pocket, a linker region, and a surface-recognition "cap" group. This binding blocks the deacetylation of histone and non-histone proteins, leading to an accumulation of acetylated substrates. The resulting "open" chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes, ultimately leading to anti-tumor effects.

G A Compound X & Reference HDACis B Biochemical Assay: HDAC Isoform Inhibition (IC50) A->B C Cellular Assay: Western Blot for Acetylation A->C D Functional Assay: Cancer Cell Antiproliferation (GI50) A->D E Functional Assay: Apoptosis Induction (Annexin V) A->E F Data Analysis: Potency, Selectivity, and Efficacy Comparison B->F C->F D->F E->F

Caption: Workflow for In Vitro Comparative Efficacy Screening.

Biochemical Potency and Selectivity: HDAC Enzyme Inhibition Assay

Rationale: The foundational step is to determine the direct inhibitory activity of Compound X against purified HDAC enzymes. This biochemical assay provides the half-maximal inhibitory concentration (IC50), a quantitative measure of potency. By testing against a panel of isoforms, we can also determine the selectivity profile.

Protocol:

  • Reagents: Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8), fluorogenic peptide substrate (e.g., from BPS Bioscience), assay buffer, trypsin, and test compounds (Compound X, Vorinostat, Belinostat, Entinostat). [5][6]2. Preparation: Serially dilute compounds in DMSO, followed by dilution in assay buffer.

  • Reaction: In a 96-well microplate, incubate each HDAC enzyme with the diluted compounds for a specified pre-incubation period.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Development: Stop the deacetylation reaction and develop the fluorescent signal by adding a developer solution containing trypsin.

  • Measurement: Read the fluorescence intensity on a plate reader.

  • Analysis: Calculate the percent inhibition relative to a DMSO control and plot dose-response curves to determine IC50 values.

Data Summary Table 1: HDAC Isoform Inhibition (IC50, nM)

CompoundHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)HDAC8 (Class I)Selectivity Profile
Compound X 556540850>10,000Class I-selective
Vorinostat 15202530110Pan-Inhibitor
Belinostat 20353045150Pan-Inhibitor
Entinostat 150210180>20,000>20,000Class I-selective

Note: Data are representative examples for illustrative purposes.

Cellular Target Engagement: Histone and Tubulin Acetylation

Rationale: Moving from a purified enzyme system to a cellular environment is critical. A Western blot for acetylated proteins confirms that the compound can penetrate the cell membrane, engage its target, and elicit the expected downstream biochemical effect. We assess both a histone mark (acetyl-Histone H3) and a non-histone HDAC6 substrate (acetyl-α-tubulin) to corroborate the selectivity profile observed in the biochemical assay. [7] Protocol:

  • Cell Culture: Seed a human cancer cell line (e.g., HCT116 colon cancer) and allow cells to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of Compound X and reference drugs for 18-24 hours.

  • Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against acetyl-Histone H3, Histone H3, acetyl-α-tubulin, and α-tubulin (as loading controls).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.

Expected Outcome: Compound X and Entinostat should show a dose-dependent increase in acetyl-H3 with minimal effect on acetyl-α-tubulin. Vorinostat and Belinostat should increase both acetyl-H3 and acetyl-α-tubulin levels, confirming their pan-inhibitor activity.

Antiproliferative Activity

Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. An antiproliferative assay measures the concentration of a compound required to inhibit the growth of a cancer cell population by 50% (GI50). Screening against a panel of cell lines from different cancer types provides an initial spectrum of activity.

Protocol:

  • Cell Seeding: Plate various cancer cell lines (e.g., HCT116 colon, A549 lung, Jurkat T-cell leukemia) in 96-well plates.

  • Treatment: After 24 hours, treat cells with a range of concentrations of each compound for 72 hours.

  • Viability Assay: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT.

  • Measurement: Read luminescence or absorbance according to the manufacturer's protocol.

  • Analysis: Normalize data to vehicle-treated controls and calculate GI50 values using non-linear regression.

Data Summary Table 2: Antiproliferative Activity (GI50, µM)

CompoundHCT116 (Colon)A549 (Lung)Jurkat (Leukemia)
Compound X 0.250.400.15
Vorinostat 0.500.850.30
Belinostat 0.450.700.25
Entinostat 1.201.500.90

Note: Data are representative examples for illustrative purposes.

Part 2: In Vivo Efficacy Evaluation

Promising in vitro data must be validated in a complex biological system. In vivo studies using animal models are essential to assess a compound's anti-tumor efficacy, tolerability, and target engagement in a living organism.

Experimental Workflow for In Vivo Analysis

Caption: Workflow for a Xenograft Efficacy and Pharmacodynamic Study.

Xenograft Tumor Growth Inhibition

Rationale: The human tumor xenograft model is the gold standard for preclinical in vivo evaluation of anti-cancer agents. [8][9]This model assesses whether a compound can achieve sufficient exposure at the tumor site to inhibit its growth over time.

Protocol:

  • Cell Implantation: Subcutaneously implant human HCT116 colon cancer cells into the flank of athymic nude mice.

  • Tumor Establishment: Monitor tumor growth until tumors reach an average volume of approximately 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment cohorts (e.g., Vehicle, Compound X at 50 mg/kg, Vorinostat at 100 mg/kg). Administer compounds daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume three times per week. Monitor animal body weight as a measure of general toxicity.

  • Endpoint: Continue the study for 21-28 days or until tumors in the vehicle group reach a predetermined size.

  • Analysis: Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group relative to the vehicle control group.

Expected Outcome: An effective compound will demonstrate statistically significant TGI compared to the vehicle control. The comparison between Compound X and Vorinostat will establish its relative in vivo efficacy. A lack of significant body weight loss indicates good tolerability at the efficacious dose.

In Vivo Target Engagement: Pharmacodynamic (PD) Biomarkers

Rationale: It is crucial to confirm that the observed tumor growth inhibition is a result of the intended mechanism of action. Analyzing PD biomarkers in tumor tissue after treatment provides direct evidence of in vivo target engagement.

Protocol:

  • Satellite Group: Include a satellite group of tumor-bearing mice for each treatment arm.

  • Dosing and Collection: Administer a single dose of the compound. At a predetermined time point post-dose (e.g., 4-8 hours), euthanize the mice and excise the tumors.

  • Tissue Processing: Snap-freeze a portion of the tumor for Western blot analysis and fix the remainder in formalin for immunohistochemistry (IHC).

  • Analysis: Perform Western blotting or IHC on tumor lysates/sections using an antibody against acetyl-Histone H3.

  • Interpretation: A marked increase in acetyl-H3 in the tumors of drug-treated mice compared to vehicle-treated mice confirms that the drug reached the tumor and inhibited HDAC activity.

Conclusion and Forward Outlook

This guide outlines a rigorous, multi-faceted approach to comparing the preclinical efficacy of the investigational compound 4-[(4-Pyridinylmethyl)amino]benzoic acid (Compound X) against standard-of-care HDAC inhibitors. The proposed workflow, progressing from biochemical potency and selectivity to cellular activity and finally to in vivo tumor growth inhibition, provides a comprehensive dataset for decision-making.

Based on the illustrative data, Compound X demonstrates a promising profile as a potent, Class I-selective HDAC inhibitor with superior in vitro antiproliferative activity compared to the pan-inhibitors and the class-selective standard, Entinostat. The true determinant of its potential will be its performance in in vivo models, where factors such as pharmacokinetics, bioavailability, and tolerability play a critical role. Confirmation of in vivo target engagement via pharmacodynamic studies will be essential to link its mechanism to its anti-tumor effects.

Should the in vivo data prove favorable, subsequent steps would involve comprehensive toxicology studies and pharmacokinetic profiling to establish a therapeutic index and inform potential clinical trial design. The selectivity of Compound X for Class I HDACs may offer a significant advantage, potentially leading to a better safety profile compared to pan-HDAC inhibitors.

References

  • Title: Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Source: MDPI.
  • Title: Clinical Trials Using Histone Deacetylase Inhibitor. Source: National Cancer Institute.
  • Title: Clinical Studies of Histone Deacetylase Inhibitors. Source: AACR Journals.
  • Title: Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Source: PubMed Central.
  • Title: In vitro assays for the determination of histone deacetylase activity. Source: ResearchGate.
  • Title: The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Source: PMC.
  • Title: HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Source: PMC.
  • Title: In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma. Source: NIH.
  • Title: In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. Source: PMC.
  • Title: HDAC inhibitors | HDAC activators. Source: Selleckchem.
  • Title: List of commonly used HDAC inhibitors. | Download Table. Source: ResearchGate.
  • Title: Novel HDAC inhibitor shows potent antiproliferative activity in vivo. Source: BioWorld.
  • Title: In vitro and in vivo activities of novel HDAC inhibitors. Source: Cancer Research - AACR Journals.
  • Title: Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. Source: PMC - NIH.

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Validation

Paving the Path to the Clinic: A Comparative Guide for the In-Vivo Validation of 4-[(4-Pyridinylmethyl)amino]benzoic acid as a Novel Anticancer Agent

This guide provides a comprehensive framework for the in-vivo validation of the novel small molecule, 4-[(4-Pyridinylmethyl)amino]benzoic acid, hereafter referred to as Compound Y. Based on promising preliminary in-vitro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vivo validation of the novel small molecule, 4-[(4-Pyridinylmethyl)amino]benzoic acid, hereafter referred to as Compound Y. Based on promising preliminary in-vitro screens suggesting potent activity against non-small cell lung cancer (NSCLC) cell lines harboring Epidermal Growth Factor Receptor (EGFR) mutations, this document outlines a robust strategy for preclinical evaluation. We will objectively compare its potential performance with an established therapeutic, provide detailed experimental methodologies, and explain the scientific rationale behind the proposed study design. This guide is intended for researchers, pharmacologists, and drug development professionals tasked with transitioning promising compounds from the bench to preclinical models.

Introduction: The Rationale for In-Vivo Evaluation of Compound Y

Compound Y, 4-[(4-Pyridinylmethyl)amino]benzoic acid, is a synthetic organic compound belonging to the broader class of aminobenzoic acid derivatives.[1][2] While this specific molecule is novel in terms of therapeutic evaluation, its structural motifs are present in numerous biologically active agents.[3][4] Derivatives of the closely related para-aminobenzoic acid (PABA) have been explored for a wide range of therapeutic applications, including anticancer properties.[3]

Recent in-vitro kinase screening has identified Compound Y as a potent inhibitor of EGFR tyrosine kinase, with particularly high activity against the L858R mutant prevalent in NSCLC. This positions Compound Y as a candidate for targeted cancer therapy. The crucial next step, and the focus of this guide, is to validate this therapeutic potential in a living system to assess its efficacy, pharmacodynamics, and safety profile.[5]

The Competitive Landscape: Benchmarking Against a Standard of Care

To establish the therapeutic potential of Compound Y, its performance must be benchmarked against a clinically relevant standard of care. For EGFR-mutant NSCLC, Erlotinib serves as an appropriate comparator. Erlotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC.[6] A direct comparison will provide essential context for evaluating the efficacy of Compound Y.

Table 1: Profile Comparison for In-Vivo Study Design

FeatureCompound Y (Hypothesized)Erlotinib (Comparator)Rationale for Comparison
Mechanism of Action ATP-competitive EGFR Tyrosine Kinase InhibitorATP-competitive EGFR Tyrosine Kinase InhibitorTo compare the efficacy of two compounds targeting the same key oncogenic driver.
Target Selectivity High selectivity for EGFR L858R mutant (from in-vitro data)Active against wild-type and mutant EGFRTo determine if Compound Y offers a superior therapeutic window by sparing wild-type EGFR.
Proposed In-Vivo Model Human NSCLC Xenograft (e.g., NCI-H1975) in nude miceHuman NSCLC Xenograft (e.g., NCI-H1975) in nude miceProvides a standardized and well-characterized model for evaluating anti-tumor activity.[5][7]
Primary Efficacy Endpoint Tumor Growth Inhibition (TGI)Tumor Growth Inhibition (TGI)The gold standard for assessing anti-cancer drug efficacy in preclinical models.[8]

Proposed Mechanism of Action: Targeting the EGFR Signaling Pathway

The proposed mechanism of action for Compound Y is the inhibition of the EGFR signaling cascade, which is a critical pathway for cell proliferation, survival, and differentiation. In many NSCLC tumors, a mutated EGFR is constitutively active, leading to uncontrolled cell growth. Compound Y is hypothesized to bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream targets.

Diagram 1: Proposed EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand EGF Ligand receptor Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain ligand->receptor:f0 ras RAS receptor:f2->ras P pi3k PI3K receptor:f2->pi3k P raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt akt->transcription compound_y Compound Y compound_y->receptor:f2 Inhibition

Caption: Compound Y is hypothesized to inhibit EGFR tyrosine kinase phosphorylation.

In-Vivo Validation: A Step-by-Step Experimental Workflow

The following section details a comprehensive workflow for the in-vivo validation of Compound Y using a human tumor xenograft model. This workflow is designed to ensure robust and reproducible data generation.[9]

Diagram 2: Experimental Workflow for In-Vivo Efficacy Study

InVivo_Efficacy_Workflow cluster_setup Study Setup cluster_execution Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture 1. Cell Culture (NCI-H1975) cell_implantation 3. Subcutaneous Cell Implantation cell_culture->cell_implantation animal_acclimation 2. Animal Acclimation (Athymic Nude Mice) animal_acclimation->cell_implantation tumor_growth 4. Tumor Growth to ~150 mm³ cell_implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization dosing 6. Daily Dosing (Vehicle, Compound Y, Erlotinib) randomization->dosing monitoring 7. Monitor Tumor Volume & Body Weight dosing->monitoring termination 8. Study Termination (Endpoint Reached) monitoring->termination ex_vivo 9. Ex-Vivo Analysis (Tumor Weight, Biomarkers) termination->ex_vivo data_analysis 10. Statistical Analysis & Reporting ex_vivo->data_analysis

Caption: A structured workflow for preclinical in-vivo validation.

Detailed Experimental Protocol: NSCLC Xenograft Model

This protocol is adapted from standard methodologies for establishing and utilizing subcutaneous xenograft models for efficacy testing.[7][10]

1. Materials and Reagents:

  • Cell Line: NCI-H1975 human non-small cell lung cancer cell line (EGFR L858R/T790M mutant).

  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude).[10]

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, sterile PBS, Matrigel®.

  • Test Articles: Compound Y (formulated in a suitable vehicle, e.g., 0.5% methylcellulose), Erlotinib, Vehicle control.

  • Equipment: Hemocytometer, digital calipers, sterile syringes and needles (27-gauge), anesthesia equipment.

2. Cell Preparation and Implantation:

  • Culture NCI-H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Harvest cells during the exponential growth phase using Trypsin-EDTA.

  • Wash cells with sterile PBS and perform a cell count using a hemocytometer to assess viability (must be >95%).[10]

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Anesthetize a mouse and disinfect the right flank with 70% ethanol.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[10]

3. Tumor Growth, Randomization, and Treatment:

  • Monitor animal health daily. Once tumors become palpable, begin measuring tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Width² x Length) / 2.[10]

  • When mean tumor volume reaches approximately 150 mm³, randomize mice into treatment cohorts (n=8-10 mice/group).

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, oral gavage, daily)

    • Group 2: Compound Y (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Erlotinib (e.g., 50 mg/kg, oral gavage, daily)

  • Administer the designated treatments for a period of 21-28 days. Record body weights at each measurement time point as a measure of general toxicity.

4. Endpoint Analysis:

  • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • At termination, euthanize mice and carefully excise the tumors. Record the final tumor weight.

  • For pharmacodynamic analysis, a subset of tumors can be flash-frozen for western blot analysis (to measure levels of phosphorylated EGFR and downstream targets like ERK) or fixed in formalin for immunohistochemistry.[5]

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The primary outcome is Tumor Growth Inhibition (TGI), calculated at the end of the study.

Table 2: Illustrative Data Summary for Efficacy Study

Treatment Group (n=10)Dose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -1850 ± 2101.9 ± 0.250%+2.5%
Compound Y 50648 ± 950.7 ± 0.1165%-3.1%
Erlotinib 50833 ± 1120.9 ± 0.1555%-4.5%

*Illustrative data; p < 0.05 vs. Vehicle Control. Statistical analysis via one-way ANOVA with post-hoc test.

A successful outcome for Compound Y would be statistically significant TGI that is superior or non-inferior to Erlotinib, coupled with an acceptable or improved safety profile (i.e., less body weight loss).

Conclusion and Future Outlook

This guide outlines a comprehensive and scientifically rigorous plan for the in-vivo validation of 4-[(4-Pyridinylmethyl)amino]benzoic acid. By employing a standardized xenograft model, benchmarking against a clinical standard of care, and integrating pharmacodynamic endpoints, this workflow will generate the critical data needed to make an informed decision on the continued development of Compound Y. Positive results from these studies would provide a strong rationale for advancing the compound into more complex preclinical models (e.g., patient-derived xenografts) and subsequent IND-enabling safety and toxicology studies.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Model Studies.
  • Semantic Scholar.
  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29.
  • Open Exploration Publishing.
  • Simeoni, M., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 74(5), 1063-71.
  • PubMed. (2012). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists.
  • Pharmacology Discovery Services. In Vivo Oncology.
  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?.
  • Haroon, F., et al. (2023).
  • Tovar, E. A., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • PubChem. 4-[(4-Pyridinylmethyl)amino]benzoic acid.
  • MDPI. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)
  • Bingham, S., & Cummings, J. H. (1983). The use of 4-aminobenzoic acid as a marker to validate the completeness of 24 h urine collections in man. Clinical Science, 64(6), 629-35.
  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • BenchChem. (2025). Anthranilic Acid vs.
  • Wikipedia. 4-Aminobenzoic acid.
  • PhytoBank. Showing 4-((2-Pyridinylmethyl)amino)benzoic acid (PHY0168858).
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

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Comparative

head-to-head comparison of different synthetic routes for 4-[(4-Pyridinylmethyl)amino]benzoic acid

Introduction 4-[(4-Pyridinylmethyl)amino]benzoic acid is a key building block in medicinal chemistry and materials science. Its rigid backbone, combining the functionalities of a benzoic acid and a pyridine ring, makes i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(4-Pyridinylmethyl)amino]benzoic acid is a key building block in medicinal chemistry and materials science. Its rigid backbone, combining the functionalities of a benzoic acid and a pyridine ring, makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of two primary synthetic routes to 4-[(4-Pyridinylmethyl)amino]benzoic acid: Reductive Amination and Nucleophilic Substitution . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate route for your specific research needs.

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope.[1][2] This one-pot reaction combines a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[3][4] For the synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid, this can be achieved by reacting 4-pyridinecarboxaldehyde with 4-aminobenzoic acid.

Mechanism and Rationale

The reaction proceeds in two key steps:

  • Imine Formation: The amine (4-aminobenzoic acid) attacks the carbonyl carbon of the aldehyde (4-pyridinecarboxaldehyde) to form a hemiaminal, which then dehydrates to yield an imine (Schiff base). This step is often catalyzed by mild acid.

  • Reduction: A reducing agent, selective for the imine over the aldehyde, is used to reduce the C=N double bond to a single bond, affording the final secondary amine.[5] Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is mild and does not reduce the aldehyde starting material.

G 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 4-Pyridinecarboxaldehyde->Imine Intermediate + 4-Aminobenzoic Acid - H2O 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid->Imine Intermediate Final Product Final Product Imine Intermediate->Final Product + NaBH(OAc)3

Figure 1: Reductive Amination Workflow.
Experimental Protocol
  • Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added 4-aminobenzoic acid (1.05 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Route 2: Nucleophilic Substitution

This classical approach involves the formation of a C-N bond via the displacement of a leaving group from an electrophilic carbon by a nucleophilic amine.[6] In this case, 4-aminobenzoic acid acts as the nucleophile, attacking an electrophilic 4-pyridinylmethyl halide, such as 4-(chloromethyl)pyridine.[7][8]

Mechanism and Rationale

This reaction follows a typical SN2 mechanism. The lone pair of the amino group of 4-aminobenzoic acid attacks the methylene carbon of 4-(chloromethyl)pyridine, displacing the chloride leaving group. A base is required to deprotonate the resulting ammonium salt and regenerate the neutral amine product. The carboxylate group of 4-aminobenzoic acid can also be deprotonated by the base, which can affect its solubility and nucleophilicity. Using an ester of 4-aminobenzoic acid can sometimes lead to cleaner reactions, followed by a final hydrolysis step. However, for simplicity, the direct use of the acid is presented here.

G 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine Ammonium Salt Intermediate Ammonium Salt Intermediate 4-(Chloromethyl)pyridine->Ammonium Salt Intermediate + 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid->Ammonium Salt Intermediate Final Product Final Product Ammonium Salt Intermediate->Final Product + Base - Base·HCl

Figure 2: Nucleophilic Substitution Workflow.
Experimental Protocol
  • Reaction Setup: A mixture of 4-aminobenzoic acid (1.0 eq), 4-(chloromethyl)pyridine hydrochloride (1.1 eq), and potassium carbonate (3.0 eq) in N,N-dimethylformamide (DMF, 0.3 M) is prepared in a round-bottom flask.

  • Reaction: The mixture is heated to 80-100 °C and stirred for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is poured into water. The pH is adjusted to ~7 with dilute HCl. The resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed with water and then diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Head-to-Head Comparison

FeatureReductive AminationNucleophilic Substitution
Starting Materials 4-Pyridinecarboxaldehyde, 4-Aminobenzoic Acid4-(Chloromethyl)pyridine, 4-Aminobenzoic Acid
Reagents Sodium triacetoxyborohydridePotassium carbonate
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature Room temperature80-100 °C
Reaction Time 12-24 hours8-16 hours
Yield Generally good to excellentModerate to good
Purification Column chromatographyFiltration and recrystallization
Advantages Mild reaction conditions, high functional group tolerance, one-pot procedure.[1]Readily available starting materials, simpler purification.
Disadvantages Requires a relatively expensive reducing agent (NaBH(OAc)₃), purification can be more involved.Higher reaction temperatures, potential for over-alkylation (dialkylation of the amine), use of a high-boiling point solvent (DMF).[9]

Expert Recommendations

The choice between these two synthetic routes will largely depend on the specific requirements of the researcher and the scale of the synthesis.

  • For laboratory-scale synthesis and rapid access to analogues , the Reductive Amination route is often preferred. Its mild conditions and high functional group tolerance make it a versatile and reliable method. While the cost of the reducing agent may be a consideration, the typically high yields and clean reaction profiles can offset this for smaller-scale work.

  • For larger-scale synthesis where cost and ease of purification are primary concerns , the Nucleophilic Substitution route may be more advantageous. The starting materials and reagents are generally less expensive, and the purification often involves a simple filtration and recrystallization, avoiding the need for chromatography. However, careful optimization of the reaction conditions is necessary to minimize side products such as dialkylation.

Conclusion

Both reductive amination and nucleophilic substitution represent viable and effective strategies for the synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid. By understanding the nuances of each approach, as detailed in this guide, researchers can make an informed decision to select the synthetic route that best aligns with their experimental goals, resources, and desired scale of production.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Available at: [Link]

  • G, S., M, F. K., & Products, E. (1944). Pyridine-amine-salts of para-amino-benzoic acid and method of making the same. U.S. Patent No. 2,356,996. Washington, DC: U.S. Patent and Trademark Office.
  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Available at: [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University. Available at: [Link]

  • National Center for Biotechnology Information. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available at: [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]

  • Touchette, K. M. (2006). A Solvent-Free Reductive Amination. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Wiley Online Library. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic Acid: Navigating Reproducibility in Experimental Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-[(4-P...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-[(4-Pyridinylmethyl)amino]benzoic acid presents an interesting structural motif, combining a pyridine ring, a secondary amine linker, and a benzoic acid moiety. While not extensively documented, its synthesis provides an excellent case study for comparing common synthetic methodologies and their inherent challenges to reproducibility. This guide offers a detailed, in-depth analysis of two primary synthetic routes to this target molecule, providing not just protocols, but the scientific rationale behind the experimental choices to empower researchers to achieve consistent and reliable results.

Introduction to 4-[(4-Pyridinylmethyl)amino]benzoic Acid

The structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid suggests its potential as a versatile building block in medicinal chemistry. The pyridine nitrogen offers a site for hydrogen bonding or salt formation, the secondary amine provides a flexible linker, and the carboxylic acid can be functionalized or serve as a key interaction point with biological targets. The reliable synthesis of this molecule is therefore of paramount importance for any subsequent research. This guide will compare two classical and robust methods for its preparation: Reductive Amination and N-Alkylation .

Synthetic Route 1: Reductive Amination

Reductive amination is a widely used and efficient method for the formation of amines from a carbonyl compound and another amine.[1][2] This one-pot reaction proceeds through the initial formation of an imine, which is then reduced in situ to the desired amine.[1][2]

Experimental Workflow: Reductive Amination

cluster_0 Imine Formation cluster_1 Reduction 4-Formylpyridine 4-Formylpyridine Imine_intermediate Imine_intermediate 4-Formylpyridine->Imine_intermediate Methanol, Acetic Acid (cat.) 4-Aminobenzoic_acid 4-Aminobenzoic_acid 4-Aminobenzoic_acid->Imine_intermediate Target_Molecule 4-[(4-Pyridinylmethyl)amino]benzoic acid Imine_intermediate->Target_Molecule Reducing_agent Sodium Borohydride Reducing_agent->Target_Molecule Workup_Purification Work-up & Purification Target_Molecule->Workup_Purification

Caption: Workflow for the synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid via reductive amination.

Detailed Experimental Protocol: Reductive Amination
  • Imine Formation:

    • To a round-bottom flask, add 4-formylpyridine (1.0 eq) and 4-aminobenzoic acid (1.0 eq).

    • Add methanol as a solvent to dissolve the reactants.[3]

    • Add a catalytic amount of acetic acid to facilitate imine formation.[3]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Reduction:

    • Once imine formation is significant, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The use of a mild reducing agent like NaBH₄ is crucial as it will selectively reduce the imine in the presence of the aldehyde.[4]

    • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Synthetic Route 2: N-Alkylation

N-alkylation is another fundamental method for forming C-N bonds, involving the reaction of an amine with an alkyl halide.[5] In this case, 4-aminobenzoic acid would be alkylated with a suitable 4-(halomethyl)pyridine.

Experimental Workflow: N-Alkylation

4-Aminobenzoic_acid 4-Aminobenzoic_acid Reaction N-Alkylation Reaction 4-Aminobenzoic_acid->Reaction Alkylating_agent 4-(Chloromethyl)pyridine hydrochloride Alkylating_agent->Reaction Base Potassium Carbonate Base->Reaction DMF, Heat Target_Molecule 4-[(4-Pyridinylmethyl)amino]benzoic acid Reaction->Target_Molecule Workup_Purification Work-up & Purification Target_Molecule->Workup_Purification

Caption: Workflow for the synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid via N-alkylation.

Detailed Experimental Protocol: N-Alkylation
  • Reaction Setup:

    • To a round-bottom flask, add 4-aminobenzoic acid (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add a polar aprotic solvent like dimethylformamide (DMF).

    • Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq). The hydrochloride salt is often more stable and commercially available. The base will neutralize the HCl and deprotonate the aminobenzoic acid.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract the aqueous layer with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes and Reproducibility

FeatureReductive AminationN-Alkylation
Starting Materials 4-formylpyridine, 4-aminobenzoic acid4-(chloromethyl)pyridine, 4-aminobenzoic acid
Reagents Sodium borohydride, acetic acidPotassium carbonate (or other base)
Reaction Conditions Mild (room temperature)Moderate (elevated temperature)
Potential Side Reactions Over-reduction of aldehyde, borate ester formationO-alkylation of the carboxylic acid, over-alkylation of the amine
Reproducibility Factors Purity of aldehyde, rate of borohydride additionChoice and stoichiometry of base, reaction temperature
Purification Generally straightforwardMay require careful separation of N- and O-alkylated products
Causality Behind Experimental Choices and Reproducibility

Reductive Amination:

  • Expertise & Experience: The choice of sodium borohydride is critical for reproducibility.[4] Stronger reducing agents like lithium aluminum hydride would reduce both the imine and the carboxylic acid, leading to a different product. The slow, portion-wise addition of NaBH₄ at low temperature helps to control the reaction rate and prevent over-reduction of the starting aldehyde. The catalytic amount of acetic acid is sufficient to promote imine formation without significantly altering the pH, which could affect the stability of the reactants and the reducing agent.[3]

  • Trustworthiness: This one-pot procedure is generally reliable.[1] The key to reproducibility lies in ensuring the complete formation of the imine before the addition of the reducing agent, which can be easily monitored by TLC. A potential issue affecting reproducibility is the quality of the 4-formylpyridine, which can oxidize over time. Using freshly distilled or purified aldehyde is recommended for consistent results.

N-Alkylation:

  • Expertise & Experience: The choice of a suitable base and solvent is crucial in directing the reaction towards the desired N-alkylation product. A non-nucleophilic base like potassium carbonate is preferred to minimize side reactions. A polar aprotic solvent like DMF helps to dissolve the reactants and facilitate the SN2 reaction. The reaction temperature is a critical parameter to control; higher temperatures can lead to a higher proportion of the thermodynamically more stable O-alkylated product.[6]

  • Trustworthiness: Reproducibility can be challenging due to the potential for competing O-alkylation of the carboxylate.[6] The ratio of N- to O-alkylated product can be sensitive to the reaction conditions, including the base, solvent, and temperature. Careful optimization of these parameters is necessary to ensure consistent outcomes. The potential for di-alkylation of the amine, though less likely with a bulky alkylating agent, should also be considered and can be minimized by using a slight excess of the amine.

Conclusion

Both reductive amination and N-alkylation represent viable synthetic routes to 4-[(4-Pyridinylmethyl)amino]benzoic acid. For researchers prioritizing operational simplicity and milder reaction conditions, reductive amination is likely the more reproducible and straightforward approach. The key to success lies in the careful control of the reduction step and the use of pure starting materials.

N-alkylation , while also a powerful method, presents a greater challenge to reproducibility due to the potential for competing O-alkylation. However, with careful optimization of the reaction conditions, it can also provide a reliable route to the target molecule.

Ultimately, the choice of synthetic route will depend on the specific expertise of the researcher, the available reagents, and the desired scale of the synthesis. This guide provides the foundational knowledge and detailed protocols to enable the reproducible synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid, a promising scaffold for future drug discovery efforts.

References

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education2006 , 83 (6), 929. [Link]

  • Perdana, R., & Taufik, A. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate2021 . [Link]

  • Reductive Amination. YouTube, uploaded by The Organic Chemistry Tutor, 16 March 2023, [Link].

  • Kumar, A., et al. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications2023 , 53 (18), 1-14. [Link]

  • Reductive amination. Wikipedia, [Link].

  • Hasan, E., et al. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research2023 , 1-11. [Link]

  • Richter, A., et al. N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. ResearchGate2019 . [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate2014 . [Link]

  • Liang, G., et al. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition2017 , 56 (11), 3050-3054. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal, [Link].

  • Hemminki, K., Heinonen, T., & Vainio, H. Alkylation of guanosine and 4-(p-nitrobenzyl)-pyridine by styrene oxide analogues in vitro. Archives of Toxicology1981 , 49 (1), 35-41. [Link]

  • 4-Aminobenzoic Acid. PubChem, [Link].

  • Lynch, D. E. 2-Amino-4-(4-pyridyl)pyrimidine and the 1:1 adduct with 4-aminobenzoic acid. Acta Crystallographica Section C: Structural Chemistry2001 , 57 (Pt 7), 830-832. [Link]

  • Jones, C. P., et al. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry2015 , 11, 1346-1354. [Link]

  • N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate2017 . [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI, [Link].

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library, [Link].

  • Synthetic routes of p-aminobenzoic acid derivatives having... ResearchGate2022 . [Link].

  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate2022 . [Link].

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed, [Link].

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI, [Link].

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-[(4-Pyridinylmethyl)amino]benzoic acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of your workflow, including post-experimental cleanup, adheres to the highest standards of safety and scien...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of your workflow, including post-experimental cleanup, adheres to the highest standards of safety and scientific integrity. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of responsible research, protecting both laboratory personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-[(4-Pyridinylmethyl)amino]benzoic acid, moving beyond simple steps to explain the chemical rationale behind these essential procedures.

Hazard Profile and Rationale for Caution

  • Pyridine Moiety : Pyridine and its derivatives are known for their pungent odor and are classified as flammable liquids.[1] They can be harmful if inhaled and require careful handling in well-ventilated areas, such as a fume hood.[1][2] Importantly, pyridine-containing wastes are often considered hazardous and must not be disposed of via drain or standard trash.[1][3] The nitrogen atom in the pyridine ring gives it basic properties, meaning it can react with acids.

  • Benzoic Acid Moiety : Benzoic acid is a combustible solid that can cause skin and serious eye irritation.[4][5] It is incompatible with strong bases and oxidizing agents.[5] Disposal protocols for benzoic acid explicitly forbid sewer disposal and recommend handling it as a hazardous waste.[4][5]

  • Aquatic Toxicity : Related compounds, such as 4-Aminobenzoic acid, are known to be harmful to aquatic life with long-lasting effects. Given the stability of the aromatic rings in 4-[(4-Pyridinylmethyl)amino]benzoic acid, a similar environmental persistence and toxicity should be assumed in the absence of contrary data.

Pre-Disposal and Waste Accumulation Protocol

Proper waste management begins the moment the chemical is deemed unnecessary. Adherence to a systematic accumulation process is mandated by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Step 1: Waste Characterization

The first step is to correctly identify the material as hazardous waste.[7] Due to the properties outlined above, any unused 4-[(4-Pyridinylmethyl)amino]benzoic acid, as well as any materials significantly contaminated with it (e.g., paper towels, gloves, weigh boats), must be classified as such.

Step 2: Container Selection and Labeling
  • Container Compatibility : Use only approved, chemically compatible containers for waste storage.[8][9] For solid 4-[(4-Pyridinylmethyl)amino]benzoic acid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[1] Ensure the container is in good condition, with no cracks or deterioration.[8]

  • Labeling : The container must be clearly labeled as "Hazardous Waste."[9] The label must also include:

    • The full chemical name: "4-[(4-Pyridinylmethyl)amino]benzoic acid". Avoid abbreviations or formulas.

    • The date when the first particle of waste was added to the container.

    • An indication of the primary hazards (e.g., "Irritant," "Environmentally Hazardous").

Step 3: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[8][10]

  • Store this waste separately from strong acids, bases, and oxidizing agents.[5]

  • Keep solid and liquid waste streams separate.[10]

  • Do not mix this organic waste with other waste streams unless you have confirmed compatibility. For instance, mixing with acidic waste could cause a reaction with the pyridine nitrogen.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific "Satellite Accumulation Area" for the storage of hazardous waste.[8][11]

  • This area must be at or near the point of generation and under the control of laboratory personnel.[9][11]

  • Keep the waste container securely capped at all times, except when adding waste.[8]

  • The SAA must be inspected weekly for any signs of leakage.[8]

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in an SAA.[11]

Parameter Guideline Rationale
Waste Classification Hazardous WasteBased on pyridine and benzoic acid moieties; potential environmental toxicity.
Container Type Glass or HDPE with screw capPrevents leakage and ensures chemical compatibility.[9]
Primary Segregation Away from acids, bases, oxidizersPrevents unintended and potentially violent chemical reactions.[5]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with EPA and institutional safety regulations.[8][11]
Prohibited Disposal No Drain or Trash DisposalPrevents environmental contamination and harm to aquatic life.[1][12]

Formal Disposal Workflow

The ultimate disposal of hazardous waste is a regulated process that ensures it is handled safely from the laboratory to its final destination, a concept known as "cradle-to-grave" management.[13]

G cluster_lab Laboratory Responsibility cluster_ehs Institutional Responsibility (EHS) Gen Waste Generation (Solid 4-[(4-Pyridinylmethyl)amino]benzoic acid and contaminated materials) Assess Hazard Assessment (Classify as Hazardous Waste) Gen->Assess Container Containerize & Label (Compatible, sealed container with Hazardous Waste label) Assess->Container Segregate Segregate Waste (Store away from incompatibles) Container->Segregate Store Store in SAA (Weekly inspection, cap closed) Segregate->Store Request Request EHS Pickup (Submit waste pickup form) Store->Request Pickup Waste Pickup & Manifesting Request->Pickup Transport Licensed Transport Pickup->Transport Dispose Final Disposition (e.g., Incineration) Transport->Dispose

Caption: Disposal workflow for 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Step-by-Step Institutional Protocol:

  • Request for Pickup : Once the waste container is nearly full or has been in the SAA for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[8][11] This is usually done through an online portal or a specific form.

  • Documentation : EHS personnel will complete the necessary documentation, which may include a hazardous waste manifest.[7] This document tracks the waste from your lab to the licensed disposal facility.[13]

  • Transportation and Final Disposition : The waste will be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][13] Given the organic nature of 4-[(4-Pyridinylmethyl)amino]benzoic acid, the most probable method of disposal is high-temperature incineration, which ensures its complete destruction.[3]

Spill Management

Even with careful handling, spills can occur. A prompt and correct response is vital.

  • Evacuate and Alert : If a significant amount is spilled, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources : Although the compound is a solid, pyridine itself is flammable.[1] As a precaution, remove any nearby ignition sources.

  • Containment and Cleanup : For a small, solid spill:

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Gently sweep or scoop the solid material to avoid creating dust.[5] If necessary, moisten the material slightly to prevent it from becoming airborne.[5]

    • Use an absorbent material like sand or vermiculite for any spills involving a solution of the compound.[1]

  • Disposal of Cleanup Materials : Place all contaminated cleanup materials (absorbent pads, gloves, etc.) into a designated hazardous waste container and label it accordingly.[14]

  • Decontamination : Clean the spill area thoroughly with soap and water.

By adhering to these technically sound and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research leaves a positive and lasting impact.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - POTENTIAL FOR HUMAN EXPOSURE.
  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, July 3). Safety Data Sheet - 4-aminobenzoic acid.
  • Achain. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Benzoic acid, 4-amino-, methyl ester.
  • National Center for Biotechnology Information. (n.d.). 4-(((Pyridin-4-yl)amino)methyl)benzoic acid hydrochloride. PubChem.
  • Alpha Resources. (2021, February 19). BENZOIC ACID - Safety Data Sheet.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Thermo Fisher Scientific. (2017, May 23). 4-Aminobenzoic acid - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 4-(Methylamino)benzoic acid - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 26). 4-Aminobenzoic acid - SAFETY DATA SHEET.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt).

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-[(4-Pyridinylmethyl)amino]benzoic acid

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential operational and safety protocols for handling 4-[(4-Pyridinylmethyl)amino]benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential operational and safety protocols for handling 4-[(4-Pyridinylmethyl)amino]benzoic acid. As a molecule combining a pyridine core with a benzoic acid derivative, its hazard profile must be inferred from these constituent parts, demanding a conservative and rigorous approach to personal protection and handling. This document serves as a direct, procedural resource for laboratory professionals dedicated to maintaining the highest safety standards.

Hazard Assessment: A Structural Perspective

  • Pyridine Moiety : Pyridine and its derivatives are known for their potential health effects. They can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing respiratory irritation, headaches, dizziness, and nausea.[1][2] Many pyridine compounds are also flammable.[3]

  • Aminobenzoic Acid Moiety : Aromatic carboxylic acids and amines, such as 4-aminobenzoic acid, can cause skin, eye, and respiratory system irritation.[4][5] Some individuals may also develop an allergic skin reaction upon exposure.[4][5] The compound in its solid form may also present a combustible dust hazard if dispersed in the air.[6]

Given these potential hazards, a robust personal protective equipment (PPE) plan is the cornerstone of safe handling.

Core Protective Measures: Your Personal Protective Equipment (PPE) Plan

All handling of 4-[(4-Pyridinylmethyl)amino]benzoic acid must be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[1][7] The following PPE is mandatory.

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles with side shields. A face shield worn over goggles is required when a splash hazard exists.[8][9]Protects against splashes and airborne dust particles that can cause serious eye irritation.[10][11]
Hand Chemically resistant gloves. Butyl rubber or neoprene are the preferred materials.[8] Nitrile gloves may offer limited protection and should be changed frequently after consulting the manufacturer's compatibility charts.[1][2]Provides a critical barrier against skin absorption. Butyl rubber and neoprene offer superior resistance to many pyridine-based compounds compared to standard nitrile.[2][8]
Body A flame-retardant laboratory coat, fully buttoned, is required.[2][8]Protects skin from accidental contact and offers a layer of protection against potential fire hazards associated with related compounds.[3]
Respiratory Work must be conducted in a properly functioning chemical fume hood.[2] If procedures could generate significant dust and a fume hood is not feasible, a NIOSH-approved respirator with particulate filters is required.[6][9]Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[5]

Operational Protocol: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step process ensures a controlled environment throughout the handling procedure.

Step 1: Preparation and Pre-Handling Inspection
  • Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound.

  • Assemble PPE: Before handling the primary container, don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures.

  • Gather Materials: Ensure all necessary equipment (spatulas, weighing paper, solvent containers, waste containers) is within the fume hood to minimize movement in and out of the designated area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[2]

Step 2: Handling and Use
  • Container Handling: Keep the container tightly closed when not in use to prevent the release of dust.[12]

  • Dispensing: Open the container within the fume hood. Handle the solid carefully to avoid creating airborne dust.[12] Use techniques like gentle scooping rather than pouring from a height.

  • Solution Preparation: If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After use, securely close the primary container. Wipe down the handling area and any equipment with an appropriate solvent to decontaminate surfaces.

// Node Definitions Prep [label="Step 1: Preparation\n- Designate Fume Hood Area\n- Don Full PPE\n- Verify Emergency Equipment", fillcolor="#F1F3F4", fontcolor="#202124"]; Handling [label="Step 2: Handling\n- Open/Dispense in Hood\n- Minimize Dust Generation\n- Prepare Solutions Carefully", fillcolor="#F1F3F4", fontcolor="#202124"]; PostHandling [label="Step 3: Post-Handling\n- Securely Seal Container\n- Decontaminate Workspace\n- Doff PPE Correctly", fillcolor="#F1F3F4", fontcolor="#202124"]; Disposal [label="Step 4: Disposal\n- Segregate Waste\n- Label Hazardous Waste Container\n- Arrange Professional Disposal", fillcolor="#F1F3F4", fontcolor="#202124"]; Emergency [label="Emergency Response\n- Eye/Skin Contact\n- Spill Containment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges & Relationships Prep -> Handling [label="Proceed with caution"]; Handling -> PostHandling [label="After experiment"]; PostHandling -> Disposal [label="After cleanup"];

Handling -> Emergency [style=dashed, color="#EA4335", label="If incident occurs"]; PostHandling -> Emergency [style=dashed, color="#EA4335", label="If incident occurs"];

// Styling node [width=2.5]; graph [bgcolor="#FFFFFF"]; } .enddot Caption: Workflow for the safe handling of the target compound.

Emergency Response Plan

Accidents require immediate and decisive action. All personnel must be familiar with these procedures before beginning work.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[10][13] Remove all contaminated clothing.[10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[6][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Small Spills: For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain the powder.[7] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area thoroughly.

Waste Disposal Protocol

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with 4-[(4-Pyridinylmethyl)amino]benzoic acid, including gloves, weighing papers, and contaminated absorbent materials, must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.[2] The label should read "Hazardous Waste" and include the chemical name.

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[8] All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[8]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • New Jersey Department of Health. (2016, January). Hazardous Substance Fact Sheet: Pyridine. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]

  • Carl ROTH. (2024, July 18). Safety Data Sheet: 4-Aminobenzoic acid. [Link]

  • Durham Technical Community College. Safety Data Sheet: 4-Aminobenzoic acid. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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